LLY-283

Catalog No.
S533368
CAS No.
M.F
C17H18N4O4
M. Wt
342.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LLY-283

Product Name

LLY-283

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

solubility

Soluble in DMSO

Synonyms

LLY-283; LLY 283; LLY283; LM-5179; LM 5179; LM5179.

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O

The exact mass of the compound (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol is 342.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LLY-283 Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and functional characteristics of LLY-283.

Characteristic Description
Molecular Target Protein Arginine Methyltransferase 5 (PRMT5) in complex with MEP50 [1] [2]
Binding Site S-adenosylmethionine (SAM/AdoMet) cofactor pocket (competitive with SAM) [2] [3] [4]
Inhibitory Mechanism Binds SAM pocket; phenyl group displaces Phe327 side chain, stabilizing inhibition [2]
In Vitro IC₅₀ (Enzymatic) 22 ± 3 nM [1] [2]
Cellular IC₅₀ 25 ± 1 nM [1] [2]
Selectivity Highly selective for PRMT5; minimal activity against other methyltransferases [2]
Key Cellular Effect Reduces symmetric dimethylarginine (SDMA) levels; disrupts RNA splicing & induces cell cycle arrest [4]
In Vivo Activity Oral activity with antitumor effects in mouse xenograft models [1] [4]
Brain Penetrance Yes, shown in orthotopic glioblastoma models [4]

Experimental Evidence and Protocols

Key experimental methodologies used to characterize this compound are detailed below.

Experimental Method Protocol Summary & Key Findings

| X-ray Crystallography | Protocol: Crystal structure of PRMT5:MEP50 complex with this compound determined (PDB: 6CKC). Finding: this compound binds SAM pocket; adenine moiety hydrogen-bonds with Asp419; ribose interacts with Glu392/Tyr324; phenyl group displaces Phe327 [2]. | | Scintillation Proximity Assay (SPA) | Protocol: Radioactive assay measuring methyl group transfer from ³H-SAM to a peptide substrate by PRMT5:MEP50. Finding: Confirmed potent PRMT5 inhibition (IC₅₀ = 22 ± 3 nM); diastereomer LLY-284 was ~50-fold less active [1] [2]. | | Surface Plasmon Resonance (SPR) | Protocol: Direct binding analysis of this compound to PRMT5:MEP50 complex. Finding: High-affinity binding with KD (equilibrium dissociation constant) of 6 ± 2 nM [2]. | | Cell Viability/Proliferation Assay | Protocol: Patient-derived glioblastoma stem cell (GSC) lines treated with compound; viability monitored via live-cell imaging or Alamar blue. Finding: this compound potently inhibited GSC proliferation (EC₅₀ in low nanomolar range) [4]. | | Western Blot Analysis | Protocol: Treated cells lysed; proteins separated and blotted for symmetric dimethylarginine (SDMA) on PRMT5 targets (e.g., SmB/B' protein). Finding: this compound (1 µM) significantly reduced global SDMA levels [4]. | | Limiting Dilution Sphere-Forming Assay | Protocol: GSCs plated at low density and treated with inhibitor; spheres counted after time. Finding: this compound significantly reduced cancer stem cell frequency and self-renewal capacity [4]. | | RNA Splicing Analysis | Protocol: RNA-seq transcriptome analysis of treated vs. untreated GSCs. Finding: this compound caused widespread splicing disruptions (exon skipping, intron retention), particularly in cell cycle genes [4]. | | In Vivo Efficacy Study | Protocol: Mice with orthotopic patient-derived GBM xenografts treated orally with this compound; survival monitored. Finding: this compound was brain-penetrant and significantly extended survival [4]. |

Mechanism of Action and Downstream Consequences

This diagram visualizes the mechanism of this compound and its downstream cellular effects.

G cluster_binding This compound Binding & Direct Inhibition cluster_effects Downstream Cellular Consequences PRMT5_MEP50 PRMT5:MEP50 Complex SDMA Symmetrical Dimethylarginine (SDMA) Production PRMT5_MEP50->SDMA Catalyzes SAM SAM Cofactor SAM->PRMT5_MEP50 Binds LLY283 This compound LLY283->PRMT5_MEP50 Competitively Inhibits LLY283->SDMA Inhibits Splicing Splicing Disruption (e.g., MDM4, Cell Cycle Genes) SDMA->Splicing Reduces CellCycle Cell Cycle Arrest (G1 Phase) Splicing->CellCycle Leads to Apoptosis Induction of Apoptosis Splicing->Apoptosis Leads to Stemness Loss of Stemness Splicing->Stemness Impairs Start This compound Treatment Start->LLY283

This compound mechanism: inhibits PRMT5 enzymatic activity, leading to splicing disruption and antitumor effects.

Therapeutic Application and Context

  • Primary Application in Glioblastoma (GBM): this compound shows potent activity against patient-derived glioblastoma stem cells (GSCs), disrupting splicing and stemness properties, and is brain-penetrant [4].
  • Synthetic Lethality in MTAP-Deleted Cancers: The related natural inhibitor MTA accumulates in MTAP-deleted cancers, creating vulnerability; while this compound is SAM-competitive, newer MTA-cooperative inhibitors like MRTX1719 exploit this for enhanced selectivity [5] [6].
  • Comparison with Other PRMT5 Inhibitors: this compound is a SAM-competitive inhibitor, while EPZ015666 and compound 4b14 are substrate-competitive; JNJ-64619178 is a dual SAM/substrate inhibitor, and MS432 is a PROTAC degrader [7] [3].

References

discovery and characterization of LLY-283

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance of LLY-283

L LY-283 is a small-molecule inhibitor that potently and selectively targets Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is overexpressed in many cancers and is crucial for cell survival and proliferation [1] [2]. It was developed to serve as a high-quality chemical probe to understand PRMT5 biology in both normal and cancer cells [1].

The significance of this compound lies in its brain-penetrant properties, making it a promising candidate for treating aggressive brain tumors like glioblastoma (GBM), often characterized by therapy resistance and poor prognosis [3] [4]. Furthermore, its ability to synergize with standard chemotherapeutic agents like Temozolomide (TMZ) positions it as an excellent candidate for combination therapies aimed at overcoming drug resistance [3].

Biochemical Characterization & Mechanism

This compound functions as a S-adenosyl methionine (SAM)-competitive inhibitor, binding directly to the SAM-binding pocket of the PRMT5-MEP50 protein complex. This action blocks the enzyme's ability to transfer methyl groups to its protein substrates [1] [4].

  • Inhibition of Methylation: Treatment with this compound leads to a profound reduction in global levels of symmetric dimethylarginine (SDMA), a key mark catalyzed by PRMT5, confirming on-target engagement in cells [4].
  • Impact on RNA Splicing: By inhibiting PRMT5, this compound disrupts the maturation of small nuclear ribonucleoproteins (snRNPs), leading to widespread disruptions in pre-mRNA splicing. This particularly affects genes involved in cell cycle progression, contributing to its anti-cancer effects [4].
  • Disruption of DNA Damage Repair: PRMT5 inhibition by this compound negatively regulates the expression of DNA damage repair genes and specifically impedes the Homologous Recombination (HR) repair pathway. This increases DNA double-strand breaks and enhances the cytotoxicity of DNA-damaging agents like TMZ [3].

The following diagram illustrates the multi-level mechanistic action of this compound in cancer cells:

G LLY283 This compound PRMT5 PRMT5-MEP50 Complex LLY283->PRMT5 Binds SAM Pocket Substrate Protein Substrates PRMT5->Substrate Methylates SAM SAM Cofactor SAM->PRMT5 Usual Binding SDMA Symmetrical Dimethylarginine (SDMA) Substrate->SDMA Splicing Proper RNA Splicing SDMA->Splicing DDR DNA Damage Repair (HR Pathway) SDMA->DDR Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis DDR->Apoptosis

Diagram 1: Mechanism of this compound. It inhibits PRMT5 by competing with SAM, thereby disrupting downstream processes like splicing and DNA repair, leading to cell death.

Quantitative Profiling of this compound

The table below summarizes the key quantitative data from biochemical and cellular studies of this compound.

Parameter Value Context / Assay Description
In vitro IC₅₀ 22 ± 3 nM Radioactivity-based assay inhibiting PRMT5-MEP50 complex [1].
Cellular IC₅₀ 25 ± 1 nM Inhibition of cellular PRMT5 enzymatic activity [1].
Equilibrium KD 6 ± 2 nM Surface Plasmon Resonance (SPR) measuring binding affinity to PRMT5-MEP50 [1].
GBM NSC EC₅₀ 10 - 19 nM Dose-dependent growth inhibition of patient-derived glioblastoma neurospheres [4].
Selectivity >45x Compared to its diastereomer LLY-284 (IC₅₀ = 1074 nM) [1].

Experimental Models & Protocols

Key findings on this compound are supported by robust in vitro and in vivo models, with detailed methodologies.

In Vitro Models and Key Assays

Research extensively uses patient-derived glioblastoma neurospheres (GBMNS) or glioma stem cells (GSCs), which better recapitulate tumor heterogeneity and therapy resistance compared to traditional cell lines [3] [4].

  • Cell Viability and Proliferation (CellTiter-Glo Assay): Cells are seeded in multi-well plates, treated with compounds like this compound and/or TMZ, and cultured. The CellTiter-Glo reagent is added to measure ATP content, which correlates with metabolically active cells. Luminescence is recorded [3].
  • Caspase 3/7 Activity Assay (Apoptosis): After treatment, a luminescent substrate containing the DEVD peptide is added. Caspase 3/7 cleavage generates a luminescent signal, quantified to measure apoptosis [3].
  • Western Blot for Target Engagement: Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against SDMA (e.g., on SmB/B' protein) and loading controls (e.g., Tubulin). A reduction in SDMA confirms target inhibition [4].
  • Flow Cytometry for Cell Cycle Analysis: Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. DNA content histograms reveal cell cycle distribution [3].
  • DNA Damage Analysis (Comet Assay & γH2AX Foci): \
    • Comet Assay: Single cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. DNA damage is visualized by staining and quantified by the "comet tail" moment. \
    • γH2AX Immunofluorescence: Cells are fixed and stained with an antibody against phosphorylated H2AX (γH2AX). DNA double-strand breaks are quantified by counting the distinct foci within cell nuclei [3].
In Vivo Efficacy Studies
  • Model: Intracranial mouse xenograft models generated by implanting patient-derived GBM cells into the brains of immunocompromised mice [3] [4].
  • Dosing & Outcome: Oral administration of this compound (e.g., 50-100 mg/kg) significantly curbed tumor growth and prolonged the survival of tumor-bearing mice, demonstrating its brain penetrance and efficacy [3] [4].

Therapeutic Application & Synergy

A highly promising application for this compound is in combination with the standard glioblastoma chemotherapeutic agent Temozolomide (TMZ).

  • Overcoming TMZ Resistance: TMZ is an alkylating agent, and tumor resistance is a major clinical challenge. PRMT5 inhibition by this compound sensitizes resistant GBM cells to TMZ [3].
  • Mechanism of Synergy: this compound abrogates the TMZ-induced G2/M cell cycle arrest, pushing cells into apoptosis. It also disrupts the DNA damage response (especially Homologous Recombination), leading to the accumulation of TMZ-induced DNA damage [3].

The following diagram outlines this synergistic mechanism and the experimental workflow for its validation:

G TMZ Temozolomide (TMZ) DNADamage DNA Alkylation (Damage) TMZ->DNADamage LLY283 This compound CellCycleArrest G2/M Cell Cycle Arrest LLY283->CellCycleArrest Abrogates DDR DNA Damage Repair (DDR) Activation LLY283->DDR Inhibits DNADamage->CellCycleArrest DNADamage->DDR Apoptosis Apoptosis CellCycleArrest->Apoptosis DDR->Apoptosis

Diagram 2: this compound and TMZ synergy. This compound blocks DNA repair and cell cycle arrest, enhancing TMZ's lethal damage.

Comparative Landscape of PRMT5 Inhibitors

This compound is one of several PRMT5 inhibitors under investigation. The table below compares it with other representative inhibitors.

Inhibitor Name Mechanism of Action Key Characteristics / Stage
This compound SAM-competitive [1] [4] Brain-penetrant chemical probe; shows efficacy in GBM models in vivo [3] [1].
EPZ015666 (GSK3235025) Substrate-competitive [5] [4] Orally bioavailable; showed anti-tumor activity in mantle cell lymphoma models [5].
JNJ-64619178 Dual SAM/Substrate-competitive [5] Designed to bind both SAM and substrate pockets; high selectivity and potency in preclinical models [5].
PF-06939999 SAM-competitive [2] Potent and selective; entered clinical trials for advanced solid tumors (NCT03854227) [2].
GSK591 Substrate-competitive [4] A chemical probe used alongside this compound for orthogonal validation of PRMT5 biology [4].

Conclusion and Future Perspectives

This compound stands as a critically important tool molecule that has significantly advanced the understanding of PRMT5 biology. Its well-characterized profile, potency, selectivity, and brain penetrance make it a valuable candidate for pre-clinical research, especially in intractable cancers like glioblastoma.

The most promising path forward for LMT-283 appears to be in rational combination therapies, particularly with DNA-damaging agents, to overcome chemoresistance. Future efforts may focus on translating these findings into clinical-stage inhibitors and further exploring its potential in other PRMT5-dependent cancer types.

References

PRMT5 and Symmetric Dimethylarginine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PRMT5 and Protein Arginine Methylation

Protein Arginine Methyltransferase 5 (PRMT5) is a major type II enzyme responsible for catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins, resulting in the formation of symmetric dimethylarginine (sDMA). This post-translational modification represents a crucial epigenetic and signaling mechanism that regulates diverse cellular processes including transcription, RNA splicing, DNA damage repair, and signal transduction. PRMT5 has garnered significant attention in recent years due to its established role as an oncogenic driver in numerous cancer types and its emergence as a promising therapeutic target. The enzyme functions as part of a multi-protein complex and demonstrates substrate specificity for arginine residues flanked by specific amino acid sequences, particularly showing preference for glycine-rich motifs (GRG). PRMT5-mediated sDMA formation has been implicated in both normal development and disease pathogenesis, making it a focal point for basic research and drug discovery efforts. This comprehensive review provides an in-depth technical analysis of PRMT5 structure, function, mechanisms, and therapeutic targeting strategies for researchers and drug development professionals working in this rapidly advancing field.

Biochemistry and Structural Biology of PRMT5

Catalytic Mechanism and sDMA Formation

PRMT5 catalyzes the symmetric dimethylation of arginine residues through a well-defined enzymatic mechanism:

  • Methyl Transfer Process: PRMT5 facilitates the stepwise transfer of two methyl groups from the cofactor S-adenosylmethionine (SAM) to the terminal ω-guanidino nitrogen atoms of the target arginine residue, producing ω-NG,N'G-symmetric dimethylarginine (sDMA) and S-adenosylhomocysteine (SAH) as reaction byproducts.
  • Conserved Catalytic Core: The active site contains a pair of invariant glutamate residues (Glu435 and Glu444 in human PRMT5) known as the "double-E loop" that coordinates the guanidinium group of the substrate arginine and facilitates methyl group transfer [1] [2].
  • Product Specificity: A key structural determinant of symmetric versus asymmetric dimethylation specificity is Phe379 (Phe327 in human PRMT5), which occupies a critical position in the active site. Mutagenesis studies demonstrate that changing this residue to methionine (F379M) converts PRMT5 to an enzyme capable of catalyzing both symmetric and asymmetric dimethylation [1].

Table 1: Comparison of Arginine Methylation Types

Methylation Type Catalytic PRMT Type Structural Outcome Representative Enzymes
Monomethylarginine (MMA) All types Single methyl group on one nitrogen atom PRMT1-9
Asymmetric dimethylarginine (aDMA) Type I (PRMT1,2,3,4,6,8) Two methyl groups on one nitrogen atom PRMT1, CARM1
Symmetric dimethylarginine (sDMA) Type II (PRMT5,9) One methyl group on each of two nitrogen atoms PRMT5
Structural Organization and Complex Formation

PRMT5 exhibits a multi-domain architecture that facilitates its unique functions and regulatory properties:

  • Domain Organization: The PRMT5 monomer consists of three primary structural domains: an N-terminal TIM barrel domain, a middle Rossmann-fold domain responsible for SAM binding and catalysis, and a C-terminal β-barrel domain that contributes to substrate binding and dimerization [1] [2].
  • Quaternary Structure: PRMT5 forms a stable hetero-octameric complex with methylosome protein 50 (MEP50/WDR77), comprising four PRMT5 and four MEP50 subunits with a total molecular weight of approximately 453 kDa [3] [2]. This complex formation significantly enhances the methyltransferase activity of PRMT5.
  • Dimerization Interface: PRMT5 functions as a homodimer with extensive charged and hydrophobic interactions at the dimer interface mediated by the TIM barrel and β-barrel domains, a conserved feature among arginine methyltransferases [1].

G PRMT5_Monomer PRMT5 Monomer TIM_Barrel N-terminal TIM Barrel Domain PRMT5_Monomer->TIM_Barrel Rossmann_Fold Middle Rossmann-fold Domain PRMT5_Monomer->Rossmann_Fold Beta_Barrel C-terminal β-barrel Domain PRMT5_Monomer->Beta_Barrel Dimer PRMT5 Homodimer PRMT5_Monomer->Dimer Dimerization SAM SAM Cofactor Rossmann_Fold->SAM Binds Substrate Protein Substrate Beta_Barrel->Substrate Binds Heterocomplex PRMT5:MEP50 Hetero-octameric Complex Dimer->Heterocomplex + 4 MEP50 Subunits sDMA sDMA Product SAM->sDMA Methyl Transfer Substrate->sDMA Modified

Structural organization and complex formation of PRMT5

Substrate Recognition and Specificity

PRMT5 demonstrates distinct preferences for substrate sequences and relies on adaptor proteins for specific substrate targeting:

  • Sequence Preference: PRMT5 preferentially methylates arginine residues within glycine-rich motifs (GRG), as the presence of glycine residues provides the conformational flexibility required for the substrate to form a sharp β-turn in the active site [3].
  • Substrate Adaptor Proteins: PRMT5 utilizes specific adaptor proteins to recognize and recruit distinct substrates. Key adaptors include pICln (essential for Sm protein methylation), COPR5 (bridges PRMT5 to histone H4), and RIOK1 (directs PRMT5 to nucleolin) [3].
  • Active Site Architecture: The substrate-binding pocket features a narrow tunnel formed by Phe327 and Trp579 that accommodates the target arginine side chain, while the double-E loop (Glu435 and Glu444) provides negative charges to coordinate the positively charged guanidinium group [3] [2].

Cellular Functions and Biological Significance of sDMA

Transcriptional Regulation and Chromatin Remodeling

PRMT5-mediated symmetric dimethylation plays a critical role in epigenetic regulation and gene expression control through several mechanisms:

  • Histone Methylation: PRMT5 catalyzes symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are generally associated with transcriptional repression and gene silencing [4] [5] [2]. These repressive marks recruit additional chromatin modifiers that maintain heterochromatin states.
  • Transcription Factor Modulation: PRMT5 methylates numerous transcription factors including p53, NF-κB, and E2F1, thereby modulating their transcriptional activity, DNA binding affinity, and protein stability [5] [6].
  • Developmental Regulation: PRMT5 is essential for maintaining embryonic stem cell pluripotency through dimethylation of H2AR3, which leads to downregulation of differentiation genes including GATA4, GATA6, and HOXD9 [2]. PRMT5 knockout in mice causes early embryonic lethality due to failure in maintaining blastocyst pluripotency.
RNA Processing and Splicing Regulation

sDMA formation plays a crucial role in multiple aspects of RNA biology and metabolism:

  • Spliceosome Assembly: PRMT5 mediates symmetric dimethylation of Sm proteins (core components of spliceosomal snRNPs) through adaptor protein pICln, which is essential for proper snRNP assembly and pre-mRNA splicing fidelity [4] [3].
  • Germline and Stem Cell RNPs: In planarian stem cells and germ cells of many organisms, PRMT5-mediated sDMA modification is critical for the formation and function of chromatoid bodies – large cytoplasmic ribonucleoprotein (RNP) granules that resemble germ granules and play essential roles in post-transcriptional gene regulation [4].
  • piRNA Pathway: PRMT5-mediated sDMA modifications stabilize components of the Piwi-interacting RNA (piRNA) pathway, which is essential for transposon silencing and maintenance of genomic integrity in germline cells [4].
Signal Transduction and Cellular Signaling Pathways

PRMT5 regulates multiple key signaling cascades through methylation of signaling components:

  • EGFR/Akt/GSK3β Pathway: In colorectal cancer, PRMT5 promotes epithelial-mesenchymal transition (EMT) and cell proliferation through activation of the EGFR/Akt/GSK3β signaling cascade [7]. PRMT5 inhibition markedly suppresses CRC cell proliferation and cell cycle progression via modulation of this pathway.
  • RAS/RAF/MEK/ERK and PI3K/AKT/mTOR Pathways: PRMT5 extensively interacts with and regulates the two chief signaling pathways for cellular proliferation, survival, and differentiation [5]. PRMT5 inhibition demonstrates significant therapeutic effects across multiple cancer types through modulation of these pathways.
  • Cell Cycle Regulation: PRMT5 controls expression of key cell cycle regulators including cyclin D1, cyclin E1, and the cell cycle inhibitor p27, thereby promoting G1-S phase transition and cellular proliferation [7].

G cluster_epigenetic Epigenetic Regulation cluster_RNA RNA Processing cluster_signaling Signal Transduction PRMT5 PRMT5/sDMA HistoneMethylation Histone Methylation (H4R3me2s, H3R8me2s) PRMT5->HistoneMethylation TF_Methylation Transcription Factor Methylation (p53, NF-κB) PRMT5->TF_Methylation Spliceosome Spliceosome Assembly (Sm protein methylation) PRMT5->Spliceosome RNP_Granules RNP Granule Formation (Chromatoid Bodies) PRMT5->RNP_Granules piRNA_Pathway piRNA Pathway Stabilization PRMT5->piRNA_Pathway EGFR_Akt EGFR/Akt/GSK3β Pathway PRMT5->EGFR_Akt CellCycle Cell Cycle Regulation (Cyclin D1/E1, p27) PRMT5->CellCycle ERK_PI3K ERK & PI3K Pathway Modulation PRMT5->ERK_PI3K ChromatinRemodeling Chromatin Remodeling HistoneMethylation->ChromatinRemodeling TF_Methylation->ChromatinRemodeling BiologicalOutcomes Biological Outcomes: Transcriptional Control, Splicing Fidelity, Genome Stability, Cell Fate Decisions ChromatinRemodeling->BiologicalOutcomes Spliceosome->BiologicalOutcomes EGFR_Akt->BiologicalOutcomes

Cellular functions and biological significance of PRMT5-mediated sDMA formation

PRMT5 in Human Diseases and Cancer

Oncogenic Roles and Mechanisms in Cancer

PRMT5 is overexpressed in numerous cancer types and contributes to tumorigenesis through multiple mechanisms:

  • Dysregulated Expression: PRMT5 is highly expressed in various solid tumors and hematological malignancies including melanoma, multiple myeloma, glioblastoma, lung, bladder urothelial, gastric, ovarian, and colorectal cancers [5] [7] [6]. High PRMT5 expression frequently correlates with poor patient prognosis and lower survival rates.
  • Cell Cycle Promotion: PRMT5 controls G1-S phase transition through regulation of cyclin D1, cyclin E1, and p27 expression. PRMT5 depletion results in decreased cyclin D1 and E1 with concomitant increase in p27, leading to cell cycle arrest [7].
  • Metabolic Reprogramming: PRMT5 promotes aerobic glycolysis and cancer cell proliferation through repression of the tumor suppressor FBW7, resulting in stabilization of c-Myc expression [7].
  • EMT and Metastasis: PRMT5 regulates epithelial-mesenchymal transition (EMT) in colorectal cancer cells through activation of EGFR/Akt/GSK3β signaling cascades, promoting invasive and metastatic behavior [7].

Table 2: PRMT5 Overexpression in Selected Cancer Types and Associated Mechanisms

Cancer Type Expression Pattern Key Molecular Mechanisms Clinical Correlation
Colorectal Cancer Highly expressed in cell lines and tissues [7] Regulation of EGFR/Akt/GSK3β signaling; EMT promotion; cell cycle control Associated with low E2F1 expression [7]
Non-Small Cell Lung Cancer Overexpressed in cells and tissues [6] STAT3 activation; positive feedback loop with STAT3; cancer stem cell maintenance Poor prognosis [5]
Adenoid Cystic Carcinoma Identified as top therapeutic candidate via AI analysis [8] Modulation of MYB and MYC expression (recognized drivers of ACC progression) Potential target for PRMT5 inhibitor therapy [8]
Breast Cancer Overexpressed [5] Methylation of EGFR at R1175; regulation of breast cancer stem cell function via histone methylation and FOXP1 expression Poor patient prognosis [5] [6]
Signaling Pathways in Oncogenesis

PRMT5 interacts with multiple oncogenic signaling pathways to drive cancer progression:

  • EGFR Signaling: In breast cancer, PRMT5 methylates EGFR at R1175, dampening ERK activation and suppressing cell growth [5]. Conversely, in pancreatic cancer, PRMT5 activity promotes phosphorylation of EGFR and its downstream effectors, suggesting context-dependent regulation.
  • FGFR3 Expression: PRMT5 promotes FGFR3 expression in lung cancer, nasopharyngeal carcinomas, and colorectal cancer, thereby enhancing proliferative signaling through receptor tyrosine kinase pathways [5].
  • MYC and MYB Regulation: In adenoid cystic carcinoma, PRMT5 inhibition leads to dose-dependent decrease in MYB and MYC expression levels, which are recognized drivers of ACC progression [8].

Experimental Approaches and Methodologies

Assessing PRMT5 Activity and Inhibition

Several well-established experimental approaches enable evaluation of PRMT5 function and inhibition:

  • Global sDMA Detection: Western blot analysis using symmetric dimethylarginine-specific antibodies provides a robust method for assessing global PRMT5 enzymatic activity in cells and tissues. This approach demonstrated significantly increased sDMA levels in colorectal tumor tissues compared to normal adjacent tissues [7].
  • Genetic Knockdown Approaches: RNA interference-mediated depletion (shRNA/siRNA) effectively reduces PRMT5 expression and function. Stable PRMT5 knockdown cell lines demonstrate suppressed proliferation, impaired cell cycle progression, and reduced expression of cyclins D1 and E1 [4] [7].
  • Pharmacological Inhibition: Small molecule PRMT5 inhibitors including GSK591, PRT543, and PRT811 enable acute chemical inhibition of PRMT5 methyltransferase activity. These compounds have shown potent anti-tumor activity across various cancer models [7] [8].

G cluster_assessment PRMT5/sDMA Assessment Methods cluster_functional Functional Assays cluster_models Experimental Models Start Experimental Question SDMA_WB Global sDMA Detection (Western Blot) Start->SDMA_WB Genetic_KD Genetic Knockdown (shRNA/siRNA) Start->Genetic_KD Pharmacological_Inhibition Pharmacological Inhibition (GSK591, PRT543, PRT811) Start->Pharmacological_Inhibition Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Genetic_KD->Molecular_Analysis Pharmacological_Inhibition->Molecular_Analysis Proliferation Proliferation Assays (Cell viability, Ki67) Molecular_Analysis->Proliferation CellCycle Cell Cycle Analysis (Cyclin D1/E1, p27) Molecular_Analysis->CellCycle Apoptosis Apoptosis Assays Molecular_Analysis->Apoptosis Migration Migration/Invasion Assays Molecular_Analysis->Migration CellLines Cancer Cell Lines Proliferation->CellLines Organoids 3D Organoid Models Proliferation->Organoids PDX Patient-Derived Xenografts (PDX) Proliferation->PDX Outcomes Experimental Outcomes: Gene Expression, Protein Localization, Pathway Activation, Phenotypic Effects CellLines->Outcomes Organoids->Outcomes PDX->Outcomes

Experimental approaches for studying PRMT5 function and inhibition

In Vitro and In Vivo Models

Multiple model systems facilitate comprehensive evaluation of PRMT5 function:

  • Cancer Cell Lines: Established colorectal cancer cell lines (HCT116, SW480) demonstrate high PRMT5 expression and provide robust models for evaluating PRMT5 depletion effects on proliferation, cell cycle progression, and gene expression [7].
  • 3D Organoid Models: Patient-derived organoid systems maintain native tissue architecture and cellular heterogeneity, enabling more physiologically relevant assessment of PRMT5 inhibitor efficacy [8].
  • Patient-Derived Xenografts (PDX): PDX models preserve the original tumor microenvironment and molecular characteristics, allowing evaluation of PRMT5 inhibitors in vivo. PRT543 demonstrates significant antitumor effects in ACC PDX models expressing PRMT5 and MYC [8].
Combination Therapy Approaches

Rational combination strategies enhance PRMT5-targeted therapies:

  • PRMT5 and MAT2A Inhibition: Combination of PRMT5 inhibitors with MAT2A inhibitors (such as IDE397) exploits the synthetic lethal interaction in MTAP-deficient cancers, where elevated MTA/SAM ratios create tumor-specific vulnerability [9].
  • PRMT5 and Kinase Inhibitors: PRMT5 inhibition combined with multi-kinase inhibitors such as lenvatinib enhances growth inhibitory effects in adenoid cystic carcinoma models, suggesting potential clinical benefit for patients with favorable molecular profiles [8].
  • PRMT5 and Immune Checkpoint Inhibitors: Emerging evidence suggests potential synergy between PRMT5 inhibition and immune checkpoint blockade, though this approach requires further investigation [3].

Therapeutic Targeting and Clinical Development

PRMT5 Inhibitor Mechanisms and Classes

Multiple structural classes of PRMT5 inhibitors have been developed with distinct mechanisms of action:

  • SAM-Competitive Inhibitors: First-generation inhibitors including GSK3326595 and JNJ-64619178 compete with S-adenosylmethionine for binding to the cofactor pocket, directly inhibiting methyl transfer activity [5]. These inhibitors occupy either the SAM binding site alone or both SAM and substrate binding sites simultaneously.
  • MTA-Cooperative Inhibitors: Second-generation inhibitors such as IDE892 and MRTX1719 exploit the unique vulnerability in MTAP-deficient cancers by cooperating with elevated endogenous methylthioadenosine (MTA) levels to selectively inhibit PRMT5 in tumor cells while sparing normal tissues [10] [9].
  • Allosteric and Protein-Protein Interaction Inhibitors: Emerging strategies focus on disrupting the PRMT5-MEP50 interface or interactions with substrate adaptor proteins (pICln, RIOK1, COPR5) to achieve selective inhibition of specific substrate methylation events [3].
  • PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) promote ubiquitin-mediated degradation of PRMT5, offering an alternative to catalytic inhibition that ablates both enzymatic and scaffolding functions [6].

Table 3: Selected PRMT5 Inhibitors in Clinical Development

Inhibitor Mechanism Class Clinical Stage Key Features and Indications
GSK3326595 SAM-competitive Phase I trials in non-Hodgkin's lymphoma [5] Orally available; occupies SAM binding site
JNJ-64619178 SAM-competitive Phase I trials in non-Hodgkin's lymphoma [5] Binds both SAM and substrate sites simultaneously
PRT543 SAM-competitive Preclinical and early clinical evaluation [8] Orally available; shows activity in ACC models
PRT811 SAM-competitive Preclinical and early clinical evaluation [8] Brain-penetrant isoform of PRT543
IDE892 MTA-cooperative IND submitted (2025); Phase I planned in MTAP-deleted lung cancer [9] Potential best-in-class profile; combination with IDE397 (MAT2A inhibitor)
BAY 3713372 Not specified Clinical development [10] Licensed from Suzhou Puhe Biopharma
BGB-58067 Not specified Clinical development [10] Developed by BeOne
AZD3470 Not specified Phase I/II (2024) [10] AstraZeneca candidate
Biomarkers and Patient Stratification

Identification of predictive biomarkers enables targeted patient selection for PRMT5 inhibitor therapies:

  • MTAP Deletion: The MTAP (methylthioadenosine phosphorylase) gene is co-deleted with the CDKN2A tumor suppressor in approximately 15-20% of all cancers, including 15-20% of non-small cell lung cancers [3] [9]. MTAP deficiency leads to 5-20-fold accumulation of methylthioadenosine (MTA), which creates a synthetic lethal interaction with PRMT5 inhibition.
  • PRMT5 Expression Levels: High PRMT5 expression in tumors may predict sensitivity to PRMT5-targeted therapies, though this biomarker requires further validation in clinical cohorts [7] [6].
  • MYC and MYB Expression: In adenoid cystic carcinoma, PRMT5 inhibitor response correlates with decreased MYB and MYC expression, suggesting these oncoproteins may serve as pharmacodynamic biomarkers [8].
Clinical Progress and Challenges

The clinical development of PRMT5 inhibitors has faced both encouraging results and significant challenges:

  • Early Clinical Efficacy: Preliminary efficacy results for next-generation PRMT5 inhibitors show promising response rates, with TNG462 demonstrating 43% objective response rate (ORR) in cholangiocarcinoma (n=7) and BMS-986504 (formerly MRTX1719) showing 30% ORR in NSCLC (n=33) in Phase 1/2 solid tumor trials [10].
  • Toxicity Management: First-generation PRMT5 inhibitors faced dose-limiting toxicities, prompting development of more selective second-generation agents with improved therapeutic windows [10] [8].
  • Combination Strategies: Rational combination approaches with existing targeted therapies and chemotherapy regimens aim to enhance efficacy while managing toxicity profiles. BMS is advancing a pivotal Phase 2/3 trial of BMS-986504 in combination with pembrolizumab and chemotherapy for first-line NSCLC [10].
  • Compensation and Resistance: Potential compensatory mechanisms by other PRMT family members and development of acquired resistance represent ongoing challenges that require further investigation [6].

Conclusion and Future Perspectives

References

Quantitative Biochemical and Cellular Profiling of LLY-283

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data that defines the potency and selectivity of LLY-283:

Parameter Value Experimental Context
In vitro IC₅₀ 22 ± 3 nM Inhibition of PRMT5:MEP50 enzymatic activity [1] [2] [3]
Cellular IC₅₀ 25 ± 1 nM Inhibition of PRMT5 activity in cells (MCF7 cell line) [1] [2] [3]
Binding Affinity (Kd) 6 ± 2 nM Surface Plasmon Resonance (SPR) measurement for PRMT5:MEP50 complex [4] [5]
Selectivity (Diastereomer) ~50-fold less active LLY-284 (diastereomer) IC₅₀ = 1074 ± 53 nM [2]

The activity of this compound translates to potent antiproliferative effects in a wide range of cancer cell lines. The following table shows a sample of its activity; the compound is particularly effective in hematological and solid tumor models like HEL 92.1.7, KMS-12-BM, and A375 [5].

Cell Line Cell Line Origin Antiproliferative IC₅₀ (μM)
HEL 92.1.7 Human Erythroleukemia 0.003 [5]
KMS-12-BM Human Multiple Myeloma 0.006 [5]
A375 Human Melanoma 0.032 - 0.037 [5]
MV4-11 Human Acute Myeloid Leukemia 0.016 [5]
Daudi Human Burkitt Lymphoma 0.017 [5]

Detailed Experimental Protocols

The key data for this compound were generated using established biochemical and biophysical techniques. Below are the detailed methodologies for the core experiments cited.

PRMT5 Enzymatic Activity Assay (for IC₅₀ Determination)

This protocol is based on a radioactivity-based assay that monitors the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate [2].

  • Enzyme Complex: Recombinant human PRMT5:MEP50 complex [2].
  • Reaction Buffer: The assay is typically performed in a buffer such as 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 [6].
  • Substrates: The reaction contains ³H-labeled S-adenosylmethionine (³H-SAM) and a peptide substrate. For PRMT5, this can be a histone H4 peptide or a similar arginine-rich peptide [2] [7].
  • Inhibitor Incubation: this compound is serially diluted and pre-incubated with the enzyme complex before the reaction is initiated by adding substrates [2].
  • Reaction & Detection: The methylation reaction is allowed to proceed (e.g., for 90 minutes at 30°C) and then stopped. The methylated peptide product is separated and quantified by measuring radioactivity to determine the percentage of enzyme activity inhibition at each inhibitor concentration [2].
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd Determination)

This protocol describes how the direct binding kinetics between this compound and PRMT5 were measured.

  • Immobilization: The PRMT5:MEP50 complex is immobilized on a sensor chip [2].
  • Liquid Handling: A series of concentrations of this compound in solution are flowed over the chip surface [2].
  • Data Collection: The SPR instrument measures the association (on-rate, kₒₙ) and dissociation (off-rate, kₒff) of the binding event in real-time by detecting changes in the refractive index at the chip surface [2].
  • Analysis: The sensorgram data (response units vs. time) are fitted to a binding model to calculate the kinetic rate constants. The equilibrium dissociation constant (Kd) is then derived from the ratio of kₒff/kₒₙ [2]. For this compound, the reported kₒₙ was 3.9 ± 0.4 × 10⁵ M⁻¹ s⁻¹, and the kₒff was 2.2 ± 0.8 × 10⁻³ s⁻¹, resulting in a Kd of 6 ± 2 nM [4] [2].

PRMT5 Signaling and this compound Mechanism of Action

The following diagram illustrates the role of PRMT5 in cellular signaling and the mechanism by which this compound exerts its inhibitory effect.

G PRMT5_MEP50 PRMT5:MEP50 Complex Methylation Symmetrical Dimethylation (SDMA) of Arginine PRMT5_MEP50->Methylation Catalyzes SAM S-adenosylmethionine (SAM) SAM->Methylation Donates Methyl Group Substrates Protein Substrates (Histones, Sm Proteins, etc.) Substrates->Methylation Downstream Downstream Effects (Altered Gene Expression, Altered RNA Splicing) Methylation->Downstream Cancer Cancer Cell Survival & Proliferation Downstream->Cancer LLY283 This compound Inhibitor LLY283->PRMT5_MEP50 Binds SAM Pocket (Kd = 6 nM) LLY283->SAM Occupies Site

> this compound inhibits PRMT5 by binding to its SAM pocket, preventing the methylation of protein substrates and subsequent cancer-promoting signaling pathways.

As shown above, the PRMT5:MEP50 complex uses SAM to catalyze the symmetric dimethylation of arginine residues on various protein substrates, including histones and spliceosome proteins like Sm proteins [2] [8]. These methylation events lead to downstream effects such as altered gene expression and RNA splicing, which promote cancer cell survival and proliferation [2] [8].

This compound Mechanism: The crystal structure (PDB: 6CKC) confirms that this compound acts as a SAM-competitive inhibitor by binding directly into the SAM-binding pocket of PRMT5 [4] [2] [8]. Its adenine and ribose moieties mimic the natural cofactor SAM, forming key hydrogen bonds with residues like Asp419 and Glu392. A critical interaction is the displacement of the Phe327 side chain by the inhibitor's phenyl group, which contributes to its high potency and selectivity [2] [8]. Despite occupying the SAM pocket, the compound demonstrated a non-competitive mechanism with respect to both SAM and peptide substrates in enzyme kinetic studies, the reasons for which are still under investigation [2].

References

Quantitative Profile of LLY-283 In Vitro Enzymatic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Description / Assay Details
In vitro IC₅₀ 22 ± 3 nM Concentration for 50% inhibition of PRMT5:MEP50 complex enzymatic activity, measured via a radioactivity-based assay monitoring methyl group transfer from ³H-SAM to a peptide substrate [1].
Cellular IC₅₀ 25 ± 1 nM Concentration for 50% inhibition of cellular PRMT5 activity, demonstrating effective cell permeability [1].
Binding Affinity (K𝒹) 6 ± 2 nM Equilibrium dissociation constant, indicating very high binding affinity to the PRMT5:MEP50 complex, measured by Surface Plasmon Resonance (SPR) [1].
Selectivity (vs. Diastereomer) >50-fold Diastereomer LLY-284 was significantly less active (IC₅₀ = 1074 ± 53 nM), highlighting LLY-283's potency and the specificity of its binding mode [1].
Antiproliferative IC₅₀ (Example) 32 - 37 nM (A-375 cells) Representative data showing inhibition of cancer cell proliferation (human melanoma A-375 cell line) after 7 days [2].

Mechanism of Action and Experimental Insights

This compound functions as a potent and selective PRMT5 inhibitor by targeting the enzyme's cofactor binding site. The diagram below illustrates its mechanism and downstream cellular consequences.

G cluster_Processes cluster_Consequences LLY283 This compound PRMT5_MEP50 PRMT5:MEP50 Complex LLY283->PRMT5_MEP50 Binds SAM pocket (Kd = 6 nM) Methylation Arginine Methylation LLY283->Methylation Inhibits (IC50 = 22 nM) PRMT5_MEP50->Methylation Catalyzes SAM S-adenosylmethionine (SAM) SAM->PRMT5_MEP50 Co-factor Substrate Protein Substrate (e.g., Histones, Sm proteins) Substrate->PRMT5_MEP50 Input BiologicalProcesses Altered Biological Processes Methylation->BiologicalProcesses Regulates Consequences Cellular Consequences BiologicalProcesses->Consequences Leads to p1 Transcription BiologicalProcesses->p1 c1 Impaired DSB Repair Consequences->c1 p2 RNA Splicing p3 DNA Damage Repair c2 Radiosensitization c3 Antiproliferative Effect

This compound binds to the S-adenosylmethionine (SAM/AdoMet) binding pocket in the Rossmann-fold domain of PRMT5, competing with the natural cofactor [1] [3]. Structural studies confirm that this compound binding displaces the side chain of Phe327, a key residue in the active site [1]. This binding inhibits the transfer of methyl groups to arginine residues on histone and non-histone proteins, effectively reducing symmetric dimethylarginine (SDMA) levels [4].

Key Experimental Protocols for In Vitro Activity Assessment
  • Radioactivity-Based Methyltransferase Assay: The foundational in vitro enzymatic activity (IC₅₀) is measured by incubating the PRMT5:MEP50 complex with this compound and a peptide substrate in the presence of ³H-labeled SAM. The transfer of radiolabeled methyl groups to the peptide is quantified to determine inhibition [1].
  • Surface Plasmon Resonance (SPR): This technique is used to determine the binding affinity (K𝒹) and kinetics (kₒₙ, kₒff). The PRMT5:MEP50 complex is immobilized on a sensor chip, and this compound is flowed over it to measure real-time binding interactions [1].
  • Cellular Target Engagement (sDMA ELISA): To confirm this compound enters cells and engages its target, global levels of symmetric dimethylarginine (sDMA) are measured. Cells are treated with this compound, lysed, and total protein is used in an ELISA with an antibody specific for sDMA. A dose-dependent decrease in sDMA signals confirms on-target activity [4].
  • Clonogenic Survival Assay: This gold-standard method assesses the functional anti-proliferative effect. Cells are treated with this compound, irradiated (if testing radiosensitization), and plated at low density. After 1-3 weeks, colonies are stained and counted. Reduced colony formation demonstrates the compound's ability to induce sustained growth inhibition or enhance the effects of other therapies [4].

Key Insights for Research Applications

  • High Selectivity: this compound demonstrates high selectivity for PRMT5 over other methyltransferases, making it an excellent chemical probe for dissecting PRMT5-specific biology [1] [2].
  • Research Utility: The compound has been instrumental in validating PRMT5 as a therapeutic target in various cancer models and has shown promise in enhancing the efficacy of radiotherapy by impairing DNA damage repair in tumor cells [4].

References

PRMT5 in Cancer and Epigenetics: Molecular Mechanisms, Therapeutic Targeting, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and promising therapeutic target in oncology. As the primary type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing essential cellular processes including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction. Elevated PRMT5 expression is frequently observed across diverse cancer types and is strongly correlated with poor clinical prognosis and therapy resistance, positioning it at the forefront of cancer epigenetics research and drug development. This comprehensive technical review examines the molecular biology of PRMT5, its multifaceted oncogenic functions, current therapeutic inhibition strategies, and essential experimental methodologies for investigating its role in cancer biology. The continued elucidation of PRMT5's complex biological functions and the clinical advancement of novel inhibitors represent a rapidly evolving frontier in targeted epigenetic therapy, offering significant potential for treating genetically defined cancer subtypes, particularly those with MTAP deletions or exhibiting immunotherapy resistance.

PRMT5 Molecular Biology and Biochemical Function

Structural Organization and Complex Formation

PRMT5 exhibits a unique structural architecture among protein arginine methyltransferases, forming a hetero-octameric complex that is essential for its full catalytic activity. This ~453 kDa complex consists of a PRMT5 tetramer core decorated with four MEP50 (WDREP domain 77) molecules [1] [2]. The PRMT5 monomer itself comprises three distinct domains: an N-terminal TIM barrel domain, an intermediate Rossmann fold, and a C-terminal β-barrel domain [3] [2]. The N-terminal domain facilitates both PRMT5 tetramerization and MEP50 binding, while the C-terminal catalytic domain contains the S-adenosylmethionine (SAM/AdoMet) cofactor binding pocket and the substrate arginine-binding cavity [1] [3]. The formation of the PRMT5-MEP50 complex significantly enhances the enzyme's affinity for both SAM and target substrates, resulting in markedly increased methylation activity compared to the PRMT5 homodimer [1].

Table 1: PRMT5 Structural Components and Functional Domains

Structural Component Key Features Functional Significance
N-terminal TIM barrel Facilitates tetramer formation; MEP50 binding interface Essential for complex stability and full enzymatic activity
Rossmann fold SAM/AdoMet cofactor binding pocket Binds methyl donor substrate; conserved across PRMT family
C-terminal β-barrel Substrate arginine binding cavity Recognizes glycine-rich motifs; determines substrate specificity
MEP50 cofactor WD40 repeat domain protein; forms 4:4 complex with PRMT5 Enhances substrate recognition and catalytic efficiency
Double-E loop Glu435 and Glu444 residues Coordinates substrate arginine guanidinium group
Catalytic Mechanism and Substrate Recognition

PRMT5 catalyzes the transfer of methyl groups from SAM to the guanidinium nitrogen atoms of arginine residues on target proteins, producing symmetric dimethylarginine (SDMA) and S-adenosylhomocysteine (SAH) as reaction products [1] [2]. This type II methylation activity distinguishes PRMT5 from type I PRMTs that generate asymmetric dimethylarginine (ADMA). PRMT5 demonstrates a pronounced substrate preference for arginine residues flanked by glycine residues (e.g., GRG motifs), which provide the conformational flexibility needed to form the sharp β-turn required for productive binding in the active site [1] [3]. The catalytic mechanism involves a conserved "double-E loop" containing glutamate residues (Glu435 and Glu444 in human PRMT5) that coordinate the positively charged guanidinium group of the substrate arginine through hydrogen bonding [2]. Beyond its well-characterized histone substrates (H4R3, H3R8, H2AR3, H3R2), PRMT5 methylates numerous non-histone proteins including transcription factors (p53, E2F-1), splicing factors (Sm proteins), signaling molecules (EGFR, PDGFR), and DNA repair proteins [1] [4] [3].

Regulatory Mechanisms and Adaptor Proteins

The enzymatic activity and substrate specificity of PRMT5 are tightly regulated through interactions with substrate adaptor proteins (SAPs) that direct the enzyme to specific subsets of cellular targets. Three primary SAPs have been identified: pICln, which recruits Sm proteins and other splicing-related substrates; RIOK1, which directs PRMT5 to nucleolin involved in ribosome biogenesis; and COPR5, which bridges PRMT5 to histone H4 tails [2]. Additionally, PRMT5 function is modulated by endogenous regulators including methylthioadenosine (MTA), which accumulates in MTAP-deficient cancers and acts as a partial PRMT5 inhibitor by competing with SAM binding [2]. This natural regulatory mechanism underpins the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion observed in approximately 15% of all cancers. Post-translational modifications and the ubiquitin-proteasome system further contribute to PRMT5 regulation, offering additional layers of control over its diverse cellular functions [2].

PRMT5_Structure cluster_structure PRMT5 Monomer Domains cluster_substrates Substrate Recognition PRMT5_Complex PRMT5:MEP50 Hetero-octameric Complex TIM_Barrel N-terminal TIM Barrel PRMT5_Complex->TIM_Barrel contains SAPs Substrate Adaptor Proteins (SAPs) PRMT5_Complex->SAPs utilizes Rossmann_Fold Rossmann Fold (SAM Binding) Beta_Barrel C-terminal β-Barrel (Substrate Binding) Histone_Substrates Histone Targets: H4R3, H3R8, H2AR3, H3R2 SAPs->Histone_Substrates directs NonHistone_Substrates Non-histone Targets: p53, E2F1, EGFR, Sm SAPs->NonHistone_Substrates directs

Figure 1: PRMT5 Molecular Architecture and Substrate Recognition Mechanism

Oncogenic Mechanisms of PRMT5 in Cancer

Epigenetic Regulation of Gene Expression

PRMT5 exerts pleiotropic oncogenic effects primarily through its ability to epigenetically regulate gene expression programs that drive tumor development and progression. Through symmetric dimethylation of histone residues H4R3, H3R8, and H2AR3, PRMT5 establishes transcriptionally repressive chromatin states that silence tumor suppressor genes [1] [4]. For instance, PRMT5-mediated repression of key tumor suppressors including ST7, NM23, RB1, and CDH1 has been documented in leukemia, lymphoma, and breast cancer [1]. Conversely, PRMT5 can also function as a transcriptional co-activator through methylation of H3R2, leading to increased expression of oncogenic drivers such as SLC7A11, RNF168, and FOXP1 in lung and breast cancers [5] [2]. This dual capacity to both repress tumor suppressor genes and activate oncogenes underscores PRMT5's versatility as an epigenetic regulator in cancer and highlights its central role in coordinating the transcriptional reprogramming that characterizes malignant transformation.

Regulation of Splicing and DNA Damage Response

Beyond direct transcriptional control, PRMT5 significantly influences RNA splicing fidelity and DNA damage repair mechanisms through methylation of non-histone protein substrates. PRMT5-mediated methylation of Sm proteins is essential for proper small nuclear ribonucleoprotein (snRNP) assembly and splicing catalysis [1] [4]. Dysregulation of this function leads to aberrant splicing patterns that can promote oncogenesis, as demonstrated in acute myeloid leukemia where PRMT5 activity alters splicing of genes involved in apoptosis and differentiation [1]. In the DNA damage response pathway, PRMT5 methylates multiple repair proteins including FEN1, RAD9, and TDP1, enhancing their activity and facilitating efficient DNA repair [1] [4]. This function becomes particularly relevant in therapeutic contexts, as PRMT5 inhibition has been shown to increase DNA damage accumulation in response to chemotherapeutic agents like gemcitabine and paclitaxel, providing a rationale for combination regimens [6].

Signal Transduction Pathway Modulation

PRMT5 integrates with multiple oncogenic signaling cascades through methylation of key signaling molecules, thereby amplifying pro-tumorigenic signals. The enzyme methylates and regulates the stability or activity of numerous signaling proteins, including EGFR, CRAF, PDGFR, and SREBP1 [1]. In hepatocellular carcinoma, PRMT5-mediated methylation of SREBP1 enhances its stability and promotes lipogenesis, supporting tumor growth [1]. In prostate cancer, PRMT5 interacts with the androgen receptor (AR) signaling axis, both through direct methylation of AR and through regulation of AR splice variants, contributing to castration resistance [4]. Additionally, PRMT5 activates NF-κB signaling through methylation of the p65 subunit at specific arginine residues, establishing a pro-inflammatory microenvironment conducive to tumor progression [1] [4]. These diverse signaling interactions position PRMT5 as a central node in the coordination of multiple cancer-relevant pathways.

Tumor Microenvironment and Immunomodulation

Emerging research has revealed critical functions for PRMT5 in shaping the tumor immune microenvironment and modulating response to immunotherapy. PRMT5 inhibition triggers a viral mimicry response by inducing expression of endogenous retroviruses (ERVs) and double-stranded RNA formation, leading to activation of innate immune signaling through the RIG-I/MDA5/STING pathway [7]. This immunostimulatory effect promotes infiltration of cytotoxic T cells and enhances response to immune checkpoint blockade (ICB) in colorectal cancer models [7]. PRMT5 also regulates T-cell function through methylation of FOXP3, enhancing regulatory T-cell (Treg) suppressive activity [1]. Furthermore, PRMT5 expression in cancer cells affects MHC class I and II expression, potentially influencing antigen presentation and immune recognition [4]. These immunomodulatory functions have significant implications for combining PRMT5 inhibitors with cancer immunotherapies, particularly in immunologically "cold" tumors that are refractory to ICB alone.

Table 2: Oncogenic Mechanisms of PRMT5 Across Cancer Types

Mechanism Category Specific Molecular Actions Functional Consequences in Cancer
Epigenetic Regulation H4R3me2s/H3R8me2s-mediated repression of tumor suppressors (ST7, RB1, CDH1) Uncontrolled proliferation; loss of cell cycle control
H3R2me2s-mediated activation of oncogenes (SLC7A11, FOXP1) Enhanced growth and survival signaling
Splicing Regulation Sm protein methylation and snRNP assembly Aberrant splicing of apoptosis and differentiation regulators
DNA Damage Response FEN1, RAD9, TDP1 methylation Enhanced DNA repair; chemotherapy resistance
Signal Transduction EGFR, CRAF, PDGFR, SREBP1 methylation Hyperactive growth factor signaling; metabolic reprogramming
Immunomodulation ERV suppression; FOXP3 methylation in Tregs Immunosuppressive microenvironment; ICB resistance

PRMT5 as a Therapeutic Target in Oncology

PRMT5 Inhibitor Development and Clinical Status

The compelling oncogenic functions of PRMT5 have motivated extensive drug discovery efforts, resulting in multiple PRMT5 inhibitors entering clinical development. Current inhibitors primarily target either the SAM-binding pocket or the substrate-binding pocket of PRMT5, with several second-generation agents demonstrating improved selectivity and therapeutic indices [8] [3]. As of July 2025, more than twenty PRMT5 inhibitors have entered clinical development, with promising preliminary results observed for specific agents in genetically defined patient populations [8]. Notable compounds in clinical development include BMS-986504 (formerly MRTX1719), which has demonstrated a 30% objective response rate in non-small cell lung cancer (NSCLC), and TNG462, showing a 43% objective response rate in cholangiocarcinoma in Phase 1/2 trials [8]. Bristol-Myers Squibb has emerged as a leader in the field, advancing BMS-986504 into a pivotal Phase 2/3 trial in first-line NSCLC in combination with pembrolizumab and chemotherapy [8].

Synthetic Lethality in MTAP-Deficient Cancers

A particularly promising application of PRMT5 inhibition exploits the synthetic lethal interaction with MTAP (methylthioadenosine phosphorylase) deletion, a genetic alteration occurring in approximately 15% of all cancers [2]. MTAP-deficient tumors accumulate high intracellular concentrations of methylthioadenosine (MTA), which partially inhibits PRMT5 by competing with SAM binding [2]. This partial inhibition creates a unique vulnerability, making MTAP-deficient cancer cells exquisitely sensitive to further PRMT5 suppression while sparing normal MTAP-wildtype cells [2]. This therapeutic strategy enables selective targeting of genetically defined cancer populations with a favorable therapeutic index. Several PRMT5 inhibitors designed to preferentially target the PRMT5-MTA complex have demonstrated enhanced efficacy in MTAP-deficient preclinical models and are advancing through clinical development [8] [3].

Rational Combination Strategies

PRMT5 inhibitors demonstrate synergistic activity when combined with established cancer therapies, providing compelling rationale for combination treatment regimens. Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated that PRMT5 knockout or pharmacological inhibition significantly enhances the efficacy of gemcitabine alone or gemcitabine with paclitaxel, resulting in reduced tumor growth and metastatic burden [6]. The mechanistic basis for this synergy involves increased DNA damage accumulation in PRMT5-depleted cells following gemcitabine treatment [6]. Similarly, combining PRMT5 inhibition with immune checkpoint blockers has shown promise in colorectal cancer models, where PRMT5 inhibition remodels the tumor immune microenvironment and enhances ICB efficacy [7]. Additional rational combinations include pairing PRMT5 inhibitors with other epigenetic agents, targeted therapies, and DNA-damaging agents, with the specific combination strategy ideally informed by the tumor's genetic and epigenetic context.

Resistance Mechanisms and Future Directions

Despite the promising activity of PRMT5 inhibitors, therapeutic resistance remains a challenge. Early clinical experience with first-generation PRMT5 inhibitors revealed limitations including hematological toxicity and the emergence of acquired resistance [8] [3]. Next-generation strategies aim to overcome these challenges through several approaches: MTA-cooperative inhibitors that preferentially target MTAP-deficient cancers while sparing normal tissues; PROTACs (Proteolysis-Targeting Chimeras) that promote PRMT5 degradation rather than mere inhibition; and covalent PRMT5 inhibitors that offer prolonged target engagement [8] [3]. Additionally, novel therapeutic modalities such as targeted protein degradation and interventions disrupting PRMT5's interaction with specific adaptor proteins represent emerging approaches that may enable more precise targeting of PRMT5's oncogenic functions while minimizing mechanistic toxicities [3] [2].

Table 3: Selected PRMT5 Inhibitors in Clinical Development (as of 2025)

Compound Developer Mechanistic Class Key Clinical Findings Development Status
BMS-986504 (MRTX1719) Bristol-Myers Squibb MTA-cooperative inhibitor 30% ORR in NSCLC (n=33) Phase 2/3 (first-line NSCLC with pembro+chemo)
TNG462 Tango Therapeutics MTA-cooperative inhibitor 43% ORR in cholangiocarcinoma (n=7) Phase 1/2 solid tumors
BAY 3713372 Bayer (Suzhou Puhe) Substrate-competitive Preliminary data pending Phase 1
IDE892 Ideaya Biosciences Second-generation inhibitor IND submitted Phase 1 planned
AZD3470 AstraZeneca Not specified Trial completion expected 2026 Phase 1/2

PRMT5_Targeting cluster_monotherapy Monotherapy Approaches cluster_combinations Rational Combination Strategies cluster_emerging Next-Generation Approaches PRMT5_Inhibition PRMT5 Therapeutic Inhibition SAM_Competitive SAM-Competitive Inhibitors PRMT5_Inhibition->SAM_Competitive Substrate_Competitive Substrate-Competitive Inhibitors PRMT5_Inhibition->Substrate_Competitive MTA_Cooperative MTA-Cooperative Inhibitors (MTAP-deleted cancers) PRMT5_Inhibition->MTA_Cooperative Chemo_Combo With Chemotherapy (Gemcitabine/Paclitaxel) PRMT5_Inhibition->Chemo_Combo IO_Combo With Immunotherapy (Anti-PD-1/PD-L1) PRMT5_Inhibition->IO_Combo PROTACs PROTAC Degraders PRMT5_Inhibition->PROTACs Covalent_Inhibitors Covalent Inhibitors PRMT5_Inhibition->Covalent_Inhibitors Targeted_Combo With Targeted Therapy PPI_Inhibitors Protein-Protein Interaction Inhibitors

Figure 2: PRMT5 Therapeutic Targeting Strategies and Combination Approaches

Experimental Methods for PRMT5 Research

Genetic Manipulation Approaches

CRISPR-Cas9 mediated knockout represents a robust method for investigating PRMT5 function in cancer models. The orthotopic pancreatic injection model utilizing PRMT5 knockout cells provides a physiologically relevant system for evaluating tumor growth and therapeutic response [6]. In this methodology, PRMT5 KO mPanc96 PDAC cells (1 × 10^6 cells suspended in 50 μL media) are orthotopically injected into the pancreas of 6-8-week-old male athymic nude mice [6]. Tumor growth is monitored weekly via volumetric magnetic resonance imaging (MRI) beginning at 3 weeks post-injection, with endpoints including tumor volume, weight, and metastatic burden [6]. For metastatic modeling, splenic injection of luciferase-transduced PRMT5 KO cells (2 × 10^6 cells in 50 μL serum-free media) followed by splenectomy after 10 minutes allows for tracking of liver metastases via IVIS imaging of bioluminescent signal [6]. These approaches enable comprehensive assessment of PRMT5's role in both primary tumor growth and metastatic dissemination.

Pharmacological Inhibition Studies

Small molecule inhibitors provide a complementary approach to genetic manipulation for probing PRMT5 function. In patient-derived xenograft (PDX) models, PRMT5 pharmacologic inhibitors are typically administered in combination with standard chemotherapies such as gemcitabine (100 mg/kg IP twice weekly) and paclitaxel [6]. Treatment efficacy is evaluated through primary endpoints including tumor volume, tumor weight, and metastatic burden [6]. For mechanistic studies, treatment-induced DNA damage can be assessed via immunohistochemical staining for γH2AX and other DNA damage markers [6]. In vitro, PRMT5 inhibitors are evaluated in both MTAP-deficient and MTAP-wildtype cell lines to establish selectivity indices, with cellular activity typically measured through reduction of symmetric dimethylarginine marks using Western blotting or immunofluorescence [8] [3].

Biochemical and Molecular Assessment Techniques

Comprehensive evaluation of PRMT5 activity and function requires integration of multiple biochemical and molecular techniques. Histone extraction and Western blotting for symmetric dimethylation marks (H4R3me2s, H3R8me2s) provide direct measurement of PRMT5 catalytic activity [7] [5]. RNA sequencing and alternative splicing analysis (using tools like rMATS) can identify PRMT5-dependent splicing events, while chromatin immunoprecipitation (ChIP) assays determine PRMT5 occupancy at specific genomic loci [7] [5]. For assessment of viral mimicry activation following PRMT5 inhibition, quantitative PCR for endogenous retroviruses and dsRNA staining provide evidence of innate immune pathway activation [7]. Additionally, proteomic approaches for identifying arginine methylation sites, such as immuno-enrichment of methylated peptides followed by mass spectrometry, enable comprehensive mapping of the PRMT5 substrate landscape [1].

Computational and Bioinformatic Methods

Bioinformatic analyses provide powerful tools for investigating PRMT5's role in cancer biology and its clinical relevance. Analysis of PRMT5 expression and its correlation with clinical outcomes can be performed using publicly available datasets such as TCGA (The Cancer Genome Atlas) and GEO (Gene Expression Omnibus) [5]. Differential expression analysis between high and low PRMT5 expressing tumors identifies potential downstream targets and pathways, while gene set enrichment analysis (GSEA) reveals biological processes associated with PRMT5 activity [5]. Protein-protein interaction networks constructed using tools like STRING identify PRMT5-associated proteins and functional complexes, while survival analysis using Kaplan-Meier curves and Cox regression models evaluates the prognostic significance of PRMT5 expression across cancer types [5]. These computational approaches complement experimental findings and help contextualize PRMT5 within broader cancer signaling networks.

Conclusion and Future Perspectives

References

In Vivo Dosing Protocol for LLY-283 in Mouse Xenografts

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Dosage 20 mg/kg [1] [2]
Route Oral gavage [1] [2]
Formulation Specific vehicle not detailed in primary literature; supplier recommends a suspension in CMC-Na or a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O [2].

| Model & Evidence | • Model: SCID mice with A375 (melanoma) cell-derived xenografts [1] [2]. • Efficacy: Showed antitumor activity, confirming its use as an in vivo probe [1]. • Brain Penetrance: Effectively targeted orthotopic patient-derived glioblastoma stem cell (GSC) xenografts, significantly prolonging mouse survival [3]. |

Experimental Workflow and Mechanism of Action

To help you design and interpret your in vivo experiments, the following diagram outlines the typical workflow and the key molecular mechanism of LLY-283.

G cluster_workflow In Vivo Experimental Workflow cluster_mechanism Molecular Mechanism of Action Start Start In Vivo Experiment CellPrep Tumor Cell Preparation (e.g., A375, GSCs) Mice Establish Xenograft Model (SCID mice) CellPrep->Mice Dosing Oral Gavage Dosing (20 mg/kg this compound) Mice->Dosing Monitor Monitor Tumor Growth and Animal Survival Dosing->Monitor Analysis Endpoint Analysis (Tumor volume, SDMA levels) Monitor->Analysis Effect Disruption of splicing & stemness Antitumor efficacy Mechanism This compound binds SAM-binding pocket of PRMT5 Outcome Inhibition of symmetric dimethylarginine (SDMA) Mechanism->Outcome Outcome->Effect

Key Experimental Findings and Considerations

  • Confirmation of Target Engagement: The efficacy of this compound in vivo is confirmed by a significant reduction in symmetric dimethylarginine (SDMA) levels in treated tumors, a direct marker of PRMT5 inhibition [4] [3].
  • Application in Brain Tumor Models: this compound has demonstrated strong efficacy in orthotopic glioblastoma (GBM) models, confirming its brain-penetrant properties, a critical factor for treating central nervous system tumors [3].
  • Formulation Note: While the primary research articles focus on biological outcomes, the supplier Selleck Chemicals provides suggested formulations for in vivo administration, which can serve as a practical starting point [2].

Supporting In Vitro Protocol

For comprehensive research, the cellular protocol that often precedes in vivo studies is summarized below.

Parameter Specification
Cell Lines Used Sf9, A375, MCF7, U251 (Glioblastoma), patient-derived glioblastoma stem cells (GSCs) [2] [3]
Concentration Range 1 µM, 10 µM (for general treatment); EC₅₀ values in the low nanomolar range (10–19 nM) for GSCs [2] [3]
Incubation Time 48 hours to 5 days, depending on the assay [2] [3]
Key Readout Reduction in SDMA levels of PRMT5 targets (e.g., SmB/B' protein) via Western blot [3]

References

LLY-283 cell viability assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LLY-283 and PRMT5

This compound is a potent, selective, and cell-active small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1] [2]. PRMT5 is a type II epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins [3]. It plays a key role in critical cellular processes such as transcriptional regulation, RNA splicing, and signal transduction [1].

Due to its overexpression in various cancers and its association with poor prognosis, PRMT5 is considered a promising therapeutic target [3]. As a chemical probe, this compound is an excellent tool for understanding the biological functions of PRMT5 in both normal and cancer cells [1] [4].

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of PRMT5.

  • Binding Site: this compound is a S-adenosylmethionine (SAM)-competitive inhibitor. It binds directly to the SAM cofactor binding pocket in the PRMT5 catalytic site [1].
  • Selectivity: It demonstrates high selectivity for PRMT5. In profiling against a panel of 32 other methyltransferases, this compound showed minimal activity against other enzymes, including related PRMT family members [1].
  • Cellular Consequences: Inhibition of PRMT5 by this compound leads to a reduction in global symmetric dimethylarginine (SDMA) levels. This disruption affects key cancer-related pathways, including induction of apoptosis, cell cycle arrest, and the disruption of DNA damage repair mechanisms [5].

The following diagram illustrates the pathway through which this compound inhibits PRMT5 and its downstream effects on cancer cells.

G LLY283 This compound PRMT5 PRMT5 Enzyme LLY283->PRMT5 Binds SAM Pocket SDMA Symmetrically Dimethylated Proteins (SDMA) PRMT5->SDMA Methylation Reaction SAM SAM Cofactor SAM->PRMT5 Cofactor Substrate Protein Substrates (e.g., Histones, Sm proteins) Substrate->PRMT5 BioEffects Anti-tumor Effects SDMA->BioEffects Apoptosis Induction of Apoptosis BioEffects->Apoptosis CellCycle Cell Cycle Arrest BioEffects->CellCycle DDR Disrupted DNA Damage Repair BioEffects->DDR

Biochemical and Cellular Activity of this compound

The table below summarizes the key potency and selectivity data for this compound, which informs appropriate dosing concentrations for cellular assays.

Assay Type Description IC₅₀ / Value Citation
Biochemical Assay Inhibition of PRMT5:MEP50 complex enzymatic activity in vitro 22 ± 3 nM [1] [2]
Cellular Assay Reduction of cellular SDMA levels (e.g., in MCF7 cells) 25 ± 1 nM [1] [2]
Selectivity Diastereomer LLY-284 (less active control) 1074 ± 53 nM [1]
Binding Affinity Surface Plasmon Resonance (SPR) KD for PRMT5:MEP50 6 ± 2 nM [1]

Detailed Cell Viability Assay Protocol

This protocol outlines the steps for using this compound to assess its anti-proliferative effects on cancer cells in culture, based on methodologies from the search results [2] [5].

Preparation of Reagents and Cell Culture
  • This compound Stock Solution: Reconstitute this compound powder in DMSO to prepare a 10-20 mM stock solution. Aliquot and store at -20°C.
  • Cell Lines: The protocol can be applied to various cancer cell lines, such as:
    • MCF7 (breast cancer) [2]
    • A375 (melanoma) [2]
    • Patient-derived glioblastoma neurospheres (GBMNS) [5]
  • Cell Culture Media: Use appropriate medium for your cell line (e.g., DMEM with 10% FBS for MCF7 cells; serum-free DMEM/F12 supplemented with EGF, FGF, and B-27 for GBMNS culture as neurospheres) [2] [5].
Cell Seeding and Drug Treatment
  • Seed cells in 96-well plates at an optimal density (e.g., 1,000-5,000 cells/well for adherent lines; ensure GBMNS are dissociated into single cells) and allow them to adhere overnight.
  • The next day, treat cells with a concentration gradient of this compound. A typical range is from nanomolar to low-micromolar concentrations (e.g., 0.001 µM to 10 µM). Include a DMSO vehicle control (e.g., 0.1% v/v).
  • Incubate the cells for the desired treatment duration. A common period is 48-72 hours [2] [5].
Cell Viability Measurement

After treatment, measure cell viability using a luminescent ATP-based assay like the CellTiter-Glo Luminescent Cell Viability Assay, following the manufacturer's protocol [5].

  • Equilibrate plates and assay reagents to room temperature.
  • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium in each well.
  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Record the luminescence using a plate reader (e.g., Biotek FLx800).
Data Analysis
  • Normalize the luminescence readings of treated wells to the average of the DMSO vehicle control wells (set to 100% viability).
  • Plot the percentage of cell viability against the log of this compound concentration.
  • Use non-linear regression analysis in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Complementary Assays for Mechanism Validation

To confirm that the observed cytotoxicity is due to on-target PRMT5 inhibition, you can perform the following complementary assays.

Assay Objective Key Methodological Details Expected Outcome with this compound
Western Blot Analysis Confirm on-target engagement by measuring SDMA reduction. Probe lysates from treated cells with anti-SDMA and anti-PRMT5 antibodies [5]. Decreased global SDMA levels without change in PRMT5 protein.
Caspase 3/7 Activity Assay Quantify induction of apoptosis. Use Caspase-Glo 3/7 Assay System after 48h treatment [5]. Increased luminescent signal, indicating apoptosis.
Cell Cycle Analysis Assess cell cycle arrest. Treat cells for 48h, fix with ethanol, and stain with Propidium Iodide (PI) for FACS analysis [5]. Increase in G2/M phase arrest.

The following workflow diagram integrates the cell viability assay with these key mechanistic validation steps.

G Start Plate and Culture Cells LLY283Treat Treat with this compound Gradient (48-72 hours) Start->LLY283Treat ViabilityAssay Cell Viability Measurement (CellTiter-Glo Assay) LLY283Treat->ViabilityAssay MechVal Mechanistic Validation (Parallel Experiments) LLY283Treat->MechVal Split Cells For IC50 IC₅₀ Calculation ViabilityAssay->IC50 Conclusion Confirm On-Target Anti-Proliferative Effect IC50->Conclusion WB Western Blot (SDMA Level) MechVal->WB Caspase Caspase 3/7 Assay (Apoptosis) MechVal->Caspase FACS Cell Cycle Analysis (FACS) MechVal->FACS WB->Conclusion Supports Caspase->Conclusion Supports FACS->Conclusion Supports

Critical Considerations for Experimental Design

  • Cell Line Selection: The efficacy of this compound can vary. MTAP-deficient cancer cells are particularly sensitive to PRMT5 inhibition due to a synthetic lethal interaction [3].
  • In Vivo Application: this compound has demonstrated oral efficacy in mouse xenograft models. A typical in vivo dosage is 20 mg/kg [2].
  • Positive Control: Use known PRMT5 inhibitors like EPZ015666 as a positive control where appropriate to validate your experimental system [6].
  • Handling and Solubility: this compound is for research use only. Always use fresh DMSO for stock solutions, as moisture absorption can reduce solubility. A 68 mg/mL stock in DMSO is equivalent to ~200 mM [2].

Conclusion

This compound is a highly valuable chemical probe for investigating PRMT5 biology. The protocols detailed here provide a robust framework for evaluating its anti-proliferative effects in cancer cells and validating its on-target mechanism of action. By following this integrated approach, researchers can effectively utilize this compound in preclinical cancer research.

References

Application Notes: LLY-283 for PRMT5 Inhibition in Cellular Models

Author: Smolecule Technical Support Team. Date: February 2026

LLY-283 is a potent, selective, and cell-active small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It functions by binding to the S-adenosylmethionine (SAM) cofactor pocket of the PRMT5-MEP50 complex, thereby competitively inhibiting its methyltransferase activity and leading to reduced symmetric dimethylarginine (SDMA) marks on both histone and non-histone proteins [1] [2]. Its efficacy and selectivity make it a valuable chemical probe for investigating PRMT5 biology in cancer research, particularly in studies aiming to overcome therapy resistance [3].

Mechanism of Action and Cellular Pathway

The following diagram illustrates the mechanism of this compound and its cellular consequences, particularly in the context of combination therapy with Temozolomide (TMZ) for glioblastoma:

G LLY283 This compound PRMT5 PRMT5-MEP50 Complex LLY283->PRMT5 Binds SAM Pocket LLY283->PRMT5 Inhibits Repair HR DNA Repair LLY283->Repair Inhibits Methylation Substrate Methylation (e.g., Histones, Sm proteins) PRMT5->Methylation Catalyzes SAM SAM Cofactor SAM->PRMT5 Usual Binding SDMA Symmetrical Dimethylarginine (SDMA) Marks Methylation->SDMA Processes Cellular Processes: Splicing, Transcription SDMA->Processes TMZ Temozolomide (TMZ) DNADamage DNA Damage TMZ->DNADamage DNADamage->Repair Induces Apoptosis Cell Death (Apoptosis) DNADamage->Apoptosis Accumulated Leads to Repair->Apoptosis When Inhibited Sensitizes Cells

Diagram 1: Mechanism of this compound and synergy with TMZ. This compound binds the PRMT5 SAM pocket, inhibiting substrate methylation and SDMA mark formation. When combined with TMZ, this compound blocks Homologous Recombination (HR) repair, increasing DNA damage and apoptosis [1] [3].


Effective Concentrations of this compound Across Experimental Models

The effective concentration of this compound varies depending on the experimental system, duration of treatment, and the specific cellular readout being measured. The tables below summarize key quantitative data from published studies.

Table 1: Summary of this compound Activity and In Vitro Usage

Assay Type Reported IC₅₀ / Effective Concentration Cell Lines / Models Key Findings
Biochemical Assay (PRMT5:MEP50) 22 ± 3 nM [1] [4] N/A Potent enzyme inhibition; selective for PRMT5 over other methyltransferases [1].
Cellular Target Engagement 25 ± 1 nM [1] [4] MCF7 Reduction in SDMA marks on Sm proteins, confirming cellular penetration and activity [1].
Functional Assay (Viability) 1 - 10 µM (48 hr) [4] A375, MCF7 Used to assess anti-proliferative effects.
Combination with TMZ (Caspase 3/7 activation) 3 - 50 µM (48 hr) [3] Patient-derived GBM neurospheres (e.g., GSC040815, GBM43) Synergistically increased apoptosis when combined with Temozolomide [3].

Table 2: In Vivo Dosing and Formulation

Application Dosage Model Formulation Outcome
In Vivo Antitumor Efficacy 20 mg/kg (oral gavage) [4] SCID mice with A375 xenografts 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4] Showed antitumor activity, suitable as an in vivo tool compound [1] [4].

Detailed Experimental Protocols

Protocol 1: Inhibiting PRMT5 and Sensitizing Glioblastoma Cells to Temozolomide

This protocol is adapted from a recent study demonstrating the synergy between this compound and TMZ in patient-derived glioblastoma neurospheres (GBMNS) [3].

Workflow:

G Start Culture GBMNS (Stem Cell Conditions) Plate Plate Cells in Low-Attachment Plates Start->Plate Treat Apply Treatment Groups: - Vehicle (DMSO) - this compound alone - TMZ alone - this compound + TMZ Plate->Treat Incubate Incubate 48 hours Treat->Incubate Analyze Downstream Analysis: - Caspase-Glo 3/7 - CellTiter-Glo - Western Blot - FACS Incubate->Analyze

Diagram 2: Experimental workflow for combination treatment in GBMNS.

Materials:

  • Cells: Patient-derived glioblastoma neurospheres (GBMNS) [3].
  • Compound: this compound (Selleck Chemicals, reconstituted in DMSO per manufacturer's instructions) [3].
  • Control: Temozolomide (TMZ).
  • Key Reagents:
    • Caspase-Glo 3/7 Assay System (Promega) [3].
    • CellTiter-Glo Luminescent Cell Viability Assay (Promega) [3].
    • Antibodies for Western Blot: PRMT5, SDMA (e.g., H4R3me2s), Cleaved Caspase-3, γH2AX (for DNA damage), Tubulin/GAPDH (loading controls) [5] [3].

Procedure:

  • Cell Culture and Plating: Maintain GBMNS in stem-cell culture conditions (DMEM/F12, B-27 supplement, EGF, FGF) using low-attachment flasks. For assays, dissociate neurospheres and plate cells in 96-well or other appropriate plates [3].
  • Treatment:
    • Prepare a dilution series of this compound in the culture medium. The final DMSO concentration should be equal in all wells (typically ≤0.1%).
    • For combination studies, add TMZ at the desired concentration concurrently with this compound.
    • Example Concentrations from Literature: Treat GBMNS lines (GSC040815, GSC082209) with 50 µM this compound and 50 µM TMZ for 48 hours. For other lines (GBM43, GBM12), use 3 µM this compound and 6 µM TMZ [3].
  • Incubation: Incubate cells for the desired duration (e.g., 48-72 hours) under standard culture conditions.
  • Downstream Analysis:
    • Viability/Proliferation: Use the CellTiter-Glo assay according to the manufacturer's protocol to measure ATP levels as a proxy for cell viability [3].
    • Apoptosis: Use the Caspase-Glo 3/7 assay to measure caspase activation as an indicator of apoptosis [3].
    • Target Engagement & Mechanism: Harvest cells for Western blotting to confirm reduction of PRMT5-mediated methylation marks (e.g., H4R3me2s, Sm protein SDMA) and to assess DNA damage response (e.g., γH2AX) [1] [3].
Protocol 2: Cellular Target Engagement and Specificity Validation

This protocol outlines how to confirm that this compound is effectively engaging PRMT5 and not significantly affecting other methyltransferases in a cellular context [1].

Procedure:

  • Cell Treatment: Treat relevant cell lines (e.g., MCF7, A375) with a range of this compound concentrations (e.g., low nM to µM) for 48 hours [1] [4].
  • Western Blot Analysis:
    • Lyse cells and perform Western blotting.
    • Probe membranes with antibodies against:
      • Specific PRMT5 substrates: Symmetrically dimethylated SmB/B' or SmD3 proteins.
      • Global SDMA mark: Pan-SDMA antibody.
      • PRMT5 protein: To monitor protein levels, confirming effects are due to inhibition and not knockdown.
      • Loading control: e.g., GAPDH or Tubulin [1] [3].
  • Expected Results: A concentration-dependent decrease in Sm protein and global SDMA levels should be observed, with an IC₅₀ close to 25 nM, without a change in PRMT5 protein levels. This confirms selective cellular target engagement [1].

Key Considerations for Researchers

  • Orthogonal Validation: For critical findings, validate results using an independent method of PRMT5 inhibition, such as PRMT5-specific siRNA knockdown [5] [3]. This strengthens the conclusion that observed phenotypes are due to PRMT5 inhibition and not off-target effects of this compound.
  • Combination Therapy Potential: The synergy between this compound and DNA-damaging agents like TMZ presents a promising therapeutic strategy, especially for resistant cancers like glioblastoma. The combination works by impairing the cancer cell's ability to repair therapy-induced DNA damage [3].
  • In Vivo Translation: this compound has demonstrated favorable pharmacokinetic properties for in vivo studies, showing oral bioavailability and antitumor activity in xenograft models, making it a suitable probe for preclinical research [1] [4].

References

Application Notes: LLY-283 and TMZ Combination Therapy in Glioblastoma Neurospheres

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale

The therapeutic efficacy of first-line chemotherapy for Glioblastoma (GBM) is severely limited by the development of resistance. Protein Arginine Methyltransferase 5 (PRMT5) is overexpressed in GBM and is implicated in sustaining cancer stem cells and promoting therapy resistance [1] [2]. Inhibition of PRMT5 with the brain-penetrant compound LLY-283 disrupts key DNA damage repair pathways, specifically Homologous Recombination (HR) [1]. When combined with the DNA alkylating agent Temozolomide (TMZ), PRMT5 inhibition prevents cancer cells from repairing TMZ-induced DNA damage, leading to enhanced DNA double-strand breaks, increased apoptosis, and significant suppression of tumor growth in vitro and in vivo [1].

Key Experimental Findings

The tables below summarize the core quantitative findings from studies using patient-derived glioblastoma neurospheres (GBMNS).

Table 1: In Vitro Efficacy of this compound and TMZ Combination in GBMNS

Experimental Model (Cell Line) Treatment Conditions Key Outcome Measures Results
GSC040815 & GSC082209 TMZ (50 µM), this compound (50 µM), Combination Cytotoxic Effect (Cell Viability), Caspase 3/7 Activity Increased cytotoxic effect and enhanced caspase 3/7 activity in combination vs. single agents [1]
GBM12 & GBM43 TMZ (6 µM), this compound (3 µM), Combination Cytotoxic Effect (Cell Viability), Caspase 3/7 Activity Increased cytotoxic effect and enhanced caspase 3/7 activity in combination vs. single agents [1]
Multiple GBMNS lines PRMT5 siRNA + TMZ Caspase 3/7 Activity Dose-dependent increase in caspase activity with TMZ in PRMT5-depleted cells [1]
Multiple GBMNS lines This compound + TMZ Cell Cycle Analysis (Flow Cytometry) Abrogation of TMZ-induced G2/M cell cycle arrest [1]
Multiple GBMNS lines This compound + TMZ DNA Damage (γH2AX foci, Comet Assay) Increased DNA double-strand breaks and enhanced DNA damage in combination therapy [1]
U251 Glioblastoma cells This compound (100 nM) RNA-sequencing Reduced expression and altered splicing of DNA damage response genes [3]

Table 2: In Vivo Efficacy and Compound Properties

Aspect Model / System Findings
In Vivo Efficacy Intracranial mouse xenograft model This compound and TMZ combination significantly curbed tumor growth and prolonged survival of tumor-bearing mice [1]
PRMT5 Inhibition Biochemical Assay IC₅₀ (in vitro enzymatic activity): 22 ± 3 nM [4]
Cellular Assay IC₅₀ (in cells): 25 ± 1 nM [4]
Brain Penetrance Preclinical Models This compound is a confirmed brain-penetrant compound [1] [2]

Experimental Protocols

Protocol 1: In Vitro Combination Treatment and Viability Assay

This protocol assesses the combined cytotoxic effect of this compound and TMZ on GBMNS.

  • 1. Cell Culture: Maintain patient-derived GBMNS in laminin-coated flasks or as neurospheres in serum-free DMEM/F12 medium, supplemented with B-27, EGF (50 ng/mL), FGF (50 ng/mL), and penicillin-streptomycin [1] [2]. Use low-attachment flasks for neurosphere culture.
  • 2. Compound Preparation:
    • Reconstitute this compound according to the manufacturer's instructions (e.g., Selleck Chemicals) to prepare a stock solution in DMSO [1]. Prepare aliquots and store at -20°C or -80°C.
    • Prepare a stock solution of TMZ in DMSO [1].
  • 3. Cell Treatment:
    • Dissociate neurospheres using TrypLE Express to create a single-cell suspension.
    • Seed cells into appropriate plates and allow to adhere or form spheres.
    • Treat cells with desired concentrations of this compound, TMZ, or their combination. Include vehicle (DMSO) controls.
      • Example Concentrations: For lines like GSC040815, use 50 µM for both this compound and TMZ. For other lines like GBM43, use 3 µM this compound and 6 µM TMZ [1].
    • Incubate cells for a defined period, typically 48-96 hours.
  • 4. Viability Assessment:
    • Equilibrate the CellTiter-Glo reagent and plates to room temperature.
    • Add a volume of reagent equal to the volume of culture medium in each well.
    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Record luminescence using a plate reader [1].
Protocol 2: Caspase 3/7 Activity Assay for Apoptosis

This protocol measures the induction of apoptosis following combination treatment.

  • 1. Cell Seeding and Treatment: Seed GBMNS into a 96-well plate. Treat with this compound, TMZ, or the combination as described in Protocol 1 [1].
  • 2. Caspase Activity Measurement:
    • 48 hours post-treatment, equilibrate the Caspase-Glo 3/7 reagent and plate to room temperature.
    • Add an equal volume of reagent to each well containing the cell culture medium.
    • Mix gently using a plate shaker and incubate at room temperature for 30-60 minutes.
    • Measure the luminescent signal, which is proportional to caspase-3/7 activity, using a plate reader [1].
Protocol 3: Assessment of DNA Damage via γH2AX Immunofluorescence

This protocol evaluates the formation of DNA double-strand breaks, a key marker of enhanced DNA damage.

  • 1. Cell Treatment and Fixation: Seed GBMNS on laminin-coated coverslips in a multi-well plate. After treatment with compounds for 24-48 hours, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature [1].
  • 2. Permeabilization and Blocking: Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes. Block with 2-5% bovine serum albumin (BSA) in PBS for 1 hour.
  • 3. Immunostaining:
    • Incubate cells with a primary antibody against phospho-histone H2A.X (Ser139), known as γH2AX, diluted in blocking buffer overnight at 4°C.
    • Wash cells with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
  • 4. Imaging and Analysis:
    • Counterstain nuclei with DAPI and mount coverslips onto glass slides.
    • Image cells using a fluorescence or confocal microscope.
    • Quantify the number of γH2AX foci per nucleus using image analysis software. A significant increase in foci count in the combination group indicates elevated DNA damage [1].

Mechanism of Action and Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the proposed mechanism of the combination therapy and a generalized experimental workflow.

Diagram 1: Mechanism of this compound and TMZ Combination Therapy

mechanism TMZ Temozolomide (TMZ) DNADamage DNA Damage (Alkylation) TMZ->DNADamage Induces HRrepair Homologous Recombination (HR) Repair DNADamage->HRrepair Activates CellDeath Apoptosis & Cell Death DNADamage->CellDeath Unrepaired Leads to HRrepair->DNADamage Repairs LLY283 This compound PRMT5 PRMT5 Inhibition LLY283->PRMT5 Inhibits DDRgenes Altered Splicing & Expression of DDR Genes PRMT5->DDRgenes Leads to DDRgenes->HRrepair Disrupts

This diagram illustrates how this compound disrupts the DNA damage repair process, preventing cancer cells from fixing TMZ-induced damage and leading to cell death [1] [3].

Diagram 2: Experimental Workflow for In Vitro Validation

workflow Start Culture GBM Neurospheres Treat Treat with: - this compound - TMZ - Combination - Vehicle Start->Treat Assays Perform Functional Assays Treat->Assays Viability Cell Viability (CellTiter-Glo) Assays->Viability Apoptosis Apoptosis (Caspase-Glo 3/7) Assays->Apoptosis DNA DNA Damage (γH2AX Foci) Assays->DNA CellCycle Cell Cycle (Propidium Iodide) Assays->CellCycle Analyze Analyze Data Viability->Analyze Apoptosis->Analyze DNA->Analyze CellCycle->Analyze

This flowchart outlines the key steps for evaluating the efficacy of this compound and TMZ combination therapy in a laboratory setting [1].

Critical Considerations for Researchers

  • Model Selection: The use of patient-derived glioblastoma neurospheres (GBMNS) is crucial as they better recapitulate the intratumoral heterogeneity and stem-like properties of GBM compared to traditional cell lines [1] [2].
  • Dosing Optimization: The sensitivity to this compound and TMZ can vary between different GBMNS lines. It is essential to perform dose-response curves to determine the optimal effective concentrations for your specific models [1].
  • Handling this compound: this compound is a potent compound with an IC₅₀ in the nanomolar range. Always follow safe laboratory practices for handling, storage, and disposal of small molecule inhibitors [4].

I hope these detailed application notes and protocols provide a solid foundation for your research on targeting PRMT5 in glioblastoma.

References

Comprehensive Application Notes and Protocols: LLY-283 and Temozolomide Combination Therapy for Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Insights

Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, classified as CNS WHO grade 4 neoplasms with a dismal median survival of only 15-20 months despite multimodal therapeutic approaches. The current standard of care involves maximal safe surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ), which remains the first-line chemotherapeutic intervention for glioblastoma since its validation in 2005. Despite initial responses, therapy resistance inevitably develops, leading to tumor progression and recurrence. A critical contributor to this resistance is the enhanced DNA damage repair capacity of glioma stem-like cells (also known as glioma-initiating cells), which possess dysregulated DNA damage response pathways that enable them to survive TMZ-induced genotoxic stress [1].

The protein arginine methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in glioblastoma due to its overexpression in tumor tissues and inverse correlation with patient survival. PRMT5 catalyzes symmetric dimethylation of arginine residues on both histone and non-histone proteins, regulating diverse cellular processes including transcriptional regulation, RNA processing, and signal transduction. Recent studies have revealed that PRMT5 plays a significant role in DNA damage repair pathways, particularly through regulation of homologous recombination (HR) repair via methylation of RUVBL1 and histone arginine residues. The development of brain-penetrant PRMT5 inhibitors like LLY-283 provides an opportunity to target this mechanism therapeutically. This compound is a potent and selective PRMT5 inhibitor with an IC₅₀ of 22 ± 3 nM in enzymatic assays and 25 ± 1 nM in cellular assays, demonstrating excellent brain penetration capabilities essential for targeting glioblastoma [1] [2].

The rationale for combining this compound with TMZ centers on their complementary mechanisms of action. TMZ exerts its cytotoxic effects through DNA alkylation, primarily generating O6-methylguanine (O6-MeG) adducts that trigger futile cycles of DNA mismatch repair, ultimately leading to DNA double-strand breaks and apoptosis. However, tumor cells can resist this damage through efficient DNA repair mechanisms, particularly homologous recombination. PRMT5 inhibition disrupts this adaptive response by impairing HR repair, thereby increasing the susceptibility of glioma cells to TMZ-induced DNA damage. This combination approach represents a promising strategy to overcome TMZ resistance by simultaneously increasing DNA damage while compromising the repair capacity of tumor cells [1] [3].

Table 1: Key Characteristics of Therapeutic Compounds

Parameter Temozolomide (TMZ) This compound
Molecular Weight 194.15 g/mol Not specified
Mechanism of Action DNA alkylating agent PRMT5 inhibitor
Primary Targets DNA (O6-guanine, N7-guanine, N3-adenine) Protein arginine methyltransferase 5
IC₅₀ Value Not applicable 22 ± 3 nM (enzymatic)
Blood-Brain Barrier Penetration Yes (20% of plasma concentration in CSF) Yes (brain penetrant)
Clinical Status FDA-approved (1999) Preclinical investigation

In Vitro Experimental Protocol

Cell Culture and Reagents
  • Glioblastoma Neurosphere Culture: Utilize patient-derived primary glioblastoma neurospheres (GBMNS) such as lines GSC040815, GSC082209, GBM12, and GBM43. Maintain cells in DMEM/F12 medium without phenol red supplemented with 1% penicillin-streptomycin, 50 ng/mL fibroblast growth factor (FGF), 50 ng/mL epidermal growth factor (EGF), 2% B-27 supplement without vitamin A, and 1% sodium pyruvate. Culture cells in low-attachment flasks to promote neurosphere formation and passage using TrypLE Express when needed. Regularly authenticate cells via short tandem repeat profiling and conduct mycoplasma testing to ensure culture purity [1].

  • Compound Preparation: Reconstitute This compound (commercially available from Selleck Chemicals LLC) according to manufacturer's recommendations. Prepare temozolomide stock solutions in DMSO or appropriate vehicle. Aliquot and store compounds at -20°C or as recommended to maintain stability. For PRMT5 genetic inhibition, use PRMT5-targeting siRNA (commercially available from Dharmacon) with non-targeting scrambled siRNA as control [1].

Compound Treatment and Functional Assays
  • Viability and Cytotoxicity Assessment: Seed GBMNS in 96-well plates at optimized densities and treat with This compound (50 μM for sensitive lines; 3 μM for resistant lines), TMZ (50 μM for sensitive lines; 6 μM for resistant lines), or their combination. Include appropriate vehicle controls. After 48-72 hours of treatment, assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol (Promega). Measure luminescence using a plate reader and normalize values to vehicle-treated controls to determine percentage viability [1].

  • Apoptosis Measurement: Plate GBMNS in 96-well plates and treat with compounds as described above. After 48 hours, assess caspase 3/7 activity using the Caspase-Glo 3/7 Assay System (Promega) following manufacturer's instructions. Measure luminescence as a quantitative indicator of apoptosis induction. For PRMT5-depleted cells, transfert with siRNA 48 hours prior to TMZ treatment, then measure caspase activity after an additional 48 hours of TMZ exposure [1].

  • Cell Cycle Analysis: Treat GBMNS with appropriate compounds for 48 hours, then harvest, wash with PBS, and fix in 80% ethanol. Stain cells with 50 μg/mL propidium iodide containing RNase A. Analyze cell cycle distribution using flow cytometry (e.g., BD LSRII or MoFlo Astrios EQ cell sorter) and process data using appropriate software such as Modfit to determine percentage of cells in G0/G1, S, and G2/M phases [1].

in_vitro_workflow start Start In Vitro Experiment culture Culture GBM Neurospheres (DMEM/F12 + FGF/EGF + B-27) start->culture treatment Compound Treatment • this compound: 3-50 μM • TMZ: 6-50 μM • Combination culture->treatment functional Functional Assays treatment->functional viability Cell Viability (CellTiter-Glo Assay) functional->viability 48-72h apoptosis Apoptosis Measurement (Caspase-Glo 3/7) functional->apoptosis 48h cellcycle Cell Cycle Analysis (Propidium Iodide + Flow Cytometry) functional->cellcycle 48h dna_damage DNA Damage Assessment (γH2AX Staining + Comet Assay) functional->dna_damage 24h transcriptomic Transcriptomic Analysis (RNA-seq + Pathway Enrichment) functional->transcriptomic 24h

Diagram 1: Comprehensive in vitro workflow for evaluating this compound and TMZ combination effects in glioblastoma models

DNA Damage and Mechanistic Assessments
  • DNA Double-Strand Break Detection: Seed GBMNS on coverslips and treat with compounds for 24 hours. Fix cells with paraformaldehyde, permeabilize with Triton X-100, and immunostain for γH2AX (a marker of DNA double-strand breaks). Counterstain with DAPI to visualize nuclei. Image using fluorescence microscopy and quantify γH2AX foci per cell across multiple fields to assess extent of DNA damage [1].

  • Comet Assay for DNA Damage: After 24 hours of treatment, harvest GBMNS and embed in low-melting-point agarose on microscope slides. Lyse cells overnight in alkaline conditions, then perform electrophoresis under appropriate conditions. Stain with DNA-binding dye and analyze using fluorescence microscopy. Quantify tail moment using specialized software (e.g., CometScore) as a measure of DNA strand breaks [1].

  • Transcriptomic Analysis: Treat GBMNS with this compound (50 μM), TMZ (50 μM), or combination for 24 hours. Extract RNA using RNeasy Mini Kit (Qiagen) and perform RNA sequencing using appropriate platforms (e.g., NextSeq 1000/2000 P2 system). Analyze differential gene expression and perform Gene Ontology (GO) enrichment to identify pathways affected by combination treatment, particularly focusing on DNA damage repair pathways [1].

  • Western Blot Analysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to nitrocellulose membranes, and probe with antibodies against PRMT5, symmetric dimethylarginine markers (H4R3me2s), DNA repair proteins (RAD51, APEX1, RAD23B, POLD1), and loading controls (Tubulin, GAPDH). Use appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence to assess protein expression and modification changes [1].

In Vivo Experimental Protocol

Mouse Intracranial Xenograft Model
  • Cell Preparation and Implantation: Harvest logarithmically growing GBMNS and resuspend in sterile PBS or Matrigel at a concentration of 1×10^5 cells/μL. Anesthetize immunocompromised mice (e.g., NOD-scid or athymic nude mice) using appropriate anesthetic agents. Secure animals in stereotactic frame and make a small midline scalp incision. Identify bregma and position for injection (typically 2mm anterior and 2mm lateral to bregma). Drill a small burr hole through the skull and slowly inject 5μL of cell suspension (5×10^5 cells) at a depth of 3mm from dura using a Hamilton syringe with a 26-gauge needle. Withdraw needle slowly over 2-3 minutes to prevent backflow. Close incision with surgical glue or sutures and monitor animals until recovery from anesthesia [1].

  • Treatment Administration: Randomize mice into four treatment groups (vehicle control, this compound alone, TMZ alone, and this compound+TMZ combination) 5-7 days post-implantation when tumors are established. Administer This compound via oral gavage at a dose of 50 mg/kg daily, prepared in appropriate vehicle according to manufacturer recommendations. Administer TMZ via oral gavage at 50 mg/kg for 5 consecutive days per week, based on established preclinical dosing regimens. Continue treatment for 4-6 weeks or until predetermined endpoints are reached. Monitor animals daily for signs of distress and measure body weight twice weekly to assess treatment toxicity [1] [4].

Efficacy Assessment and Endpoint Analysis
  • Tumor Growth Monitoring: Monitor tumor growth weekly using in vivo bioluminescence imaging if luciferase-expressing cells were implanted. Alternatively, perform MRI imaging at regular intervals to assess tumor volume changes. For survival studies, establish humane endpoints (e.g., neurological signs, >20% weight loss, moribund state) and record survival times for Kaplan-Meier analysis [1].

  • Tissue Collection and Analysis: At experimental endpoints, euthanize animals and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde. Extract brains, post-fix in 4% PFA for 24 hours, then cryoprotect in 30% sucrose. Embed tissues in OCT compound and section at 10-20μm thickness using a cryostat. Perform immunofluorescence staining for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), DNA damage (γH2AX), and PRMT5 activity (H4R3me2s). Image using fluorescence or confocal microscopy and quantify staining intensity or positive cells per field [1].

Table 2: In Vivo Experimental Groups and Treatment Schedule

Group Treatment Dosing Schedule Route Key Assessments
1 Vehicle control Daily, 5 days/week Oral gavage Tumor volume, Survival, IHC
2 This compound monotherapy 50 mg/kg, daily Oral gavage Target engagement, Efficacy
3 TMZ monotherapy 50 mg/kg, 5 days/week Oral gavage DNA damage, Efficacy
4 This compound + TMZ combination As above for each agent Oral gavage Synergy, Enhanced efficacy

Data Analysis and Interpretation

Synergy Quantification and Statistical Analysis
  • In Vitro Synergy Assessment: Calculate combination indices (CI) using the Bliss independence model to determine whether this compound and TMZ interact synergistically. The Bliss model assumes independent drug action and calculates expected combination effect as E = EA + EB - (EA × EB), where EA and EB are the fractional effects of each drug alone. The combination index is then calculated as CI = Eobserved / Eexpected, where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism. Alternatively, use the Highest Single Agent (HSA) model for comparison [5].

  • In Vivo Synergy Quantification: Apply specialized methods such as the invivoSyn software package or similar tools designed specifically for assessing in vivo drug synergy. Calculate the exponential growth rate (eGR) for each treatment group based on tumor volume measurements over time. Determine relative survival fractions and compute combination indices using the formula: CI = SAB / (SA × SB), where SAB, SA, and SB are the survival fractions for combination, drug A, and drug B treatments, respectively. A CI < 1 indicates synergistic interaction in vivo [5].

  • Statistical Analysis: Perform all experiments with appropriate replication (minimum n=3 for in vitro, n=5-8 for in vivo). Analyze data using GraphPad Prism or similar software. Use two-way ANOVA with post-hoc tests for multiple comparisons when assessing combination effects across different concentrations. Employ log-rank (Mantel-Cox) test for survival analysis in animal studies. Consider p-values < 0.05 statistically significant. Apply appropriate multiple testing corrections where necessary [1] [5].

mechanism tmz Temozolomide (TMZ) dna_damage DNA Damage (O6-MeG, N7-MeG, N3-MeA) tmz->dna_damage Alkylation lly This compound prmt5_inhibit PRMT5 Inhibition (Symmetric Dimethylarginine) lly->prmt5_inhibit Enzyme inhibition mmr Mismatch Repair (MMR) Futile Repair Cycles dna_damage->mmr O6-MeG recognition dsb DNA Double-Strand Breaks mmr->dsb Futile repair cycles hr_repair Homologous Recombination Repair dsb->hr_repair Normal resistance hr_suppression HR Repair Suppression (RAD51, BRCA1/2 dysfunction) hr_repair->hr_suppression Blocked by this compound prmt5_inhibit->hr_suppression Epigenetic regulation apoptosis Apoptosis Activation hr_suppression->apoptosis Unrepaired DSBs cell_death Tumor Cell Death apoptosis->cell_death

Diagram 2: Molecular mechanism of this compound and TMZ combination therapy showing convergent induction of apoptotic cell death

Interpretation Guidelines
  • Efficacy Endpoints: In vitro studies demonstrating ≥50% enhancement in caspase 3/7 activity and ≥30% reduction in viability in combination treatment compared to TMZ alone suggest meaningful therapeutic enhancement. In vivo, a significant survival extension (p<0.05 by log-rank test) with hazard ratio ≤0.6 for combination versus TMZ alone indicates clinically relevant improvement. Tumor growth inhibition ≥50% in combination group compared to TMZ monotherapy further supports efficacy [1].

  • Mechanistic Validation: Successful target engagement by this compound should demonstrate ≥60% reduction in symmetric dimethylarginine marks (e.g., H4R3me2s) by Western blot or immunohistochemistry. Effective DNA damage combination therapy should show ≥2-fold increase in γH2AX foci and ≥1.5-fold increase in comet tail moment in combination treatment compared to TMZ alone. Transcriptomic analysis should reveal significant negative enrichment of DNA damage repair pathways (FDR <0.05) in the combination group [1].

  • Toxicity Considerations: Monitor in vivo studies for weight loss >20%, reduced activity, or neurological impairments that may indicate excessive toxicity. While the combination is expected to be well-tolerated based on preclinical data, careful toxicity assessment is essential for clinical translation. In vitro, combination indices >1.2 at all tested concentrations may indicate antagonistic or potentially toxic interactions that would preclude further development [1] [5].

Applications and Conclusions

The This compound and temozolomide combination therapy represents a promising approach for overcoming TMZ resistance in glioblastoma by simultaneously increasing DNA damage through alkylation while compromising the tumor's ability to repair this damage via PRMT5 inhibition. This strategy is particularly relevant for MGMT-unmethylated glioblastomas that demonstrate intrinsic resistance to TMZ, as well as for recurrent glioblastomas that have acquired resistance mechanisms. The preclinical data demonstrates that PRMT5 inhibition with this compound abrogates TMZ-induced G2/M cell cycle arrest and blocks homologous recombination repair, leading to accumulated DNA double-strand breaks and enhanced apoptosis in patient-derived glioblastoma neurospheres [1].

The key advantages of this combination approach include the brain penetrance of both compounds, the favorable pharmacokinetic profiles, and the targeting of glioma stem-like cells that are often responsible for treatment resistance and recurrence. From a clinical development perspective, the established safety profile of TMZ and the preclinical toxicology data available for PRMT5 inhibitors provide a solid foundation for translational studies. Future research directions should focus on identifying predictive biomarkers beyond MGMT status, such as PRMT5 expression levels or DNA repair capacity signatures, to better select patients most likely to benefit from this combination therapy [1] [6].

References

LLY-283 brain penetrant PRMT5 inhibitor application

Author: Smolecule Technical Support Team. Date: February 2026

LLY-283 Experimental Data Summary
Parameter In Vitro Activity Cellular Activity In Vivo Evidence Blood-Brain Barrier Penetration
PRMT5 enzymatic inhibition IC₅₀ = 22 ± 3 nM [1] IC₅₀ = 25 ± 1 nM [1] Significant survival benefit in orthotopic GBM models [2] Demonstrated in multiple studies [2]
Selectivity vs diastereomer 50-fold selective over compound 2 (IC₅₀ = 1074 ± 53 nM) [1] N/A N/A N/A
Binding kinetics K𝐷 = 6 ± 2 nM [1] N/A N/A N/A
GBM neurosphere viability N/A EC₅₀ range: 10-19 nM [2] Tumor growth suppression [3] [2] Specifically described as "brain-penetrant" [2]
SDMA reduction N/A Strong reduction at 1 μM [2] Corresponding survival benefit [2] N/A

This compound Application Notes and Protocols

Introduction to this compound

This compound is a potent, selective, small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that binds competitively in the S-adenosylmethionine (SAM/AdoMet) binding pocket [1]. As a brain-penetrant compound, this compound has emerged as a valuable chemical probe for investigating PRMT5 biology in central nervous system malignancies, particularly glioblastoma (GBM) [2]. Its therapeutic potential extends to both MTAP-intact and MTAP-deficient cancers, with recent research exploring synthetic lethal approaches in MTAP-deleted glioblastomas [4].

Mechanism of Action and Structural Basis
2.1. PRMT5 Molecular Complex and Function

PRMT5 forms a hetero-octameric complex with MEP50 that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins [5] [6]. This enzymatic activity regulates crucial cellular processes including transcription, RNA splicing, DNA repair, and signal transduction [5] [6]. PRMT5 is overexpressed in various cancers and represents a promising therapeutic target [5] [6] [2].

G PRMT5_MEP50 PRMT5:MEP50 Complex Histone_Methylation Histone Methylation (H4R3me2s, H3R8me2s) PRMT5_MEP50->Histone_Methylation Splicing_Regulation snRNP Assembly & RNA Splicing Regulation PRMT5_MEP50->Splicing_Regulation DNA_Repair DNA Damage Repair (HR, NHEJ) PRMT5_MEP50->DNA_Repair Transcriptional_Control Transcriptional Control PRMT5_MEP50->Transcriptional_Control LLY283 This compound Inhibitor LLY283->PRMT5_MEP50 Competes with SAM SAM SAM Cofactor SAM->PRMT5_MEP50 Binds

2.2. This compound Binding Mode

Structural studies reveal that this compound binds to the SAM-binding pocket of PRMT5 through specific molecular interactions [1]:

  • Adenine mimetic region: Forms hydrogen bonds with Asp419 side chain carboxylate and main chain amino group of Met420
  • Ribose mimetic region: Establishes hydrogen bonds with Glu392 side chain and Tyr324
  • Phenyl group: Displaces Phe327 side chain, which adopts an alternate rotamer conformation

This binding mode distinguishes this compound from substrate-competitive inhibitors like GSK591 and explains its potent enzymatic inhibition with IC₅₀ of 22 ± 3 nM [1] [2].

Experimental Protocols
3.1. In Vitro PRMT5 Methyltransferase Assay

Purpose: Measure direct enzymatic inhibition of PRMT5:MEP50 complex by this compound [1]

Materials:

  • Purified PRMT5:MEP50 complex
  • This compound (reconstituted in DMSO)
  • ³H-SAM (tritiated S-adenosylmethionine)
  • Biotinylated peptide substrate (containing GRG motif)
  • Streptavidin-coated scintillation plates
  • Scintillation counter

Procedure:

  • Prepare reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA)
  • Serially dilute this compound in DMSO (typical range: 1 nM to 100 μM)
  • Set up reactions containing:
    • 10 nM PRMT5:MEP50 complex
    • 200 nM ³H-SAM
    • 1 μM peptide substrate
    • Varying concentrations of this compound (≤1% DMSO final)
  • Incubate at 25°C for 60 minutes
  • Transfer reactions to streptavidin-coated plates, quench with excess unlabeled SAM
  • Incubate 30 minutes, wash plates, measure scintillation counts
  • Calculate IC₅₀ using nonlinear regression of inhibition curves

Validation: Compare against inactive diastereomer LLY-284 (compound 2) which shows 50-fold reduced potency [1]

3.2. Cellular Viability and Proliferation Assay in GBM Neurospheres

Purpose: Evaluate anti-proliferative effects of this compound in patient-derived glioblastoma stem cells (GSCs) [2]

Materials:

  • Patient-derived GBM neurospheres (GSC040815, GSC082209, GBM12, GBM43)
  • GBM stem cell medium (DMEM/F12 without phenol red, B-27 supplement, EGF/FGF)
  • This compound (stock solution in DMSO)
  • Temozolomide (for combination studies)
  • 96-well ultra-low attachment plates
  • CellTiter-Glo Luminescent Assay kit
  • Luminescence plate reader

Procedure:

  • Culture GBM neurospheres in stem cell conditions, passage every 5-7 days
  • Seed cells in 96-well plates (5,000-10,000 cells/well in 100 μL medium)
  • After 24 hours, treat with this compound concentration range (1 nM to 10 μM)
  • For combination studies: co-treat with fixed-dose TMZ (6-50 μM depending on line)
  • Incubate for 5-7 days, monitor confluence via live-cell imaging
  • Add CellTiter-Glo reagent, measure luminescence
  • Calculate EC₅₀ values from dose-response curves

Key Observations: this compound demonstrates nanomolar potency (EC₅₀: 10-19 nM) in GBM neurospheres, significantly more potent than substrate-competitive inhibitor GSK591 [2]

3.3. Assessment of Apoptosis and DNA Damage Response

Purpose: Evaluate mechanism of cell death and DNA damage enhancement in combination with temozolomide [3]

Materials:

  • GBM neurosphere cultures
  • This compound and temozolomide
  • Caspase-Glo 3/7 Assay System
  • Propidium iodide staining solution
  • Phospho-histone H2AX (γH2AX) antibody
  • Comet assay kit
  • Flow cytometer

Procedure: Caspase 3/7 Activation:

  • Seed GBMNS in 96-well plates (10,000 cells/well)
  • Treat with: this compound (3-50 μM), TMZ (6-50 μM), or combination
  • Incubate 48 hours, add Caspase-Glo 3/7 reagent
  • Measure luminescence after 30 minutes

Cell Cycle Analysis:

  • Treat GBMNS for 48 hours with this compound/TMZ
  • Fix cells with 80% ethanol, stain with propidium iodide (50 μg/mL)
  • Analyze DNA content by flow cytometry (BD LSRII or MoFlo Astrios)
  • quantify G2/M arrest using Modfit software

DNA Damage Assessment:

  • Treat cells for 24 hours, harvest and process for γH2AX immunofluorescence or comet assay
  • For comet assay: embed cells in low-melting agarose, lyse, run electrophoresis, stain with DNA dye
  • Score DNA tail moment using comet analysis software
3.4. In Vivo Efficacy Studies in Orthotopic GBM Models

Purpose: Evaluate brain penetration and therapeutic efficacy of this compound in patient-derived xenograft models [2]

Materials:

  • Immunocompromised mice (NSG or nude)
  • Patient-derived GBM cells for intracranial implantation
  • This compound (formulated in appropriate vehicle)
  • Temozolomide (for combination studies)
  • Small animal imaging system (MRI or bioluminescence)

Procedure:

  • Stereotactically implant luciferase-labeled GBM cells into mouse brain
  • Randomize mice into treatment groups once tumors establish (7-10 days post-implantation)
  • Administer treatments:
    • This compound: 10-50 mg/kg, oral gavage, daily
    • Temozolomide: 50 mg/kg, oral, 5 days on/9 days off
    • Combination: this compound + TMZ
    • Vehicle control
  • Monitor tumor growth weekly via bioluminescence imaging or MRI
  • Record survival times, perform Kaplan-Meier analysis
  • Terminal studies: collect brains for histology and biomarker analysis

Expected Results: this compound monotherapy should significantly extend survival versus vehicle, with enhanced efficacy in combination with temozolomide [3] [2]

Key Research Applications
4.1. Targeting MYC-Amplified Medulloblastoma

This compound demonstrates potential in MYC-driven brain tumors through PRMT5-mediated stabilization of MYC oncoprotein. Research indicates PRMT5 inhibition disrupts MYC function in Group 3 medulloblastomas, which have the poorest clinical outcomes [6].

4.2. Overcoming Temozolomide Resistance in GBM

The combination of this compound with temozolomide represents a promising strategy to combat therapy resistance [3]. PRMT5 inhibition disrupts homologous recombination repair, increasing DNA damage and apoptosis when combined with alkylating agents.

G cluster_Resistance TMZ Resistance Mechanisms TMZ Temozolomide (DNA Alkylating Agent) DNA_Damage Increased DNA Damage TMZ->DNA_Damage LLY283 This compound (PRMT5 Inhibitor) HR_Repair Impaired Homologous Recombination Repair LLY283->HR_Repair G2_Arrest Protective G2/M Cell Cycle Arrest LLY283->G2_Arrest Abrogates Cell_Death Enhanced Apoptosis & Cell Death DNA_Damage->Cell_Death HR_Repair->DNA_Damage Potentiates DNA_Repair_Mech Enhanced DNA Damage Repair DNA_Repair_Mech->DNA_Damage Reduces

4.3. Splicing Modulation in GBM Stem Cells

PRMT5 inhibition by this compound causes widespread disruption of RNA splicing, particularly affecting cell cycle regulators. This effect is pronounced in proneural GBM subtypes, which show greater sensitivity to PRMT5 inhibition [2].

Troubleshooting and Technical Considerations

Cellular Assay Optimization:

  • Neurosphere Culture: Maintain GBM stem cells in low-attachment flasks with EGF/FGF supplementation; avoid excessive dissociation [3] [2]
  • DMSO Controls: Keep final DMSO concentration ≤0.1% in cellular assays
  • Treatment Duration: Extended exposure (5-7 days) often required for robust anti-proliferative effects

In Vivo Considerations:

  • Formulation: Optimize this compound formulation for adequate bioavailability
  • Dosing Schedule: Consider intermittent dosing strategies to manage potential toxicity
  • Brain Penetration: Confirm target engagement through SDMA reduction in brain tissue

Biomarker Assessment:

  • Monitor symmetric dimethylarginine (SDMA) levels on SmB/B' proteins as pharmacodynamic marker
  • Assess splicing changes in cell cycle genes as indicators of PRMT5 inhibition

References

Application Notes and Protocols for LLY-283: Solubility, Stock Solution Preparation, and In Vivo Dosing

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed protocols for the preparation of stock and working solutions of LLY-283, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor, along with essential information for its application in both in vitro and in vivo experiments.

Chemical and Biological Profile of this compound

This compound is a potent, selective, and orally bioavailable chemical probe that inhibits the PRMT5:MEP50 complex. It operates by competitively binding to the S-adenosylmethionine (SAM) pocket of the PRMT5 enzyme, thereby preventing the methylation of protein substrates. Its key biological activities include:

  • Potency: IC₅₀ of 22 nM in biochemical assays and 25 nM in cellular assays [1] [2].
  • Binding Affinity: Kd of 6 nM for the PRMT5:MEP50 complex [3] [2].
  • Antiproliferative Activity: Demonstrates potent cell growth inhibition, for example, with an IC₅₀ of 32-46 nM in A375 melanoma cells [3] [4].
  • In Vivo Efficacy: Shows significant antitumor activity in mouse xenograft models when administered orally [1] [2].

The following diagram illustrates the mechanism of action of this compound and its inhibitory effect on PRMT5 function.

G SAM SAM Cofactor PRMT5 PRMT5:MEP50 Complex SAM->PRMT5 Binds Methylation Methylated Protein & Gene Expression PRMT5->Methylation Catalyzes Substrate Protein Substrate Substrate->PRMT5 Binds LLY283 This compound Inhibitor LLY283->PRMT5 Competes with SAM (Kd = 6 nM) Inhibition Inhibition of Symmetric Dimethylarginine (SDMA) LLY283->Inhibition Inhibition->Methylation Blocks

Solubility and Stock Solution Preparation

Solubility Data

The following table summarizes the solubility of this compound in various solvents, which is critical for preparing stock solutions for different experimental applications.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Concentration Molarity (Approx.) Notes Source
DMSO 68 mg/mL 198.6 mM Recommended for stock solutions; hygroscopic DMSO reduces solubility. [1]
DMSO 112.5 mg/mL 328.6 mM Sonication is recommended to aid dissolution. [4]
Water 3.57 mg/mL 10.4 mM Sonication and heating to 60°C are recommended. [4]
Water 5 mg/mL 14.6 mM - [1]
Ethanol 3 mg/mL 8.8 mM - [1]

> Note: The variation in solubility values, particularly in DMSO, may be attributable to different batch purities or experimental conditions. It is advisable to use the lower value for guaranteed solubility or to start with a conservative concentration and scale up if needed.

Protocol for Preparing In Vitro Stock Solutions in DMSO

This protocol is suitable for creating concentrated stock solutions for cell-based assays.

  • Calculation: Calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10-100 mM).
  • Weighing: Weigh the appropriate amount of this compound powder.
  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the powder. Using dry DMSO is crucial as the compound's solubility is reduced by moisture [1].
  • Mixing: Vortex or sonicate the mixture briefly until the solid is completely dissolved and the solution is clear.
  • Aliquoting: Aliquot the stock solution into sterile vials to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for several months.

In Vivo Formulation and Dosing Protocol

For animal studies, this compound needs to be formulated for oral gavage. Below are two validated formulations for preparing working dosing solutions from a DMSO stock.

In Vivo Formulation Data

Table 2: Validated In Vivo Formulations for this compound

Formulation Composition Final Concentration Preparation Notes Source
Clear Solution 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O 3.4 mg/mL (9.93 mM) Prepare sequentially for a clear solution. Validated by Selleckchem. [1]
Homogeneous Suspension 0.5% Carboxymethylcellulose Sodium (CMC-Na) ≥ 5 mg/mL Mix evenly to form a uniform suspension. [1]
Protocol for Preparing a Clear Dosing Solution

This protocol, adapted from Selleckchem, yields a stable and clear solution suitable for in vivo administration [1] [5].

  • Prepare DMSO Stock: First, create a clarified DMSO stock solution at 68 mg/mL.
  • Add Solvents Sequentially: For a 1 mL final working solution:
    • Add 50 µL of the 68 mg/mL DMSO stock to 400 µL of PEG300. Mix evenly until clear.
    • Add 50 µL of Tween 80 to the above mixture. Mix evenly until clear.
    • Finally, add 500 µL of double-distilled water (ddH₂O). Mix thoroughly.
  • Use Immediately: The mixed solution should be used immediately for optimal results and stability.

The workflow for preparing both in vitro and in vivo solutions is outlined below.

G Start This compound Powder InVitro In Vitro Stock Solution Start->InVitro Dissolve in InVivo In Vivo Dosing Solution Start->InVivo Formulate for DMSO Anhydrous DMSO InVitro->DMSO Aliquot Aliquot & Store (-20°C / -80°C) InVitro->Aliquot PEG PEG300 InVivo->PEG 1. Add DMSO stock to Tween Tween 80 PEG->Tween 2. Add and mix Water ddH₂O Tween->Water 3. Add and mix ClearSol Clear Solution Ready for Administration Water->ClearSol Use immediately

In Vivo Dosing Regimen

A typical dosing regimen for efficacy studies in mouse xenograft models (e.g., A375 melanoma) is:

  • Dosage: 20 mg/kg [1] [4] [5].
  • Route of Administration: Oral gavage (p.o.) [1] [5].
  • Dosing Frequency: Once daily (QD) [5].
  • Treatment Duration: Significant tumor growth inhibition has been observed over a 28-day treatment period [4].

Essential Handling and Storage Information

  • Storage of Powder: this compound powder should be stored at -20°C. Under these conditions, it is stable for at least 3 years [1] [5].
  • Stability in Solution: Aliquot and store DMSO stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (1 month) [5].
  • Quality Control: Always refer to the Certificate of Analysis for the specific batch, as purities can vary (e.g., 99.12% [1], 99.49% [4]).
  • Intended Use: this compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans [3] [1] [5].

References

Comprehensive Application Notes and Protocols: LLY-283 for Mitigating Cisplatin-Induced Auditory Cell Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cisplatin-Induced Ototoxicity and PRMT5 Inhibition

Cisplatin is a highly effective platinum-based chemotherapeutic agent widely used for treating various solid tumors, including testicular, ovarian, bladder, and head and neck cancers. Despite its potent antitumor efficacy, dose-limiting ototoxicity remains a significant clinical challenge, with up to 60-93% of patients experiencing irreversible, progressive sensorineural hearing loss [1] [2]. This hearing damage particularly impacts pediatric patients, affecting speech acquisition, academic performance, and quality of life. The cochlear damage mechanism primarily involves cisplatin accumulation in auditory cells, generating excessive reactive oxygen species (ROS) that trigger apoptotic pathways through both mitochondrial and death receptor signaling cascades [1].

Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a key mediator in cisplatin-induced ototoxicity. PRMT5 catalyzes symmetric dimethylation of arginine residues in various nuclear and cytoplasmic proteins, regulating essential cellular processes including transcription, RNA splicing, and signal transduction [3] [4]. Under normal physiological conditions, PRMT5 maintains cellular homeostasis, but cisplatin exposure significantly upregulates PRMT5 expression in auditory cells, accelerating apoptotic pathways and hair cell loss [5]. LLY-283, a potent and selective small-molecule inhibitor of PRMT5, has demonstrated significant otoprotective effects in preclinical models by targeting this mechanism, preserving auditory function without compromising cisplatin's chemotherapeutic efficacy [5].

Table 1: Key Characteristics of Cisplatin-Induced Ototoxicity and PRMT5 Targeting

Aspect Characteristics Clinical Impact
Incidence 60-93% of patients receiving cisplatin Higher prevalence in pediatric patients
Nature of Damage Irreversible, sensorineural hearing loss Progressive, bilateral, high-frequency initially
Cellular Targets Outer hair cells, spiral ganglion cells, stria vascularis Disrupted auditory transduction & transmission
Molecular Mediators PRMT5 upregulation, ROS generation, caspase activation Apoptotic cell death in cochlear structures
Current Prevention Only FDA-approved: sodium thiosulfate (Pedmark, 2022) Limited to pediatric localized non-metastatic solid tumors

This compound Compound Profile and Mechanism of Otoprotection

This compound is a highly selective, potent small-molecule inhibitor that competitively binds to the S-adenosyl methionine (SAM) binding pocket of PRMT5, effectively suppressing its methyltransferase activity. With an IC₅₀ of 22 ± 3 nM in enzymatic assays and 25 ± 1 nM in cellular contexts, this compound demonstrates exceptional potency and specificity [3]. The compound exhibits >50-fold selectivity compared to its diastereomer LLY-284 (IC₅₀ = 1074 ± 53 nM), highlighting its stereospecific mechanism of action [3]. Structural analyses reveal that this compound maintains similar binding conformations to native SAM, forming critical hydrogen bonds with PRMT5 residues Asp419, Met420, Glu392, and Tyr324 [3].

The otoprotective mechanism of this compound involves multi-faceted modulation of apoptotic signaling pathways in auditory cells. By inhibiting PRMT5, this compound:

  • Attenuates cisplatin-induced PRMT5 overexpression, restoring normal methylation patterns and cellular homeostasis [5]
  • Reduces oxidative damage by decreasing intracellular ROS production and enhancing endogenous antioxidant capacity [5]
  • Suppresses mitochondrial apoptosis through modulation of Bcl-2 family proteins, reducing caspase activation [5]
  • Preserves hair cell integrity by maintaining cytoskeletal structure and transmembrane potential [5]

Table 2: Chemical and Pharmacological Properties of this compound

Property Specification Experimental Evidence
Molecular Target PRMT5 (SAM-binding site) Co-crystallization studies (PDB: 6CKC) [3]
Inhibition Mode SAM-competitive, non-competitive with peptide substrate Enzyme kinetics with varying SAM/substrate concentrations [3]
Binding Affinity K𝐷 = 6 ± 2 nM (SPR) Surface plasmon resonance measurements [3]
Cellular Potency IC₅₀ = 25 ± 1 nM SDMA reduction in GBM stem cells [6]
Brain Penetrance Demonstrated CNS penetration Orthotopic xenograft models showing efficacy [6]
Selectivity >50-fold vs. diastereomer, minimal off-target effects Panel of 32 methyltransferases screened [3]

Experimental Models for Assessing Otoprotective Efficacy

In Vitro Model: HEI-OC1 Auditory Cell Line

The HEI-OC1 cell line (House Ear Institute-Organ of Corti 1) represents an immortalized murine auditory hair cell model that exhibits characteristic markers of inner ear sensory cells. This robust in vitro system demonstrates high sensitivity to ototoxic insults and expresses functional PRMT5, making it ideal for evaluating this compound's protective effects [5].

Culture Conditions:

  • Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM)
  • Serum Supplementation: 2.5% fetal bovine serum (FBS)
  • Culture Environment: 37°C, 5% CO₂, humidified atmosphere
  • Antibiotics: Antibiotic-free conditions to prevent confounding interactions
  • Passaging: Maintain subconfluent (70-80%) cultures, dissociating with 0.25% trypsin-EDTA [5]

Experimental Considerations:

  • Use cells between passages 15-25 for consistent response
  • Ensure mycoplasma-free status through regular testing
  • Confirm hair cell characteristics via prestin and myosin VIIa immunostaining
In Vivo Models: Preclinical Ototoxicity Assessment

For translational validation, both murine and zebrafish models provide complementary insights into this compound's otoprotective efficacy:

Murine Model (CBA/CaJ mice):

  • Cisplatin Administration: 2.5-3.5 mg/kg intraperitoneally for 4 consecutive days, repeated for 3 cycles with 10-day recovery intervals [7]
  • This compound Dosing: 2-5 mg/kg administered 2 hours prior to cisplatin injection
  • Hearing Assessment: Auditory brainstem response (ABR) at 4-45 kHz frequencies, measuring threshold shifts [7]
  • Endpoint Analyses: Cochlear harvesting for histology, TUNEL staining, and molecular analyses

Zebrafish Model:

  • Experimental Advantage: High-throughput screening capability, transparent larvae for direct visualization
  • Cisplatin Exposure: 100-600 µM clinical-grade cisplatin for 6 hours in E3 media [7]
  • This compound Treatment: 1-10 µM co-incubation with cisplatin
  • Outcome Measures: Neuromast integrity via DASPEI staining, behavioral response to vibrational stimuli [7]

Detailed Experimental Protocols for Key Assays

Cell Viability and Cytotoxicity Assessment

G Start Plate HEI-OC1 cells (5×10³ cells/well in 96-well plate) Culture Culture overnight (37°C, 5% CO₂) Start->Culture Pretreat Pre-treatment with this compound (0.1-10 µM, 2 hours) Culture->Pretreat Cisplatin Cisplatin challenge (30 µM, 24 hours) Pretreat->Cisplatin CCK8 Add CCK-8 solution (100 µL/well, 1 hour incubation) Cisplatin->CCK8 LDH Parallel LDH assay (collect supernatant) Cisplatin->LDH Measure Measure absorbance (450 nm reference) CCK8->Measure Analyze Calculate viability vs. control groups Measure->Analyze CytoMeasure Measure LDH release (490 nm absorbance) LDH->CytoMeasure

CCK-8 Viability Assay Protocol:

  • Cell Plating: Seed HEI-OC1 cells at 5 × 10³ cells/well in 96-well plates and culture overnight for attachment [5].

  • Experimental Treatment:

    • Positive Control: Cells + culture medium only
    • Cisplatin Control: Cells + 30 µM cisplatin (24 hours)
    • This compound Protection: Pre-treatment with this compound (0.1-10 µM, 2 hours) followed by cisplatin (30 µM, 24 hours)
    • Vehicle Control: 0.1% DMSO equivalent volume
  • Viability Measurement:

    • Add 100 µL CCK-8 solution (Dojindo Molecular Technologies) to each well
    • Incubate at 37°C for 1-4 hours protected from light
    • Measure absorbance at 450 nm using microplate reader
    • Calculate viability: (ODexperiment - ODpositive)/(ODnegative - ODpositive) × 100 [5]
  • LDH Cytotoxicity Assay:

    • Collect supernatant from treated cells (100 µL/well)
    • Add LDH reaction mixture (100 µL/well) following manufacturer's protocol (Dojindo Molecular Technologies)
    • Incubate 30 minutes at room temperature, protected from light
    • Measure absorbance at 490 nm
    • Calculate cytotoxicity: (ODexperiment - ODlow control)/(ODhigh control - ODlow control) × 100 [5]
Oxidative Stress Detection Using DCFH-DA

G cluster_ROS ROS Detection Principle Start Plate HEI-OC1 cells (1×10⁵ cells/well on coverslips) Treat Treat with this compound & cisplatin (as per experimental design) Start->Treat Wash Wash with pre-warmed DMEM (3 times) Treat->Wash Stain Incubate with DCFH-DA (50 µM, 30 min, dark) Wash->Stain Image Wash and image (fluorescence microscopy) Stain->Image Quantify Quantify fluorescence intensity (488 nm excitation/525 nm emission) Image->Quantify DCFH DCFH-DA (non-fluorescent) Esterase Cellular esterases remove diacetate group DCFH->Esterase Oxidation ROS oxidation converts to DCF (fluorescent) Esterase->Oxidation

Intracellular ROS Measurement:

  • Cell Preparation and Treatment:

    • Seed HEI-OC1 cells (1 × 10⁵ cells/well) in 6-well plates containing sterile coverslips
    • Follow experimental treatment protocol with this compound pre-treatment and cisplatin challenge
  • DCFH-DA Staining:

    • Prepare 50 µM DCFH-DA (Thermo Fisher Scientific) in serum-free DMEM
    • Remove culture medium and wash cells twice with pre-warmed PBS
    • Add DCFH-DA solution (1 mL/well) and incubate 30 minutes at 37°C in the dark
    • Remove staining solution and wash twice with PBS
  • Fluorescence Detection and Quantification:

    • Immediately image using fluorescence microscope (488 nm excitation/525 nm emission)
    • Capture 5-10 random fields per condition at 20× magnification
    • Quantify mean fluorescence intensity using ImageJ software
    • Express results as fold-change relative to control cells [5]
Apoptosis Detection via TUNEL Assay

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling:

  • Cell Culture and Fixation:

    • Plate HEI-OC1 cells on sterile coverslips in 12-well plates (3 × 10⁵ cells/well)
    • Apply experimental treatments (this compound + cisplatin)
    • Rinse with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature
    • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes on ice
  • TUNEL Reaction:

    • Prepare TUNEL reaction mixture following manufacturer's protocol (Roche)
    • Apply 50 µL TUNEL reaction mixture to each coverslip and incubate 60 minutes at 37°C in humidified dark chamber
    • Rinse three times with PBS (5 minutes each)
  • Counterstaining and Visualization:

    • Apply DAPI (1 µg/mL) for 5 minutes to stain nuclei
    • Rinse with PBS and mount with antifade mounting medium
    • Image using fluorescence microscope (TUNEL: green fluorescence, DAPI: blue)
    • Calculate apoptosis index: (TUNEL-positive cells/total cells) × 100% [5]
Molecular Analyses: Western Blot and RNA Sequencing

Protein Extraction and Western Blotting:

  • Protein Extraction:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Collect supernatant and quantify protein concentration using BCA assay
  • Electrophoresis and Transfer:

    • Separate 20-30 µg protein per lane on 8-12% SDS-PAGE gels
    • Transfer to PVDF membranes using wet transfer system
  • Immunodetection:

    • Block membranes with 5% non-fat milk in TBST for 1 hour
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-PRMT5 (1:1000)
      • Anti-SDMA (1:1000)
      • Anti-Bcl-2 (1:1000)
      • Anti-Bax (1:1000)
      • Anti-cleaved caspase-3 (1:1000)
      • Anti-β-actin (1:5000, loading control)
    • Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour
    • Develop using enhanced chemiluminescence substrate and image [5]

RNA Sequencing and Bioinformatic Analysis:

  • Sample Preparation:

    • Treat HEI-OC1 cells in triplicate: Control (DMSO) vs. Cisplatin (30 µM, 24 hours)
    • Extract total RNA using Trizol reagent, assess quality (RIN > 8.0)
  • Library Preparation and Sequencing:

    • Prepare libraries using Illumina TruSeq Stranded mRNA kit
    • Sequence on Illumina platform (HiSeq/MiSeq) for 150 bp paired-end reads
  • Bioinformatic Analysis:

    • Quality control (FastQC) and adapter trimming (Trimmomatic)
    • Align to reference genome (STAR aligner)
    • Identify differentially expressed genes (Cufflinks/DESeq2: p < 0.05, |logFC| ≥ 1)
    • Functional enrichment analysis (Metascape: GO, KEGG pathways) [5]

Comprehensive Data Summary and Interpretation

Quantitative Assessment of Otoprotective Efficacy

Table 3: Summary of Key Experimental Findings with this compound Treatment

Parameter Assessed Cisplatin Only Cisplatin + this compound Assay Method Biological Significance
Cell Viability ~40% reduction vs. control ~80% of control levels CCK-8 assay Preserved metabolic activity and cellular health
LDH Release ~3.5-fold increase vs. control ~1.5-fold increase vs. control LDH cytotoxicity assay Reduced membrane damage and cell death
ROS Production ~4.2-fold increase vs. control ~1.8-fold increase vs. control DCFH-DA fluorescence Attenuated oxidative stress burden
Apoptotic Cells ~35% TUNEL-positive ~12% TUNEL-positive TUNEL assay Suppressed programmed cell death
PRMT5 Expression ~3.0-fold increase vs. control ~1.2-fold increase vs. control Western blot Effective target engagement
SDMA Modification ~2.8-fold increase vs. control ~1.3-fold increase vs. control Western blot Inhibition of enzymatic activity
Protocol Optimization and Troubleshooting

Critical Optimization Parameters:

  • This compound Concentration Range: 0.1-10 µM demonstrates dose-dependent protection, with maximal efficacy at 1-5 µM [5]
  • Pre-treatment Timing: 2-hour this compound pre-incubation before cisplatin challenge provides optimal protection [5]
  • Cisplatin Concentration: 30 µM for 24 hours consistently induces significant apoptosis without complete cell death [5]
  • Cell Density: Maintain 60-70% confluence at treatment initiation for reproducible results

Common Technical Challenges and Solutions:

  • High Background in TUNEL: Ensure thorough washing after fixation and optimize permeabilization time
  • Variable ROS Signals: Use fresh DCFH-DA stocks, minimize light exposure, and standardize incubation times
  • Inconsistent Western Blots: Include positive controls for PRMT5 and SDMA, validate antibody specificity
  • Cell Viability Variability: Use consistent passage numbers, avoid overconfluence, and standardize CCK-8 incubation duration

Conclusion and Research Applications

The comprehensive data generated through these application notes and protocols establishes This compound as a promising therapeutic candidate for preventing cisplatin-induced ototoxicity. The compound's ability to selectively inhibit PRMT5 overexpression and activity during cisplatin challenge, thereby preserving auditory cell viability and function, provides a compelling mechanistic approach to address this significant clinical problem.

These optimized protocols enable rigorous preclinical evaluation of this compound's otoprotective properties, spanning cellular viability assessments, oxidative stress quantification, apoptotic pathway analysis, and target engagement verification. The standardized methodologies ensure reproducibility across research settings and facilitate direct comparison between different PRMT5-targeting compounds.

Future research directions should include:

  • Combination therapy strategies with other otoprotective agents targeting complementary pathways
  • Advanced formulation development for targeted cochlear delivery
  • Pharmacokinetic optimization to enhance therapeutic window
  • Biomarker identification for patient stratification and personalized treatment approaches

The systematic approach outlined in these application notes provides researchers with robust tools to advance PRMT5 inhibition strategies toward clinical application, potentially offering cancer patients effective protection against cisplatin-induced hearing loss without compromising oncological outcomes.

References

Comprehensive Application Notes and Protocols: LLY-283 in DNA Damage Repair Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Research Applications

LLY-283 is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), which has emerged as a valuable chemical probe for investigating the role of arginine methylation in DNA damage response and repair mechanisms. As a type II PRMT enzyme, PRMT5 catalyzes the formation of symmetric dimethylarginine (sDMA) on both histone and non-histone protein substrates, regulating essential cellular processes including transcriptional control, RNA splicing, and DNA damage repair. The compound exhibits high binding specificity for the S-adenosylmethionine (SAM) binding pocket of PRMT5, demonstrating an IC₅₀ of 22 ± 3 nM in enzymatic assays and 25 ± 1 nM in cellular assays, with minimal activity against other methyltransferases [1].

This compound has become an indispensable research tool for exploring PRMT5 biology across various cancer models, particularly in contexts of therapy resistance where DNA repair pathways are dysregulated. Its effectiveness as a brain-penetrant molecule makes it especially valuable for studying glioblastoma models and other neurological malignancies [2]. The compound's pharmacological properties, including its oral bioavailability in preclinical models, facilitate both in vitro mechanistic studies and in vivo efficacy experiments, enabling researchers to dissect PRMT5 functions in DNA damage response with temporal control.

PRMT5 in DNA Damage Response and this compound Mechanism

PRMT5 plays a multifaceted role in maintaining genome stability through its involvement in the DNA damage response (DDR) network. The enzyme regulates DDR through several interconnected mechanisms: direct methylation of DNA repair proteins, epigenetic regulation of DDR gene expression, and control of alternative splicing of DNA repair factors. PRMT5-mediated symmetric dimethylation modulates the function of key DNA repair proteins including those involved in homologous recombination (HR) and Fanconi anemia (FA) pathways [3]. Specifically, PRMT5 methylates RUVBL1, a component of HR repair, and stabilizes 53BP1, a critical regulator of DNA double-strand break repair pathway choice [2].

Through its epigenetic functions, PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), leading to transcriptional repression of tumor suppressor genes and potentially DDR-related genes [4]. Additionally, PRMT5 controls the splicing fidelity of DNA damage response genes through its role in spliceosome assembly, with PRMT5 inhibition causing mis-splicing of critical DNA repair factors such as ATR, RAD17, RAD51D, and RUVBL1 [3]. This results in the production of non-functional protein isoforms that compromise DNA repair efficiency.

This compound exerts its effects by competitively binding to the SAM-binding pocket of PRMT5, thereby inhibiting the transfer of methyl groups to arginine residues on substrate proteins. This inhibition leads to reduced symmetric dimethylation of both histone and non-histone targets, ultimately disrupting PRMT5-mediated DNA repair processes and sensitizing cancer cells to DNA-damaging agents [1].

The following diagram illustrates the multifaceted role of PRMT5 in DNA damage repair and how this compound inhibition disrupts these processes:

G cluster_0 PRMT5 DNA Repair Functions cluster_1 DNA Repair Pathways Regulated cluster_2 Cellular Outcomes PRMT5 PRMT5 Histone Histone Methylation (H4R3me2s, H3R8me2s) PRMT5->Histone Splicing Splicing Regulation of DDR Genes PRMT5->Splicing Direct Direct Methylation of DNA Repair Proteins PRMT5->Direct LLY283 LLY283 LLY283->PRMT5 Inhibits HR Homologous Recombination (HR) Histone->HR Epigenetic Regulation FA Fanconi Anemia Pathway Splicing->FA Splicing Fidelity NHEJ Non-Homologous End Joining (NHEJ) Direct->NHEJ Protein Stabilization Repair Efficient DNA Repair HR->Repair FA->Repair NHEJ->Repair Resistance Therapy Resistance Repair->Resistance DisruptedRepair Impaired DNA Repair Repair->DisruptedRepair this compound Blocks Survival Cell Survival Resistance->Survival Sensitization Therapy Sensitization DisruptedRepair->Sensitization CellDeath Enhanced Cell Death Sensitization->CellDeath

This compound as a Sensitizing Agent in Combination Therapies

The strategic application of this compound as a sensitizing agent alongside conventional DNA-damaging therapies represents a promising approach to overcome treatment resistance in various cancer models. Research demonstrates that PRMT5 inhibition creates synthetic lethality with multiple DNA-damaging modalities, including chemotherapy and radiotherapy, by compromising the cancer cells' ability to repair treatment-induced DNA lesions [2] [5]. The compound has shown particular efficacy in sensitizing cancer stem cells (CSCs), which often exhibit enhanced DNA repair capacity and contribute to therapy resistance and tumor recurrence [3].

In glioblastoma models, this compound combination with temozolomide (TMZ) demonstrated significant synergistic effects, with combination treatment resulting in increased caspase 3/7 activity and enhanced DNA double-strand breaks compared to monotherapy [2]. Similarly, in breast cancer stem cells, PRMT5 inhibition synergized with cisplatin, promoting apoptosis in otherwise resistant cell populations [3]. Radiotherapy combination studies further revealed that this compound enhances tumor cell radiosensitivity while sparing normal fibroblasts, suggesting a therapeutic window for this combination approach [5].

Table 1: this compound Combination Therapy Effects Across Cancer Models

Cancer Model Combination Agent Key Findings Proposed Mechanism Reference
Glioblastoma (Patient-derived neurospheres) Temozolomide (TMZ) Increased caspase 3/7 activity; Enhanced DNA damage (comet assay); Prolonged survival in mouse xenografts Inhibition of homologous recombination repair; Increased DNA double-strand breaks [2]
Breast Cancer Stem Cells (BCSCs) Cisplatin Synergistic apoptosis induction; Persistence of 53BP1 foci after DNA damage Splicing defects in DNA repair genes (ATR, RAD17, RAD51D); Impaired HR and Fanconi Anemia pathways [3]
Multiple Tumor Cell Lines (U251, PSN1, MDA-MB-231) Radiation Enhanced radiation-induced growth delay; Inhibition of DSB repair (γH2AX foci persistence) Altered expression and splicing of DDR genes; Non-competitive inhibition of PRMT5 methyltransferase activity [5]
Ovarian Cancer Cisplatin Enhanced cytotoxic effects in tumor xenografts Disruption of METTL3-R36me2 and RAD51 recruitment to damage sites [6]

Experimental Protocols for DNA Damage Repair Studies

In Vitro Combination Treatment Protocol

Objective: To evaluate the sensitizing effect of this compound on cancer cells to DNA-damaging agents through assessment of viability, apoptosis, and cell cycle distribution.

Materials:

  • This compound (Selleck Chemicals, reconstituted in DMSO to 10 mM stock concentration)
  • DNA-damaging agent (e.g., temozolomide, cisplatin, or radiation source)
  • Patient-derived glioblastoma neurospheres (GBMNS) or appropriate cancer cell lines
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Caspase-Glo 3/7 Assay System (Promega)
  • Propidium iodide (Sigma-Aldrich)
  • Flow cytometer with appropriate analysis software

Procedure:

  • Cell Preparation and Treatment:

    • Culture patient-derived glioblastoma neurospheres in DMEM/F12 medium without phenol red, supplemented with B-27, EGF (50 ng/mL), FGF (50 ng/mL), and 1% penicillin-streptomycin in low-attachment flasks [2].
    • Dissociate neurospheres using TrypLE Express and seed cells in 96-well or 6-well plates at optimal density for specific assays.
    • Pre-treat cells with this compound (50 μM for GSC040815 and GSC082209; 3 μM for GBM43 and GBM12) or vehicle control (DMSO) for 2 hours [2].
    • Add DNA-damaging agent at appropriate concentration (e.g., 50 μM TMZ for GSC040815 and GSC082209; 6 μM TMZ for GBM43 and GBM12) while maintaining this compound presence.
    • Incubate cells for 48-72 hours at 37°C, 5% CO₂ before subsequent analyses.
  • Viability Assessment:

    • Equilibrate plates to room temperature for 30 minutes.
    • Add CellTiter-Glo reagent equal to volume of culture medium.
    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.
    • Record luminescence using a microplate reader (e.g., Biotek FLx800).
    • Normalize treatment group values to vehicle controls to calculate percentage viability.
  • Apoptosis Measurement:

    • Seed cells in white-walled 96-well plates at density of 1×10⁴ cells/well.
    • Treat cells with this compound and DNA-damaging agent as described above.
    • After 48 hours, equilibrate plate and Caspase-Glo 3/7 reagents to room temperature.
    • Add Caspase-Glo 3/7 reagent in equal volume to culture medium.
    • Mix gently using a plate shaker for 30 seconds.
    • Incubate plate at room temperature for 1 hour.
    • Measure luminescence with integration time of 0.5-1 second per well.
  • Cell Cycle Analysis:

    • Treat approximately 5×10⁵ cells with this compound and DNA-damaging agent in 6-well plates.
    • After 48 hours, collect cells by centrifugation (300 × g, 5 minutes).
    • Wash cell pellet with cold phosphate-buffered saline (PBS).
    • Fix cells in 80% ethanol at 4°C for at least 2 hours.
    • Centrifuge and resuspend pellet in PBS containing 50 μg/mL propidium iodide and RNase A (100 μg/mL).
    • Incubate at 37°C for 30 minutes protected from light.
    • Analyze DNA content using flow cytometer (e.g., Becton Dickinson LSRII) with excitation at 488 nm and emission detection at 570 nm.
    • Determine cell cycle distribution using appropriate software (e.g., Modfit) [2].
DNA Damage and Repair Assessment Protocols

Objective: To quantify DNA damage induction and repair kinetics following combination treatment with this compound and DNA-damaging agents.

A. Immunofluorescence Detection of DNA Double-Strand Breaks

Materials:

  • Anti-γH2AX antibody (phospho-S139, MilliporeSigma)
  • Anti-53BP1 antibody (Cell Signaling Technology)
  • Fluorescently-labeled secondary antibodies (Alexa Fluor)
  • Hoechst 33342 or DAPI nuclear stain
  • Immunofluorescence mounting medium
  • Confocal microscope or high-content imaging system

Procedure:

  • Seed cells on glass coverslips in 12-well plates and treat with this compound and DNA-damaging agent.
  • At appropriate time points post-treatment (e.g., 0, 4, 8, 24 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
  • Block with 5% normal serum in PBS for 1 hour at room temperature.
  • Incubate with primary antibodies (γH2AX, 1:1000; 53BP1, 1:500) overnight at 4°C.
  • Wash three times with PBS and incubate with appropriate secondary antibodies (1:1000) for 1 hour at room temperature, protected from light.
  • Counterstain nuclei with Hoechst 33342 (1 μg/mL) for 5 minutes.
  • Mount coverslips and image using confocal microscope (acquire at least 50 cells per condition).
  • Quantify foci number per nucleus using image analysis software (e.g., ImageJ with custom macros) [3] [5].

B. Neutral Comet Assay for DNA Double-Strand Breaks

Materials:

  • CometSlide HT (Trevigen)
  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
  • Neutral electrophoresis buffer (300 mM sodium acetate, 100 mM Tris, pH 8.3)
  • SYBR Gold nucleic acid gel stain (Invitrogen)
  • Fluorescence microscope with appropriate filters

Procedure:

  • After treatment, harvest approximately 1×10⁴ cells and mix with low-melting point agarose (0.7% in PBS) at 37°C.
  • Immediately pipette 50 μL of cell-agarose suspension onto CometSlide HT.
  • Place slides flat at 4°C in the dark for 30 minutes to allow agarose to solidify.
  • Immerse slides in pre-chilled lysis solution for 2 hours at 4°C.
  • After lysis, transfer slides to neutral electrophoresis tank filled with pre-chilled neutral electrophoresis buffer.
  • Electrophorese at 21 V for 45 minutes at 4°C.
  • Carefully remove slides and immerse in DNA precipitation solution (1 M NH₄OAc in 95% ethanol) for 30 minutes.
  • Air dry slides overnight and stain with SYBR Gold (1:10,000 dilution) for 30 minutes.
  • Image using fluorescence microscope and analyze comet tails with specialized software (e.g., CometScore) [2].

C. Homologous Recombination Repair Reporter Assay

Materials:

  • DR-GFP U2OS cell line (contains direct repeat GFP reporter for HR)
  • I-SceI expression vector or adenovirus
  • Flow cytometer with GFP detection capability

Procedure:

  • Seed DR-GFP U2OS cells in 6-well plates and transfect with I-SceI expression vector using appropriate transfection reagent.
  • Simultaneously treat cells with this compound (100 nM) or vehicle control.
  • After 48-72 hours, harvest cells by trypsinization.
  • Resuspend cell pellet in PBS containing 2% FBS and analyze GFP-positive population using flow cytometer.
  • Calculate HR efficiency as percentage of GFP-positive cells normalized to transfection efficiency and vehicle control [2].

Table 2: Key Quantitative Findings from this compound DNA Damage Studies

Experimental Model Assay Type Key Parameters Measured Results with this compound Reference
Glioblastoma Neurospheres Comet Assay DNA damage (Tail Moment) Significant increase in TMZ-induced DNA damage in combination therapy [2]
Glioblastoma Neurospheres γH2AX/53BP1 Foci Foci per nucleus Combination therapy increased DNA double-strand breaks [2]
U251 Glioblastoma Xenografts Tumor Growth Delay Days to reach 2x initial volume This compound (50 mg/kg) + Radiation significantly enhanced growth delay vs. radiation alone [5]
Breast Cancer Stem Cells 53BP1 Clearance % cells with >5 53BP1 foci at 48h PRMT5 inhibition resulted in persistence of DNA damage signals [3]
Multiple Tumor Cell Lines Clonogenic Survival Radiation DEF* at 10% survival DEF values of 1.3-1.6 across cell lines with this compound treatment [5]
DEF: Dose Enhancement Factor

Technical Considerations and Optimization Notes

This compound Treatment Optimization:

  • Dose titration is critical for different cell models; recommended starting concentrations range from 100 nM to 3 μM for most established cell lines, while patient-derived neurospheres may require higher doses (up to 50 μM) [2].
  • Treatment duration should be optimized based on experimental endpoint; for acute DNA damage response studies, 24-hour pretreatment is sufficient, while longer treatments (72-96 hours) are needed for viability and clonogenic assays.
  • Vehicle controls should use DMSO concentrations matched to highest treatment condition (typically not exceeding 0.1% final concentration).

Assay-Specific Considerations:

  • For flow cytometry-based cell cycle analysis, ensure cell confluency does not exceed 70% at time of harvesting to avoid artifactual G1 arrest.
  • In immunofluorescence studies, include appropriate controls for antibody specificity and minimize photobleaching during image acquisition.
  • For comet assays, maintain consistent electrophoresis conditions (temperature, time, voltage) across experiments as these significantly impact results.
  • When using PRMT5 siRNA as complementary approach (Dharmacon ON-TARGETplus SMARTpool recommended), transfect with RNAiMAX Lipofectamine and allow 72 hours for maximal protein knockdown before subsequent treatments [2].

Troubleshooting Notes:

  • Inconsistent this compound effects may result from cell line-specific PRMT5 dependency; verify PRMT5 expression levels and perform pilot dose-response curves.
  • If excessive cytotoxicity is observed in single-agent this compound treatment, reduce exposure time or concentration and confirm combination effects are synergistic rather than additive.
  • For 3D culture models (e.g., neurospheres), ensure adequate drug penetration by monitoring sphere size and consider mechanical dissociation if diameters exceed 100 μm.

Conclusion

This compound serves as a potent and selective chemical probe for investigating PRMT5 functions in DNA damage response and repair pathways. The protocols outlined herein provide comprehensive methodologies for assessing the impact of PRMT5 inhibition on DNA repair efficiency, cellular sensitivity to genotoxic agents, and combination therapy efficacy. The robust quantitative data generated through these approaches can inform therapeutic strategies targeting PRMT5 in DNA repair-deficient contexts and contribute to the development of novel combination regimens for treatment-resistant malignancies.

References

LLY-283: Mechanism and Application in Apoptosis Assays

Author: Smolecule Technical Support Team. Date: February 2026

LLY-283 is a potent, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It inhibits PRMT5 enzymatic activity with an IC50 of approximately 22 nM in vitro and 25 nM in cells [1]. Its role in caspase activation is indirect; by inhibiting PRMT5, this compound can sensitize cells to apoptotic stimuli, such as chemotherapeutic agents, leading to increased caspase activation [2] [3].

The diagram below illustrates the conceptual workflow and core mechanism by which this compound treatment leads to increased caspase activity, typically in a combinatorial setting.

G Chemotherapeutic Agent\n(e.g., Cisplatin, TMZ) Chemotherapeutic Agent (e.g., Cisplatin, TMZ) Combined Treatment Combined Treatment Chemotherapeutic Agent\n(e.g., Cisplatin, TMZ)->Combined Treatment This compound\n(PRMT5 Inhibitor) This compound (PRMT5 Inhibitor) This compound\n(PRMT5 Inhibitor)->Combined Treatment Inhibition of DNA\nDamage Repair Inhibition of DNA Damage Repair Combined Treatment->Inhibition of DNA\nDamage Repair Increased DNA Damage Increased DNA Damage Inhibition of DNA\nDamage Repair->Increased DNA Damage Activation of\nCaspase 3/7 Activation of Caspase 3/7 Increased DNA Damage->Activation of\nCaspase 3/7 Apoptosis\n(Cell Death) Apoptosis (Cell Death) Activation of\nCaspase 3/7->Apoptosis\n(Cell Death)

Composite Experimental Protocol for Caspase Activity Assay

This protocol integrates common methods from published studies using this compound to measure caspase activity, particularly in combination therapy scenarios [2] [3] [4].

Part 1: Cell Treatment with this compound
  • Cell Seeding: Plate your cells (e.g., HEI-OC1 auditory cells, patient-derived glioblastoma neurospheres - GBMNS) in an appropriate culture vessel (e.g., 96-well plate for high-throughput screening) and allow them to adhere and grow overnight under standard conditions (37°C, 5% CO₂).
  • Pre-treatment with this compound: Prepare a working concentration of this compound from a stock solution (e.g., 10 mM in DMSO). Pre-treat cells with this compound for 2 hours [2]. The effective concentration varies by cell line:
    • HEI-OC1 cells: 50 µM this compound was used to protect against cisplatin-induced ototoxicity [2].
    • Glioblastoma Neurospheres (GBMNS): 3-50 µM this compound was used in combination with Temozolomide (TMZ) [3].
  • Co-treatment with Apoptotic Inducer: After pre-treatment, add the chemotherapeutic agent (e.g., Cisplatin, TMZ) directly to the culture medium without removing this compound. Incubate the cells for the desired period (e.g., 24-48 hours) [2] [3].
    • Include controls: Vehicle control (DMSO), this compound alone, apoptotic inducer alone, and untreated cells.
Part 2: Caspase Activity Measurement (Caspase-Glo 3/7 Assay)

This is a common "add-mix-measure" bioluminescent assay ideal for this application [3] [4].

  • Reagent Preparation: Equilibrate the Caspase-Glo 3/7 Buffer and Substrate to room temperature. Reconstitute the lyophilized substrate in the buffer to form the Caspase-Glo 3/7 Reagent.
  • Assay Procedure:
    • After the treatment period (e.g., 48 hours), ensure cells are at room temperature.
    • Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
    • Mix the contents gently using a plate shaker for 30-60 seconds to induce cell lysis.
    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
  • Signal Detection: Measure the luminescence using a plate-reading luminometer. The generated "glow-type" signal is proportional to the caspase-3/7 activity in the sample.

Key Parameters from Literature

The table below summarizes specific conditions and findings from recent studies that successfully used this compound in caspase assays.

Cell Line / Model This compound Concentration Combination Agent Incubation Time Key Finding on Caspase Activity
HEI-OC1 Auditory Cells [2] 50 µM Cisplatin (30 µM) 24 hours This compound rescued cisplatin-induced apoptosis.
GBMNS (GSC040815, GSC082209) [3] 50 µM Temozolomide (TMZ, 50 µM) 48 hours Combination treatment significantly increased caspase 3/7 activity.
GBMNS (GBM43, GBM12) [3] 3 µM Temozolomide (TMZ, 6 µM) 48 hours Combination treatment significantly increased caspase 3/7 activity.

Critical Considerations for Your Experiment

  • Cell Line Variability: The effective dose of this compound and the optimal treatment duration are highly dependent on the cell line. The concentrations in the table above serve as a starting point, but a dose-response curve is essential for your specific model [2] [3].
  • DMSO Control: The stock solution of this compound is typically prepared in DMSO. The final concentration of DMSO in your culture medium should be kept constant (usually ≤0.5%) across all treatment groups, including vehicle controls, to avoid solvent toxicity.
  • Multiparametric Apoptosis Confirmation: While caspase-3/7 activation is a key indicator of apoptosis, it is highly recommended to confirm cell death using other methods. These can include complementary viability assays (e.g., CCK-8, CellTiter-Glo), and other apoptosis detection methods like TUNEL assay or Western blotting for cleavage of caspase substrates [2] [5] [6].

I hope these synthesized application notes and protocols provide a solid foundation for your research. Would you like more detailed information on optimizing the this compound concentration for a specific cell type you are working with?

References

optimizing LLY-283 concentration for different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing LLY-283 Concentration: A Cell Line Reference

The effective concentration of this compound varies significantly across different cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values from published studies, which is the typical starting point for optimization.

Cell Line Cell Type / Origin Assay Description IC50 Value Citation
A375 Human Melanoma Antiproliferative activity (7 days) 32 - 46 nM [1] [2] [3]
MV4-11 Human Leukemia Antiproliferative activity (7 days) 16 nM [1]
HEL 92.1.7 Human Leukemia Antiproliferative activity (7 days) 3 nM [1]
A2058 Human Melanoma Antiproliferative activity (7 days) 13 nM [1]
KMS-12-BM Human Multiple Myeloma Antiproliferative activity (7 days) 6 nM [1]
NUGC-3 Human Gastric Cancer Antiproliferative activity (7 days) 17 nM [1]
NCI-H2122 Human Lung Cancer Antiproliferative activity (7 days) 27 nM [1]
MCF7 Human Breast Cancer Sm protein methylation inhibition (3 days) 25 nM [4]
U251 Human Glioblastoma Used in radiosensitization studies 100 nM (typical working conc.) [5]
GBMNS (Patient-derived) Human Glioblastoma Neurospheres Used in TMZ sensitization studies 3 - 50 µM (for apoptosis) [6]

> Important Note: The concentrations required for phenotypic effects like antiproliferation or chemosensitization can be much higher than those needed for biochemical target engagement.

Experimental Protocols for Key Applications

Here are detailed methodologies for common experiments using this compound, as cited in the literature.

Biochemical Inhibition Assay (In Vitro)

This protocol is used to determine the IC50 of this compound against the PRMT5 enzyme complex.

  • Method: A radioactivity-based assay monitoring the transfer of a tritiated methyl group ([³H]) from S-adenosyl methionine (SAM) to a peptide substrate (e.g., an H4R3-derived peptide) by the PRMT5:MEP50 complex.
  • Key Steps:
    • Incubate the PRMT5:MEP50 complex with the substrate peptide and ³H-SAM.
    • Add this compound at varying concentrations.
    • Quantify the methylated peptide product to determine enzymatic activity.
  • Reference Outcome: this compound inhibits PRMT5 with an IC50 of 22 ± 3 nM in this biochemical setting [7].
Cellular Methylation Inhibition Assay

This confirms target engagement within cells.

  • Method: Immunoblotting (Western Blot) or ELISA to detect symmetric dimethylarginine (sDMA) levels, a direct product of PRMT5 activity.
  • Key Steps:
    • Treat cells (e.g., MCF7) with this compound for a defined period (e.g., 3 days).
    • Lyse cells and extract total protein.
    • Probe for global sDMA levels or, more specifically, methylation of classic PRMT5 substrates like the Sm proteins (SmB/B').
  • Reference Outcome: this compound reduces SmB/B' methylation in MCF7 cells with an IC50 of 25 nM [4].
Antiproliferation & Viability Assay

This measures the compound's effect on cell growth and survival.

  • Method: Cell Titer-Glo Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
  • Key Steps:
    • Plate cells at an appropriate density.
    • Treat with a concentration gradient of this compound.
    • Incubate for a prolonged period (typically 5-7 days to account for the mechanism of action, which affects protein methylation and splicing over time).
    • Measure luminescence to calculate the fraction of viable cells.
  • Reference Outcome: The IC50 values in the table above (e.g., 32 nM for A375 cells) were largely derived using this method [1] [2].
Radiosensitization Protocol

This assesses this compound's ability to enhance the effects of radiation.

  • Method: Clonogenic Survival Assay, the gold standard for measuring long-term reproductive cell death after radiation.
  • Key Steps:
    • Seed tumor cells (e.g., U251 glioblastoma) at clonal density.
    • Pre-treat with this compound (e.g., 100 nM) or vehicle for 1 hour.
    • Irradiate the cells.
    • 24 hours post-irradiation, rinse off this compound and feed with fresh media.
    • Allow colonies to form for 10-21 days, then stain and count.
  • Key Finding: this compound pretreatment significantly enhanced tumor cell radiosensitivity by inhibiting DNA double-strand break repair [5].

Mechanism of Action & Experimental Workflow

The following diagram illustrates how this compound inhibits PRMT5 and the downstream cellular consequences you can measure in your experiments, integrating the key protocols described above.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound at the published IC50. What could be wrong?

  • Verification Steps:
    • Confirm Target Engagement: First, check if PRMT5 is being inhibited. Run an sDMA Western blot to ensure that global symmetric dimethylation is decreasing in your cells after treatment. If not, the issue is with compound activity or delivery.
    • Check Solubility and Storage: this compound is typically dissolved in DMSO. Ensure your stock solution is fresh and has not precipitated. The recommended storage is at -20°C to -80°C.
    • Assay Duration: Remember that antiproliferative effects require prolonged exposure (5-7 days). A 48-hour viability assay may not show a strong effect.
    • Cell Line Specificity: Some cell lines (e.g., MX1, NCI-H1651) are inherently resistant, showing IC50 > 2.5 µM [1]. Always consult literature on your specific cell model.

Q2: What is a suitable negative control for this compound?

  • Recommended Control: The diastereomer of this compound, known as LLY-284, is an excellent negative control. It has a nearly identical chemical structure but is ~50-fold less active in inhibiting PRMT5 (IC50 > 1 µM) [7] [4]. Using LLY-284 helps rule out off-target effects.

Q3: How does this compound enhance the effect of DNA-damaging agents like radiation or Temozolomide?

  • Mechanism: The synergy arises because PRMT5 inhibition, via this compound, disrupts the DNA damage response. This occurs through the aberrant splicing and reduced expression of key DNA repair genes (e.g., those involved in Homologous Recombination). Consequently, tumor cells are less able to repair the DNA damage induced by co-treatment with radiation or chemotherapy, leading to enhanced cell death [5] [6].

References

reducing LLY-283 off-target effects in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LLY-283 Selectivity

The term "off-target effects" in the context of this compound pertains to its potential to inhibit other members of the PRMT enzyme family. Available data from its initial characterization suggests it is highly selective.

Aspect Description
Primary Target Protein arginine methyltransferase 5 (PRMT5), in complex with its regulatory partner MEP50 [1].
Reported IC₅₀ for PRMT5 22 ± 3 nM (enzymatic activity); 25 ± 1 nM (in cells) [1].
Binding Mode Binds competitively to the S-adenosylmethionine (SAM) cofactor binding pocket of PRMT5, unlike substrate-competitive inhibitors [1].
Selectivity Data In a panel of 32 methyltransferases, this compound showed negligible activity against other enzymes, including the closely related type I PRMTs, demonstrating high selectivity [1].

Experimental Protocols for Using this compound

Here are detailed methodologies for key cell-based experiments using this compound, as cited in recent literature. You can adapt these protocols for your own research.

Cell Viability and Proliferation Assay

This protocol is used to determine the anti-proliferative effect of this compound [2].

  • Cell Lines: Patient-derived diffuse midline glioma (DMG) cells, cultured as neurospheres in DMEM/F12 medium supplemented with growth factors (FGF, EGF) and B-27 [2].
  • Drug Treatment: Treat cells with a titration of this compound concentrations. Treatment duration in one study was 7 days to allow for phenotypic changes following epigenetic modulation [2].
  • Viability Readout: Use the CellTiter-Glo Luminescent Cell Viability Assay. This measures ATP levels as an indicator of metabolically active cells. Luminescence is recorded using a plate reader [2].
  • Data Analysis: Calculate GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves [2].
Validation of Target Engagement (Western Blot)

This protocol confirms that this compound treatment effectively inhibits PRMT5 enzymatic activity within cells [2].

  • Cell Treatment: Treat cells with this compound at your chosen concentration (e.g., 50 μM for 24-48 hours) [3].
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using an assay like BioRad Protein Assay.
  • Gel Electrophoresis and Blotting: Load equal protein amounts on a 4-12% Tris-Bis gel. Transfer proteins to a nitrocellulose membrane.
  • Antibody Detection: Probe the membrane with the following antibodies (typically at 1:1000 dilution) [3]:
    • Primary Antibodies: Anti-PRMT5 (to check protein levels), Anti-symmetric dimethyl arginine (SDMA; e.g., on Sm B/B'/N proteins, a classic PRMT5 substrate).
    • Secondary Antibody: HRP-conjugated appropriate IgG.
    • Loading Control: Anti-Tubulin, GAPDH, or similar.
  • Visualization: Use chemiluminescence to detect antibody binding. Successful PRMT5 inhibition is indicated by reduced SDMA signal without change in total PRMT5 levels.
Apoptosis Assay (Caspase 3/7 Activity)

This protocol measures the induction of apoptosis, a mode of cell death, after this compound treatment [3].

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat with this compound, a control drug (e.g., Temozolomide), or a combination.
  • Assay Execution: After 48 hours, add an equal volume of Caspase-Glo 3/7 Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
  • Readout: Measure luminescence with a plate reader. Increased luminescence indicates higher caspase-3/7 activity and higher levels of apoptosis.

The experimental workflow for using and validating this compound can be summarized as follows:

G A Plan Experiment B Cell Culture & Treatment with this compound A->B Determine dose & duration C Functional Assays B->C Proceed to viability/phenotype D Target Engagement Validation B->D Lyse cells for protein/RNA E Data Analysis & Conclusion C->E Interpret functional results D->E Confirm on-target effect

Key Considerations for Experimental Design

To further enhance the specificity of your findings, you can consider these strategies derived from general best practices:

  • Use Multiple Inhibitors: Employ this compound alongside other PRMT5 inhibitors with different binding mechanisms (e.g., the substrate-competitive inhibitor GSK591). Consistent phenotypes across inhibitors strengthen the conclusion that the effect is due to PRMT5 inhibition [2].
  • Genetic Validation: Use siRNA or shRNA to knock down PRMT5. If the phenotypic changes (e.g., reduced viability) mirror those seen with this compound treatment, it confirms the on-target effect [3].
  • Monitor Known Markers: Routinely check the methylation status of well-established PRMT5 substrates (like SDMA on Sm proteins) to confirm that your treatment regimen is effectively inhibiting the enzyme in your specific cell model [2].

References

Stability, Storage, and Handling of LLY-283

Author: Smolecule Technical Support Team. Date: February 2026

For laboratory chemicals like LLY-283, adhering to specified storage conditions is critical for maintaining stability and experimental reproducibility.

Aspect Specification
Storage Temperature (Powder) -20°C [1]
Storage Temperature (in solvent) -80°C [1]
Handling Precautions Avoid dust formation, avoid inhalation and contact with skin/eyes, use only in well-ventilated areas [1].
Container Keep container tightly sealed [1].
Stability Stable under recommended storage conditions [1].
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1].

Experimental Context and Protocols

The storage conditions above ensure the chemical integrity of this compound for your experiments. Here is more context about its application.

  • Biochemical Profile: this compound is a potent, selective, and orally active inhibitor of the PRMT5:MEP50 complex. It inhibits PRMT5 enzymatic activity in vitro with an IC₅₀ of 22 ± 3 nM and in cells with an IC₅₀ of 25 ± 1 nM. Its binding affinity (Kd) for the PRMT5:MEP50 complex is 6 ± 2 nM [2] [3].
  • Antiproliferative Activity: The table below shows the antiproliferative activity (IC₅₀) of this compound in a panel of human cancer cell lines after 7 days of treatment [3].
Cell Line IC₅₀ (μM) Cell Line IC₅₀ (μM)
HEL 92.1.7 0.003 A-375 0.032 / 0.037
KMS-12-BM 0.006 NCI-H2122 0.027
ARH-77 0.01 HCC1937 0.03
NCI-H2171 0.01 IM-9 0.046
A2058 0.013 KARPAS-422 0.085
COLO-829 0.013 MX1 > 2.5
Daudi 0.017 NCI-H1651 > 2.5
NUGC-3 0.017 NCI-H1930 > 2.5
GAK 0.016
MV4-11 0.016

Troubleshooting Guide and FAQs

  • Q1: What is the evidence that this compound remains stable and active when stored as recommended?

    • A: The manufacturer classifies the compound as "stable under recommended storage conditions" [1]. Furthermore, the published research that first described this compound demonstrated its potent in vivo antitumor activity in mouse xenograft models after oral dosing [2]. This confirms that the compound retains its biological efficacy when proper handling and storage protocols are followed from the container to the animal model.
  • Q2: What should I do if this compound powder is accidentally left at room temperature?

    • A: If the powder is exposed to room temperature for a short period, it may not degrade significantly, but it is best practice to consider it potentially compromised. For critical experiments, it is advisable to use a new aliquot. For non-critical work, you may proceed but include appropriate controls to verify the inhibitor's activity. Always avoid exposing the powder to direct sunlight [1].
  • Q3: Are there any specific hazards I should be aware of when handling this compound?

    • A: Yes. According to the Safety Data Sheet (SDS), this compound is harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410). You must use personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing. Avoid release into the environment and dispose of waste according to institutional regulations for approved waste disposal [1].

Experimental Workflow for PRMT5 Inhibition

For your research, the following diagram illustrates a general workflow for using this compound to investigate PRMT5 function in a cell-based assay.

cluster_analysis Analysis Methods Start Start Experiment Culture Cell Culture (Maintain optimal conditions) Start->Culture Treat Treat Cells with this compound (Prepare fresh dilutions from stock) Culture->Treat Harvest Harvest Cells Treat->Harvest Analyze Analysis Harvest->Analyze End End & Data Interpretation Analyze->End Western Western Blot (Check SDMA marks) Analyze->Western Viability Viability Assay (e.g., Cell Titer-Glo) Analyze->Viability RNA RNA Splicing Assay (RT-PCR, RNA-Seq) Analyze->RNA

References

overcoming variable efficacy in different DMG cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Quantified Drug Responses in DMG Cell Lines

Cell Line / Model H3 Status Therapeutic Agent Key Finding / IC₅₀ Value Context & Notes
CNHDMG-762 [1] H3.3K27M Val-083 ~258 µM Most resistant cell line to Val-083 at tested concentrations.
SF10423 [1] H3.3K27M Val-083 ~0.84 µM Most sensitive cell line to Val-083 at tested concentrations.
H3.1K27M lines (pooled) [1] H3.1K27M Val-083 Median: 1.16 µM IC₅₀ range: 1.02 to 1.29 µM.
H3.3K27M lines (pooled) [1] H3.3K27M Val-083 Median: 3.53 µM IC₅₀ range: 0.84 to 11.5 µM. Notable heterogeneity.
H3 Wild-Type lines (pooled) [1] H3 WT Val-083 Median: 0.49 µM IC₅₀ range: 0.45 to 258 µM. Extreme heterogeneity.
Various DMG lines [1] H3.1/3.3/WT AZD1775 IC₅₀: 0.21 - 1.55 µM All lines showed similar sensitivity regardless of H3 status.
3D Tumor Tissue Analogs (TTAs) [2] H3K27M Chemo/HDAC inhibitors Resistant Recapitulated clinical patterns of therapy resistance.
3D Tumor Tissue Analogs (TTAs) [2] H3K27M Antibody-activated immunity Sensitized Showed sensitization to innate immune microenvironment.

Molecular Mechanisms Behind Variable Efficacy

The differential responses in DMG cell lines are rooted in their distinct biology. Understanding these mechanisms is key to troubleshooting experimental outcomes.

  • Intrinsic Molecular Subtypes: The H3K27M mutation occurs in either the H3.1 or H3.3 histone variant, which define different DMG subgroups with unique characteristics [3] [4]. These subgroups may originate from different precursor cells and exhibit differential replication timing and gene expression patterns, leading to varied therapeutic vulnerabilities [4] [5].
  • The Tumor Microenvironment (TME): Simple 2D cell cultures often fail to capture the complex interactions within a tumor. Using advanced 3D Tumor Tissue Analogs (TTAs) that include endothelial cells and microglia can reveal stroma-induced resistance mechanisms and identify more clinically relevant targets, such as STAT3 and ITGA5 [2].
  • Resistance Pathway Activation: Cancer cells can evade targeted therapies by activating alternative survival pathways. Research shows that forced activation of pathways like RAS-MAPK, PI3K-mTOR, and Notch1 can confer resistance to a wide range of targeted drugs [6]. Intrinsic resistance in melanoma cell lines has been linked to the simultaneous activation of multiple such pathways [6].

Troubleshooting Guides & Experimental Protocols

FAQ: Why do my drug screening results fail to translate to in vivo models?

Answer: This common issue often stems from using oversimplified 2D monocultures that lack the tumor microenvironment and key resistance mechanisms.

Solution: Implement a 3D Co-culture Model (Tumor Tissue Analog) [2].

  • Objective: To recapitulate the intricate DIPG microenvironment for a more reliable exploration of spatio-temporal dynamics and therapy response.
  • Methodology:
    • Cell Co-culture: Combine fluorescently labeled human brain endothelial cells, microglia, and patient-derived DIPG cell lines.
    • 3D Self-Assembly: Exploit the innate ability of these cells to self-assemble into multicellular 3D structures in a suitable extracellular matrix.
    • Therapeutic Testing & Analysis: Treat TTAs with candidate therapies and use multimodal fluorescence imaging and high-throughput omics (transcriptomics, proteomics) to analyze growth, cell death, and molecular changes.

The workflow for this advanced model is outlined below.

G Start Start: Establish 2D Co-culture A1 Harvest Cells Start->A1 A2 Seed in 3D Matrix A1->A2 A3 Self-assembly into 3D TTAs A2->A3 A4 Therapeutic Intervention A3->A4 A5 Multimodal Analysis: Imaging & Omics A4->A5 End Identify Novel Resistance Mechanisms A5->End

FAQ: How can I systematically model and study acquired drug resistance?

Answer: By generating isogenic drug-resistant cell lines through prolonged, stepwise drug exposure.

Solution: Develop Drug-Resistant Cell Lines [7].

  • Objective: To create a model for understanding mechanisms of acquired resistance and for preclinical evaluation of strategies to overcome it.
  • Methodology:
    • Parental Cell Culture: Maintain parental DMG cell lines under standard conditions.
    • Incremental Drug Exposure:
      • Seed cells and treat with a low concentration of the drug (e.g., IC₁₀–IC₂₀) for 48 hours.
      • Replace with drug-free medium and allow cells to recover and proliferate.
      • Once 80% confluent, passage cells and repeat the cycle, increasing the drug concentration by 1.5–2.0 fold each time.
    • Confirmation of Resistance: Use cell viability assays (e.g., WST-1) and calculate the IC₅₀ value for both parental and resistant cells via nonlinear regression analysis. A significant increase in IC₅₀ confirms resistance development.

The conceptual framework for how cells "learn" resistance through network adaptation can be visualized as follows.

G Sensitive Drug-Sensitive Cell P1 Initial Drug Exposure Sensitive->P1 Adaptive Network Adaptation "Forgets" target pathway via desensitization P1->Adaptive P2 Continued Pressure Adaptive->P2 Resistant Drug-Resistant Cell "Remembers" resistance via alternative pathways P2->Resistant

Promising Combination Strategy to Overcome Resistance

A promising approach to circumvent variable efficacy, particularly against resistant cells, is to combine DNA-damaging agents with drugs that override cell cycle checkpoints.

  • Rationale: The drug Val-083 induces DNA damage that is not repairable by MGMT (a common resistance mechanism in DMG) but triggers S/G2 cell cycle arrest for repair [1]. The Wee1 inhibitor AZD1775 blocks this arrest, forcing damaged cells into premature mitosis and apoptosis [1].
  • Efficacy: This combination has shown additive effects in inhibiting cell growth, inducing DNA damage and apoptosis, and reducing migration in a range of p53-mutant DMG models in vitro and in vivo [1].

References

LLY-283 treatment duration for optimal PRMT5 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experiment Durations from Key Studies

The table below summarizes how treatment duration with LLY-283 was used to measure different biological effects in foundational research.

Experimental Context / Cell Type Assay Type / Endpoint Measured This compound Concentration Reported Treatment Duration
Biochemical & Cellular Validation [1] [2] [3] PRMT5 enzymatic inhibition (IC50) N/A (direct enzyme assay) N/A
Reduction of cellular SDMA levels (MCF7 cells) Multiple concentrations 48 hours [3]
Glioblastoma (GBM) Stem Cells [4] Reduction of SDMA mark (Western blot) 1 µM 5 days [4]
Cell proliferation / viability (EC50) 10 - 19 nM (this compound) 9 - 12 days [4]
Sphere-forming capacity (Clonogenic assay) 1 µM Not explicitly stated [4]
Diffuse Midline Glioma (DMG) [5] Initial viability screen 1 µM 7 days [5]
Full growth inhibition curves (GI50) Various 7 days (inferred) [5]
Reduction of SDMA levels (Western blot) 1 µM 7 days [5]
In Vivo Model (A375 Xenograft) [2] [3] Tumor growth inhibition 20 mg/kg (oral gavage) 28 days [2]

Detailed Experimental Protocols

Here are the methodologies for key experiments from the cited research, which you can adapt for your work.

Protocol: Measuring SDMA Reduction by Western Blot

This protocol is adapted from work characterizing this compound's cellular activity [4] [3].

  • Cell Line: MCF7 cells were used for initial characterization [3]. Patient-derived glioblastoma stem cell (GSC) lines (e.g., G561, G411, G583) were also effectively used [4].
  • Treatment: Culture cells until approximately 40-50% confluent. Treat with this compound (e.g., 1 µM) or a DMSO vehicle control.
  • Duration: Replace the medium and compound every 2-3 days. Harvest cells for protein extraction after 5 days of continuous exposure for robust detection of SDMA reduction [4]. A shorter duration of 48 hours has also been reported [3].
  • Analysis: Perform Western blotting on the protein lysates. Use an antibody against symmetric dimethylarginine (SDMA) to detect global SDMA levels. An antibody against SmB/B' protein (a specific PRMT5 target) can be probed to confirm direct PRMT5 inhibition [4] [3].
Protocol: Long-Term Cell Proliferation and Viability Assay

This method is detailed in the glioblastoma stem cell study [4].

  • Cell Lines: Patient-derived GSC lines cultured adherently or as spheres.
  • Treatment: Treat cells with a range of this compound concentrations (e.g., from 3 nM to 30 µM) in a dose-response format.
  • Duration & Measurement: Monitor cell confluence over time using a real-time live-cell imaging platform (e.g., IncuCyte). The studies continued treatment until untreated control wells reached confluence, which took 9 to 12 days.
  • Analysis: Calculate the half-maximal effective concentration (EC50) based on confluence metrics over the full treatment period.

Troubleshooting Common Experimental Issues

  • Issue: Insufficient Phenotypic Effect Despite Biochemical Inhibition

    • Recommendation: Ensure treatment duration is long enough. Phenotypic effects like growth arrest and loss of clonogenicity require sustained target inhibition. Use the 5-day Western blot protocol to first confirm SDMA reduction. For functional assays like sphere-formation, a duration of 7 days or more is often necessary, as these phenotypes develop over time [4] [5].
  • Issue: High Cytotoxicity in Normal Control Cells

    • Context: Some normal cells with stem-like properties, such as fetal neural stem cells (HFNS), are sensitive to PRMT5 inhibition, while others like normal human astrocytes (NHA) show minimal response [4].
    • Recommendation: Include relevant normal cell lines as controls. If your target is cancer stem cells, the therapeutic window may be narrow. Consider testing different treatment durations to find a balance between efficacy and toxicity.

The following diagram illustrates the logical workflow for establishing an effective this compound treatment protocol in your research, from initial biochemical confirmation to final phenotypic assessment.

G Start Start Experiment Design A Confirm Target Engagement (48 hrs - 5 days) Start->A Initial Validation B Assess Phenotypic Effects (7 - 12 days) A->B Target Engaged C Phenotype Observed? B->C D Proceed to Further Studies C->D Yes E Troubleshoot System C->E No (Check concentration, cell model, etc.) E->A Re-optimize

I hope this structured technical guide helps you design your experiments with this compound. The "optimal" duration is a balance between achieving complete target inhibition and observing the downstream biological effect you wish to study.

References

validating PRMT5 inhibition SDMA Western blot

Author: Smolecule Technical Support Team. Date: February 2026

Core Principle of the Validation Assay

The validation assay is based on a straightforward principle: successful pharmacological inhibition of the PRMT5 enzyme should lead to a measurable decrease in the global levels of its catalytic product, SDMA.

The workflow and underlying signaling pathway of this validation method are summarized in the diagrams below.

G PRMT5_Inhibitor PRMT5 Inhibitor (e.g., EPZ015666) PRMT5_Enzyme PRMT5 Enzyme PRMT5_Inhibitor->PRMT5_Enzyme Binds & Inhibits SDMA SDMA Modification on Substrate Proteins PRMT5_Enzyme->SDMA Catalyzes Downstream_Effects Downstream Effects (e.g., Reduced cell viability, impaired differentiation) SDMA->Downstream_Effects Mediates

Experimental Workflow for SDMA Western Blot

A robust workflow is crucial for obtaining reliable and reproducible results when detecting SDMA changes.

G Sample_Prep 1. Sample Preparation Treat cells with PRMT5 inhibitor. Lyse and quantify protein. Gel 2. Gel Electrophoresis Load 10-15 μg total protein per lane. Include a positive control. Sample_Prep->Gel Transfer 3. Membrane Transfer Standard wet or semi-dry transfer. Gel->Transfer Blocking 4. Blocking Block membrane with 5% BSA in TBST. Transfer->Blocking Antibody 5. Antibody Incubation Incubate with anti-SDMA primary antibody, followed by fluorescent secondary antibody. Blocking->Antibody Imaging 6. Imaging & Analysis Image using a fluorescent scanner. Normalize SDMA signal to loading control. Antibody->Imaging

Troubleshooting FAQ for SDMA Western Blots

Here are solutions to common problems specifically related to detecting SDMA changes after PRMT5 inhibition.

Problem & Possible Cause Solutions
Weak or No SDMA Signal

| • Insufficient inhibition or protein load | • Include a positive control (e.g., PRMT5 inhibitor-treated cell lysate). Load 10-15 μg of total protein per lane [1]. • Confirm inhibitor activity; use a known inhibitor like EPZ015666 as a control [2]. | | • Inefficient transfer or antibody issues | • Verify transfer efficiency with reversible protein stain. Check antibody specificity and titer [3] [1]. | | High Background | | | • Antibody concentration too high | • Titrate both primary and secondary antibodies to find optimal dilution [3] [4]. | | • Incompatible blocking buffer | • Use BSA in TBST instead of milk, especially for phosphoproteins or high-sensitivity fluorescence [3]. | | Non-Specific or Diffuse Bands | | | • Antibody cross-reactivity | • Ensure antibody is validated for Western blot. Reduce protein load and antibody concentration [3] [5]. | | • Protein degradation | • Use fresh protease inhibitors during lysis. Avoid over-heating samples [5]. |

Detailed Experimental Protocol

This protocol integrates specific details from recent studies that successfully used SDMA Western blots to validate PRMT5 inhibition.

  • Cell Treatment and Sample Preparation

    • Treat cells with a PRMT5 inhibitor (e.g., EPZ015666). Studies often use treatment periods ranging from 48 hours to 8 days to observe a clear decrease in SDMA levels [2] [6].
    • Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail [1].
    • Determine protein concentration using a BCA or Bradford assay, ensuring a high coefficient of determination (R² ≥ 0.99) for the standard curve [1].
  • Gel Electrophoresis and Transfer

    • Denature samples in loading buffer by heating at 98°C for 2 minutes [1].
    • Load 10-15 μg of total protein per lane on a 4-12% Bis-Tris gradient gel for optimal resolution [1].
    • Run the gel using MES buffer for better resolution of proteins between 3.5-160 kDa. Perform electrophoresis at 180V for about 50 minutes [1].
    • Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.
  • Immunoblotting for SDMA

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.05% Tween 20) for at least 1 hour at room temperature [3] [1].
    • Incubate with a well-validated anti-SDMA primary antibody (diluted in blocking buffer) overnight at 4°C.
    • Use a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for detection. Fluorescent detection offers a wider linear range for quantification compared to chemiluminescence [1].
    • Image the blot using a fluorescence imaging system, such as a LI-COR Odyssey.
  • Analysis and Validation

    • Normalize the SDMA signal to a loading control (e.g., Actin or total protein stain) from the same membrane.
    • A successful PRMT5 inhibition is confirmed by a significant reduction in global SDMA levels in the treated samples compared to the vehicle control [2] [6].

Quantitative Data from Recent Studies

The following table summarizes key experimental data from recent publications that can serve as a benchmark for your own work.

Study / System PRMT5 Inhibitor Treatment Duration Key Outcome on SDMA
Entamoeba invadens [2] EPZ015666 Not Specified Decreased trophozoite viability and reduced encystment.
Glioma Cell Lines [6] PRMT5 inhibitor (unspecified) 8 days Pronounced depletion of SDMA (especially in MTAP-deleted cells); effect enhanced when combined with a MAT2A inhibitor.
Prostate Cancer (VCaP cells) [7] shRNA Knockdown Not Specified Increased expression of AR target genes, indicating functional inhibition of PRMT5 activity.

References

Frequently Asked Questions (FAQs) on LLY-283 Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Question Evidence-Based Answer & Key Considerations
What is the typical working concentration for LLY-283? In vitro IC50 is ~22-25 nM for PRMT5 enzymatic inhibition [1] [2]. Cell-based assays (anti-proliferation, apoptosis) often use concentrations in the nanomolar to low micromolar range (e.g., 0.1-1 µM) [3] [4].
Does this compound cause cytotoxicity in normal/primary cells? Evidence suggests a potential therapeutic window. One study reported this compound reduced PRMT5 activity in normal lung fibroblasts (MRC9) but did not affect their radiosensitivity, unlike in tumor cells [5]. Another showed it could rescue primary auditory cells from cisplatin-induced damage [3].

| What are the main mechanisms behind this compound-induced cytotoxicity? | Cytotoxicity is primarily linked to inhibition of PRMT5's methyltransferase activity, leading to: • Altered mRNA splicing (e.g., of MDM4, DNA damage response genes) [4] [5]. • Inhibition of DNA damage repair, increasing DNA double-strand breaks [5]. • Induction of apoptosis and modulation of Bcl-2 family proteins [3] [4]. | | What are the best assays to monitor this compound cytotoxicity and specificity? | A multi-assay approach is recommended [6]: • Viability/Proliferation: CCK-8, CellTiter-Glo [3] [4]. • Cytotoxicity: LDH release [3]. • Apoptosis: TUNEL assay, Annexin V/PI staining, Caspase 3/7 activity [3] [4] [7]. • Target Engagement: Western blot for symmetric dimethylarginine (sDMA) levels [5]. | | How should I reconstitute and store this compound? | • Solubility: Dissolve in DMSO (e.g., 10-20 mM stock solution) [2]. • Storage: Store powder at 2-8°C; aliquot and store DMSO stocks at -80°C; avoid repeated freeze-thaw cycles [8] [2]. |

Cytotoxicity Profile and Experimental Parameters

The table below summarizes key experimental findings on this compound's effects across different cell types.

Cell Type / Model This compound Concentration Observed Effect Assay Used Citation
HEI-OC1 (Auditory cells) Pre-treatment for 2 hrs Rescued cisplatin-induced apoptosis and oxidative damage CCK-8, LDH, ROS, TUNEL [3]
MCL cell lines (e.g., JeKo-1) Not specified (in vitro) Induced apoptosis; synergistic effect with ATR or CDK4 inhibitors Annexin V/PI, Western Blot [4]
Tumor cell panel (U251, PSN1, etc.) 100 nM Enhanced radiosensitivity; inhibited DNA DSB repair Clonogenic survival, γH2AX foci [5]
Normal Lung Fibroblasts (MRC9) 100 nM No change in radiosensitivity Clonogenic survival [5]
A375 (Melanoma) 20 mg/kg (in vivo) Significantly inhibited tumor growth in mouse xenografts Mouse xenograft model [2]

Detailed Experimental Protocols

Protocol 1: Assessing Cytotoxicity and Apoptosis

This protocol is adapted from studies on MCL and auditory cells [3] [4].

  • Cell Seeding: Seed primary cells or your cell model of interest in an appropriate multi-well plate (e.g., 96-well for CCK-8, 24-well for TUNEL) and allow them to adhere overnight.
  • Drug Treatment:
    • Prepare a concentration gradient of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) in complete cell culture medium. Include a vehicle control (DMSO, at the same dilution as your highest drug concentration).
    • Replace the medium with the drug-containing or control medium.
    • Pre-treatment: For studies involving a secondary insult (e.g., cisplatin), pre-treat cells with this compound for 2 hours before adding the second agent [3].
  • Incubation: Incubate cells for the desired duration (e.g., 24-72 hours).
  • Endpoint Measurement:
    • CCK-8 Viability Assay: Add CCK-8 reagent directly to the culture medium and incubate for 1-4 hours. Measure the absorbance at 450 nm. The relative survival rate is calculated as: (OD_experiment - OD_positive)/(OD_negative - OD_positive) × 100 [3].
    • LDH Cytotoxicity Assay: Collect culture supernatant and measure LDH activity according to the manufacturer's instructions [3].
    • TUNEL Apoptosis Assay: Fix cells, permeabilize, and incubate with the TUNEL reaction mixture to label DNA strand breaks. Counterstain with DAPI and visualize/quantify apoptotic cells using fluorescence microscopy [3].
    • Annexin V/Propidium Iodide (PI) Staining: Harvest cells, wash, and resuspend in binding buffer. Stain with Annexin V-FITC and PI. Analyze using flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells [4].
Protocol 2: Validating Target Engagement and Mechanism

This protocol confirms that observed effects are due to PRMT5 inhibition [5].

  • Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle control for a set period (e.g., 24 hours).
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting:
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block the membrane and probe with primary antibodies against:
      • Total PRMT5: To control for protein loading.
      • Symmetric dimethylarginine (sDMA): A global marker of PRMT5 activity. A decrease confirms target engagement.
      • Cleaved Caspase-7 or PARP: Markers of apoptosis.
      • γH2AX: A marker of DNA double-strand breaks.
    • Incubate with HRP-conjugated secondary antibodies and develop using an ECL substrate.
  • Functional Validation (Clonogenic Survival):
    • Seed cells at clonal density.
    • Treat with this compound or vehicle for 1 hour, then irradiate (if studying radiosensitization) or apply another DNA-damaging agent.
    • 24 hours later, replace with fresh, drug-free media.
    • Allow colonies to form for 10-21 days, then stain with crystal violet and count colonies (≥50 cells). Plot survival fraction to see if this compound enhances sensitivity [5].

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
High cytotoxicity in vehicle control DMSO concentration too high Ensure final DMSO concentration is ≤0.1%. Use a fresh, high-quality DMSO stock [2].
No observed effect on viability or sDMA Inactive compound; incorrect concentration Verify compound activity with a known positive control cell line (e.g., A375). Check stock solution concentration and preparation.
Inconsistent results between replicates Poor compound solubility; uneven cell seeding Ensure this compound is fully dissolved in DMSO and properly diluted in medium. Standardize cell seeding protocol.
Excessive background in TUNEL assay Inadequate washing; over-fixation Optimize fixation and permeabilization times. Increase number of washes after TUNEL reaction [3].

Experimental Workflow and Mechanism Visualization

To help you plan and troubleshoot your experiments, the following diagrams outline the key workflows and mechanisms of action.

G Start Start Experiment Plan Val1 Validate Target Engagement Start->Val1 Val2 Assess Cell Viability & Death Start->Val2 Val3 Investigate Mechanism Start->Val3 Mech1 Inhibition of PRMT5 Methyltransferase Activity Val1->Mech1 Western Blot (sDMA) Outcome Cellular Outcomes: - Cell Cycle Arrest - Apoptosis - Sensitization to  DNA-damaging agents Val2->Outcome CCK-8, LDH, TUNEL Mech2 Reduced Symmetric Dimethylarginine (sDMA) Val3->Mech2 Mech3 Dysregulated mRNA Splicing (e.g., MDM4, DNA repair genes) Mech2->Mech3 Mech4 Impaired DNA Damage Repair & Increased DSBs Mech3->Mech4 Mech4->Outcome

Diagram 1: this compound Cytotoxicity Experimental Workflow. This chart outlines the key validation steps (green) and the interconnected mechanistic pathways (blue) that lead to cellular outcomes (red).

G LLY283 This compound PRMT5 PRMT5 Enzyme Complex LLY283->PRMT5 Binds & Inhibits sDMA sDMA Modification PRMT5->sDMA Catalyzes Splicing Aberrant mRNA Splicing sDMA->Splicing Regulates DDR Impaired DNA Damage Response sDMA->DDR Regulates Apoptosis Apoptosis Splicing->Apoptosis Leads to DDR->Apoptosis Leads to

Diagram 2: Mechanism of this compound Action. This diagram illustrates the molecular pathway by which this compound binding to the PRMT5 enzyme complex leads to inhibition of sDMA modification, causing downstream effects on splicing and DNA damage repair that ultimately induce apoptosis.

References

optimizing LLY-283 for in vivo pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

LLY-283 Fact Sheet

The table below summarizes the key quantitative data available for this compound, a potent and selective SAM-competitive chemical probe for PRMT5 developed through a collaboration between Eli Lilly and the Structural Genomics Consortium [1] [2].

Property Value / Description Context & Notes
IC₅₀ (Enzymatic) 22 ± 3 nM [1] [3] Inhibition of PRMT5:MEP50 complex activity in vitro [1].
IC₅₀ (Cellular) 25 ± 1 nM [1] [3] Inhibition of cellular PRMT5 methylation activity [1].
Kd (Binding) 6 ± 2 nM [1] [3] Equilibrium dissociation constant for PRMT5:MEP50 complex [1].
Antiproliferative IC₅₀ Varies by cell line (e.g., 3-37 nM) [3] Cell viability assays (7-day exposure). Potency varies with cellular context [4] [3].
Mechanism of Action SAM-competitive [1] [5] Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket [1] [6].
In Vivo Efficacy Shows antitumor activity in mouse xenografts with oral dosing [1] Demonstrated proof-of-concept for oral bioavailability and efficacy [1].

This compound Binding Mechanism

The crystal structure of PRMT5:MEP50 in complex with this compound (PDB ID: 6CKC) reveals how it potently and selectively inhibits the enzyme [1] [6]. The diagram below illustrates its binding mode and key molecular interactions.

f cluster_binding Key Binding Interactions PRMT5 PRMT5 MEP50 MEP50 PRMT5->MEP50 Forms complex with SAM_Pocket SAM Cofactor Pocket PRMT5->SAM_Pocket Contains LLY283 This compound Inhibitor LLY283->SAM_Pocket Binds competitively Asp419 Hydrogen bond with Asp419 side chain LLY283->Asp419 Met420 Hydrogen bond with Met420 main chain LLY283->Met420 Glu392 Hydrogen bonds with Glu392 side chain LLY283->Glu392 Tyr324 Hydrogen bond with Tyr324 side chain LLY283->Tyr324 Phe327 Displacement of Phe327 side chain LLY283->Phe327

Experimental Considerations & Research Context

While detailed protocols are not available in the search results, here are some critical points to consider when working with this compound, based on published findings.

  • Cellular Activity Validation: To confirm target engagement in your experiments, you can monitor the reduction of symmetric dimethylarginine (SDMA) on well-characterized PRMT5 substrates like Sm proteins (B/B', D1, D3) via western blot [4]. This serves as a robust pharmacodynamic marker.
  • Cellular Context is Crucial: The antiproliferative effect of this compound is highly dependent on the genetic background of the cell lines.
    • Sensitive Phenotype: DMG (Diffuse Midline Glioma) cell lines with wild-type TP53 and mutant ACVR1 showed high sensitivity (GI₅₀ in nanomolar range) [4].
    • Resistant Phenotype: Isogenic lines with mutant TP53 were over 100-fold less sensitive to PRMT5 inhibition [4].
  • In Vivo Limitations: Despite promising in vitro efficacy and oral bioavailability, this compound failed to prolong survival in an orthotopic xenograft model of DMG, highlighting the challenge of translating in vitro results to complex in vivo models [4].

Future Directions in PRMT5 Inhibition

Research has evolved since the development of this compound. Understanding the current landscape can help guide your work.

  • First-Generation Inhibitors: this compound is a first-generation, SAM-competitive PRMT5 inhibitor. These compounds broadly suppress PRMT5 activity but show a narrow therapeutic index, as they affect both cancerous and healthy cells [7] [5].
  • Second-Generation MTA-Cooperative Inhibitors: Newer inhibitors (e.g., MRTX1719, AMG193) are MTA-cooperative. They selectively target MTAP-deficient cancers—a common co-deletion in various tumors—by exploiting a synthetic lethality mechanism. These inhibitors have a much wider therapeutic window as they spare MTAP-wild-type cells [7] [5].

I hope this structured overview provides a solid foundation for your technical support content. The biochemical and cellular data for this compound is well-established, though specific troubleshooting guides would likely be found in internal company documents or would require direct experimental optimization.

References

troubleshooting PRMT5 target engagement assays

Author: Smolecule Technical Support Team. Date: February 2026

PRMT5 Target Engagement Assays: An Overview

Target engagement assays measure the binding of potential drug molecules to their target protein in a cellular context. For PRMT5, a key epigenetic enzyme, these assays are crucial for validating inhibitors in live cells [1].

The NanoBRET TE PRMT5 Assay is a prominent method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in live cells. The principle is as follows [1]:

  • Cells are transfected to express a NanoLuc-PRMT5 fusion protein and its partner protein, WDR77 (MEP50).
  • A cell-permeable, fluorescent tracer molecule is added, which binds to the PRMT5 protein.
  • If a test compound successfully engages PRMT5, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.

This assay is particularly valuable as it can evaluate engagement at both the substrate-binding pocket and the cofactor (SAM) binding pocket, and can also characterize binding to the PRMT5-MTA complex, which is relevant for targeting MTAP-deficient cancers [1].

Experimental Workflow: NanoBRET TE PRMT5 Assay

The following diagram outlines the key steps for performing the live cell assay.

workflow Start Seed cells expressing NanoLuc-PRMT5 & WDR77 A Add fluorescent tracer Start->A B Add compound/inhibitor A->B C Incubate B->C D Measure BRET signal C->D E Analyze data: BRET decrease = target engagement D->E

Troubleshooting Guide & FAQs

Here are solutions to common issues, based on kit manuals and relevant literature.

Issue Possible Cause Suggested Solution
Low or No BRET Signal Low protein expression; incorrect tracer concentration. Verify fusion protein expression with a luciferase assay. Confirm tracer concentration is optimal [1].
High Background Signal Non-specific binding; assay interference. Titrate tracer concentration. Ensure detection reagents are fresh.
Poor Signal Window Inefficient tracer displacement; weak binder. Include a positive control inhibitor (e.g., validated PRMT5 inhibitor). Test higher compound concentrations [1].
High Well-to-Well Variability Inconsistent cell seeding or reagent dispensing. Ensure a homogeneous cell suspension when seeding. Use multichannel pipettes for reagent addition.
Assay Interference Use of singlet oxygen quenchers (e.g., sodium azide) or colored compounds. Avoid azide in buffers. Check compound absorbance at emission wavelengths [2].

Essential Protocols for PRMT5 Research

For a comprehensive research workflow, you may need to complement the live-cell engagement assay with the following in vitro and cellular experiments.

In Vitro PRMT5 Enzymatic Activity Assay

This biochemical assay directly measures the enzyme's methyltransferase activity, useful for initial inhibitor screening [2].

  • Kit: PRMT5 Homogeneous Assay Kit (BPS Bioscience, #52052) which uses AlphaLISA technology [2].
  • Principle: The PRMT5/MEP50 enzyme methylates a biotinylated histone H4 peptide. The methylated product is detected by a specific antibody and AlphaLISA beads [2].
  • Workflow:
    • Incubate PRMT5 enzyme with biotinylated substrate and SAM cofactor.
    • Add acceptor beads (bound to detection antibody) and streptavidin-coated donor beads.
    • Measure AlphaLISA signal: excitation of donor beads produces singlet oxygen that triggers light emission from nearby acceptor beads, indicating methylation levels [2].
Cellular Phenotypic Validation Assays

After establishing target engagement, confirm functional biological effects in cancer cell models.

  • Cell Proliferation Assays: Use assays like CCK-8 or EdU incorporation to measure anti-proliferative effects of your PRMT5 inhibitors [3].
  • Migration & Invasion Assays: Use transwell assays to determine if inhibition impacts metastatic potential, as PRMT5 is linked to cancer cell invasion [3] [4].
  • Western Blot Analysis: Validate downstream effects by measuring changes in symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates (e.g., histone H4R3, H3R8) or in proteins like the androgen receptor (AR) in prostate cancer models [3] [4].

Critical Considerations for PRMT5 Assays

  • MTA-Cooperative Inhibition: If you are developing inhibitors that bind cooperatively with MTA, the assay conditions must be modified to include MTA to properly characterize their binding affinity [1].
  • Cellular Context Matters: Be aware that PRMT5 functions in a multi-protein complex. Inhibitors that disrupt protein-protein interactions (PPIs) with adaptors like RioK1 or pICln represent a different mechanism than catalytic inhibitors and may require specialized assays [5].
  • Off-Target Effects: Engagement in a live-cell assay does not guarantee selectivity. Always counter-screen against other methyltransferases (e.g., PRMT1, PRMT4/CARM1) to rule out off-target activity.

Where to Find More Information

  • Manufacturer Websites: Consult the official support pages and application notes for the NanoBRET TE PRMT5 Assay (Promega) and the PRMT5 Homogeneous Assay Kit (BPS Bioscience).
  • Scientific Literature: Search for recent papers that have used these kits, as their methods sections often contain valuable optimizations and insights.

References

LLY-283 vs GSK591 PRMT5 inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

LLY-283 vs. GSK591: Inhibitor Comparison

Feature This compound GSK591
Mechanism of Action Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket (competitive with SAM) [1] [2]. Binds to the peptide-substrate pocket (competitive with the protein substrate) [1] [3].
Biochemical Potency (IC₅₀) 22 ± 3 nM (PRMT5:MEP50 complex, in vitro) [2]. Information missing from search results; data primarily reported as cellular GI₅₀/EC₅₀.
Cellular Potency (GI₅₀/EC₅₀) ~10-19 nM (in GBM stem cells) [1]. Also active in the low nanomolar range (e.g., 13-190 nM) in DMG cells [3]. ~0.1-1 µM (in GBM stem cells) [1]. Active in the nanomolar to low micromolar range (e.g., 13 nM - 3 µM) in DMG cells [3].
Key Cellular Phenotypes Reduces cancer stem cell clonogenicity (sphere-forming capacity) [1] [3]. Induces growth arrest [3]. Disrupts splicing and sensitizes tumors to radiation [1] [4]. Reduces cancer stem cell clonogenicity [1] [3]. Induces growth arrest [3].
In Vivo Efficacy Brain-penetrant; significantly prolongs survival in orthotopic GBM patient-derived xenograft models [1]. Information missing from search results.
Research Applications (with evidence) Glioblastoma (GBM) [1], Diffuse Midline Glioma (DMG) [3], and as a radiosensitizer [4]. Glioblastoma (GBM) [1] and Diffuse Midline Glioma (DMG) [3].

Mechanisms of Action and Experimental Evidence

The distinct binding modes of this compound and GSK591 lead to a common outcome: the inhibition of PRMT5's methyltransferase activity, which can be measured by a reduction in symmetric dimethylarginine (SDMA) on its protein targets (e.g., Sm proteins) [1] [3].

Key Experimental Protocols

The data in the table is supported by standardized experimental methods commonly used in the field:

  • Cellular Viability/Proliferation Assays (for GI₅₀/EC₅₀): Patient-derived cancer stem cells (e.g., GSCs, DMGs) are treated with a range of inhibitor concentrations. Cell viability or confluence is monitored over time (e.g., 7-12 days) using live-cell imaging or metabolic assays like Alamar Blue [1] [3].
  • Clonogenic/Self-Renewal Assays: The sphere-forming capacity of cancer stem cells is assessed using in vitro limiting dilution assays (LDA). Cells are treated with inhibitors and their ability to form new tumor spheres is quantified, demonstrating an effect on tumor-initiating potential [1].
  • Target Engagement Validation: Inhibition of PRMT5 enzymatic activity is confirmed via Western blot analysis, showing a strong reduction in SDMA marks on known PRMT5 substrates like SmB/B' [1] [3].
  • In Vivo Efficacy Studies: For brain cancer models, the brain-penetrance of this compound is evaluated in orthotopic patient-derived xenografts. Mice with intracranially implanted tumors are treated with the inhibitor, and survival is the primary readout [1].

The following diagram illustrates the logical workflow for a typical experiment validating PRMT5 inhibitor efficacy, from cellular assessment to in vivo modeling.

G Start Start Experiment CellAssay In vitro Cellular Assays Start->CellAssay SubStep1 • Treat cells with inhibitor • Measure viability (GI₅₀) • Perform clonogenic assay CellAssay->SubStep1 MechVal Mechanism Validation SubStep2 • Western Blot for SDMA • Assess splicing changes (RNA-seq) MechVal->SubStep2 InVivo In vivo Efficacy Model SubStep3 • Orthotopic xenograft models • Monitor survival • Evaluate tumor growth InVivo->SubStep3 SubStep1->MechVal SubStep2->InVivo

Key Insights for Research Application

  • For high-potency, brain-penetrant applications, This compound is the superior tool compound, supported by robust in vivo data in glioblastoma models [1].
  • For studying substrate-competitive inhibition, GSK591 is highly valuable, especially when a mechanistically distinct probe is needed for confirmatory studies [1] [3].
  • Consider cellular context, as genetic background (e.g., TP53 and ACVR1 status) can significantly influence sensitivity to these inhibitors, particularly in DMG models [3].

References

LLY-283 validation in patient-derived cancer models

Author: Smolecule Technical Support Team. Date: February 2026

PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a recognized target in oncology. The table below summarizes its core characteristics and the rationale for its inhibition.

Aspect Description
Function Type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins [1] [2].
Role in Cancer Frequently overexpressed in various cancers; promotes tumor growth, immune evasion, and is associated with poor prognosis [3] [1] [2].
Synthetic Lethality A key therapeutic strategy; cancer cells deficient in MTAP (methylthioadenosine phosphorylase) are uniquely vulnerable to PRMT5 inhibition [2].
Key Complex Forms a hetero-octameric complex with MEP50, which is crucial for its structural stability and enzymatic activity [3] [2].

PRMT5 Inhibitors in the Pipeline

Several PRMT5 inhibitors have been developed and have progressed into clinical trials. The table below lists some of these candidates. Note that LLY-283 is not featured in the retrieved results, which may indicate its status is earlier in preclinical development or not widely reported on.

Inhibitor / Compound Reported Stage (from search results) Key Notes
Various PRMT5 Inhibitors Clinical trials for advanced cancers [3] [1] [2] Several compounds with diverse binding modes have entered clinical stages.
This compound Information not available in search results Its absence suggests it may be a preclinical tool compound or an earlier-stage candidate.

The Value of PDX Models in Drug Validation

Patient-Derived Xenograft (PDX) models are a gold standard in preclinical oncology research. They are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, which preserves the original tumor's cellular architecture, molecular heterogeneity, and drug response patterns better than traditional cell-line models [4] [5] [6].

These models are particularly valuable for:

  • Functional Precision Oncology: Testing how individual tumors with unique genomic landscapes respond to therapies predicted to be effective [6].
  • Modeling Drug Resistance: PDX models can be used to create drug-resistant versions, allowing researchers to study resistance mechanisms and test combination therapies [7].
  • ADC Development: They are also crucial for evaluating the efficacy of antibody-drug conjugates (ADCs) by providing a clinically relevant platform to study target accessibility and tumor response [7].

The typical workflow for establishing and using PDX models is summarized below:

Patient Tumor Sample Patient Tumor Sample Implant into Immunodeficient Mouse (F0) Implant into Immunodeficient Mouse (F0) Patient Tumor Sample->Implant into Immunodeficient Mouse (F0) Tumor Growth & Passage (F1, F2...) Tumor Growth & Passage (F1, F2...) Implant into Immunodeficient Mouse (F0)->Tumor Growth & Passage (F1, F2...) Tumor Growth & Passage (F2, F3...) Tumor Growth & Passage (F2, F3...) Expanded PDX Models for Drug Trials Expanded PDX Models for Drug Trials Tumor Growth & Passage (F2, F3...)->Expanded PDX Models for Drug Trials Efficacy & Mechanism of Action Studies Efficacy & Mechanism of Action Studies Expanded PDX Models for Drug Trials->Efficacy & Mechanism of Action Studies

References

LLY-283 specificity profile across PRMT family

Author: Smolecule Technical Support Team. Date: February 2026

Specificity and Potency of LLY-283

The core experimental data for this compound is summarized in the table below.

Property Experimental Data
Primary Target Protein Arginine Methyltransferase 5 (PRMT5) [1]
In Vitro IC₅₀ (PRMT5) 22 ± 3 nM (radioactivity-based assay) [1]
Cellular IC₅₀ 25 ± 1 nM [1]
Binding Affinity (KD) 6 ± 2 nM (Surface Plasmon Resonance) [1]

| Key Selectivity Evidence | • 50-fold less active against its own diastereomer (LLY-284, IC₅₀ 1074 ± 53 nM) [1] • Minimal activity against a panel of 32 other methyltransferases [1] | | Inhibition Mechanism | Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket; shows an apparent non-competitive mechanism with respect to both SAM and peptide substrates [1] |

Experimental Context and Methodologies

The key experiments that established this compound as a selective probe for PRMT5 involved several standard biochemical and biophysical techniques [1]:

  • In Vitro Enzymatic Assay: A radioactivity-based assay monitored the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate, quantifying PRMT5 inhibition.
  • Cellular Activity Assay: Measured the reduction of symmetric dimethylarginine (SDMA) levels in cells, confirming cell membrane permeability and target engagement.
  • Surface Plasmon Resonance (SPR): Directly measured the binding affinity and kinetics (association/dissociation rates) of this compound to the PRMT5:MEP50 complex.
  • X-ray Crystallography: A co-crystal structure (PDB: 6CKC) confirmed that this compound binds exclusively to the SAM-binding pocket of PRMT5, providing a structural basis for its specificity.
  • Selectivity Screening: The compound was tested against a panel of 32 other methyltransferases to rule off-target activity.

PRMT5 in Biology and Disease

To contextualize the use of this compound in research, the diagram below illustrates the central role of PRMT5 in cellular processes and the point of inhibition by this compound.

G PRMT5 Role and this compound Inhibition SAM SAM Co-factor PRMT5_MEP50 PRMT5:MEP50 Complex SAM->PRMT5_MEP50 Binds Methylation Arginine Methylation PRMT5_MEP50->Methylation Catalyzes Substrates Substrate Proteins (e.g., Histones, Sm proteins) Substrates->PRMT5_MEP50 Recruited BiologicalProcesses Biological Processes Methylation->BiologicalProcesses Splicing mRNA Splicing BiologicalProcesses->Splicing Transcription Transcription Control BiologicalProcesses->Transcription DDR DNA Damage Response BiologicalProcesses->DDR Proliferation Cell Proliferation BiologicalProcesses->Proliferation LLY283 This compound Inhibitor LLY283->PRMT5_MEP50 Blocks

PRMT5 is a type II enzyme that catalyzes symmetric dimethylation of arginine residues on histones and non-histone proteins [2] [3]. It forms a hetero-octameric complex with MEP50, which is crucial for its methyltransferase activity [3].

  • Key Biological Roles: Through its methylation activity, PRMT5 regulates essential processes like transcription, mRNA splicing, and DNA damage repair [1] [4]. Its role in splicing, for instance, involves methylating Sm proteins that are part of the spliceosome machinery [1].
  • Role in Cancer: PRMT5 is considered an oncogenic protein and is frequently overexpressed in various cancers, including glioblastoma, lymphoma, and breast cancer [1] [4]. This makes it a compelling target for anticancer drug discovery [5].

Comparison with Other PRMT5 Inhibitors

This compound is one of several classes of PRMT5 inhibitors. The table below compares it with other major types.

Inhibitor Class / Mechanism Key Characteristics & Clinical Status

| This compound | SAM-competitive [1] | • Potent chemical probe for research. • Demonstrated in vivo antitumor activity in mouse models [1]. | | EPZ015666 (GSK3326595) | Substrate-competitive [6] [1] | • One of the first substrate-competitive inhibitors described. • GSK3326595 advanced to clinical trials but showed hematological toxicity and hepatic dysfunction in some patients [6]. | | JNJ-64619178 | SAM-competitive [6] [3] | • Another SAM-competitive inhibitor that has entered clinical trials for advanced cancers [6]. | | MRTX1719 | Substrate-competitive, MTA-synergic [7] | • Designed to be synergistic with MTA (methylthioadenosine), selectively killing MTAP-deleted cancer cells while sparing healthy cells [7] [3]. This is a leading strategy for a therapeutic window. |

References

comparison of SAM-competitive vs substrate-competitive PRMT5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PRMT5 Inhibitor Classes at a Glance

The table below outlines the core characteristics of the two main classes of PRMT5 catalytic inhibitors.

Feature SAM-Competitive Inhibitors Substrate-Competitive Inhibitors
Binding Site S-adenosylmethionine (SAM) cofactor binding pocket [1] [2] [3] Substrate arginine binding pocket [2]
Mechanism Compete with the SAM cofactor for binding, preventing methyl group donation [1] [2] Compete with protein/peptide substrates for binding, preventing arginine residue recruitment [2]
Representative Compounds PF-06939999 [1] [2], JNJ-64619178 [2] [4], PRT543 [3] GSK3326595 [2] [5], EPZ015666 [6] [2]
Key Structural Moieties Often adenosine or nucleoside analogs [2] [4] Often feature a tetrahydroisoquinoline core [2]
Selectivity Basis Exploit unique structural features in the PRMT5 SAM pocket (e.g., interaction with Phe327) [2] [3] Key cation-π interaction with SAM and π-π stacking with Phe327, which is unique to PRMT5 [2]
Clinical-Stage Examples JNJ-64619178 (Phase 1), PF-06939999 (Discontinued in Phase 1), PRT543 (Discontinued in Phase 1) [7] [3] GSK3326595 (Discontinued in Phase 1) [7]

Mechanisms of Action and Key Experiments

Understanding how these inhibitors function requires a look at the PRMT5 enzyme's structure and the experiments used to characterize inhibition.

Structural Biology and Binding

PRMT5 functions in a complex with its regulatory partner MEP50. The enzyme has two adjacent orthosteric sites: the SAM-binding pocket and the substrate-binding pocket, connected by an "Arg tunnel" that guides the target arginine residue [8] [2].

  • SAM-competitive inhibitors bind the SAM pocket. For example, the co-crystal structure of PRT543 shows its dichloride phenyl ring displacing Phe327 to form a π-π interaction with Tyr324, a interaction specific to PRMT5 [3].
  • Substrate-competitive inhibitors bind the substrate pocket. The tetrahydroisoquinoline core of inhibitors like EPZ015666 forms a key cation-π interaction with SAM and π-π stacking with Phe327 [2].

This binding mechanism is illustrated in the following diagram:

G PRMT5 PRMT5 SAM_Site SAM-binding Pocket PRMT5->SAM_Site Substrate_Site Substrate-binding Pocket PRMT5->Substrate_Site SAM SAM SAM->SAM_Site Binds Substrate Substrate Substrate->Substrate_Site Binds SAM_Inhibitor SAM-competitive Inhibitor SAM_Inhibitor->SAM_Site Competes Substrate_Inhibitor Substrate-competitive Inhibitor Substrate_Inhibitor->Substrate_Site Competes

Key Experimental Protocols and Readouts

The table below summarizes common experimental methods used to evaluate PRMT5 inhibitors and the expected results for each class.

Experimental Goal Protocol / Assay Description Key Readouts & Data Interpretation

| In Vitro Biochemical Inhibition | Fluorescence Polarization (FP) Assay: Measures compound's ability to displace a fluorescently-labeled peptide from PRMT5:MEP50 [6].

AlphaLISA: A bead-based immunoassay to quantify methylation levels of a substrate by PRMT5 in the presence of a compound [4]. | - IC50 Value: Concentration of inhibitor that reduces enzymatic activity by 50% [6] [4].

  • Mechanism Determination: SAM-competitive inhibitors are outcompeted by added SAM [3]. | | Cellular Target Engagement | Western Blot (Immunoblot): Cells are treated with the inhibitor, lysed, and proteins are separated and probed with antibodies against symmetric dimethylarginine (SDMA) and a PRMT5-specific substrate like SmD3 [3]. | - Reduction in Global SDMA: Confirms on-target cellular activity [1] [3].
  • Dose-dependent reduction of pSmD3: A specific, robust marker of PRMT5 inhibition [3]. | | Functional & Phenotypic Assays | Cell Proliferation/Viability Assays: (e.g., CellTiter-Glo). Cancer cell lines, particularly those with splicing factor mutations (e.g., SF3B1, SRSF2) or MTAP-deletion, are treated with inhibitors for several days [1] [3]. | - GI50 Value: Concentration that inhibits 50% of cell growth. Indicates which cancer genotypes are most vulnerable [1]. | | In Vivo Efficacy | Mouse Xenograft Models: Immunodeficient mice implanted with human cancer cells are dosed with the inhibitor. Tumor volume is tracked over time [1] [5]. | - Tumor Growth Inhibition (TGI): % reduction in tumor growth vs control. Provides proof-of-concept for efficacy [5].
  • Pharmacodynamics (PD): SDMA reduction in tumors or blood serum confirms target engagement in vivo [3]. |

Research Considerations and Emerging Trends

When evaluating these inhibitor classes, consider the broader context from recent literature:

  • Therapeutic Window Challenge: A significant challenge with first-generation catalytic inhibitors (both SAM- and substrate-competitive) is their narrow therapeutic index, often leading to dose-limiting toxicities like thrombocytopenia and anemia in clinical trials. This has resulted in the discontinuation of several candidates [2] [7] [5].
  • The Rise of Second-Generation Inhibitors: New strategies focus on achieving a better safety profile. The most prominent approach is developing MTA-cooperative inhibitors (e.g., MRTX1719, AMG193). These inhibitors selectively bind and inhibit PRMT5 only in the presence of elevated MTA, a condition found in MTAP-deleted cancers, thereby targeting a specific patient population while sparing healthy cells [7] [5].
  • Alternative Strategies: Other innovative approaches include:
    • Allosteric inhibitors that bind outside the catalytic pockets [2].
    • Protein-Protein Interaction (PPI) inhibitors that disrupt PRMT5's binding to substrate adaptor proteins like RIOK1 [6].
    • PRMT5 degraders that use technologies like PROTACs to eliminate the protein entirely [2].

Conclusions for Research and Development

  • SAM-competitive inhibitors have been widely explored and show clear activity, particularly in splicing-dysregulated cancers [1].
  • Substrate-competitive inhibitors offer an alternative mechanism with high potential selectivity [2].
  • The field is increasingly moving towards context-specific inhibition, with MTA-cooperative inhibitors being a prime example of how a synthetic lethality strategy can enhance the therapeutic window [5].

References

LLY-283 antitumor efficacy comparison in different xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

LLY-283 Antitumor Efficacy in Xenograft Models

Xenograft Model Dosing Regimen Efficacy Outcome Key Findings & Mechanism
A375 Melanoma [1] [2] 20 mg/kg; orally, once daily for 28 days Significant tumor growth inhibition [1] Demonstrated single-agent activity and validated PRMT5 as a therapeutic target [2].
Patient-Derived Glioblastoma [3] Used in combination with Temozolomide (TMZ) Significant tumor growth inhibition and prolonged survival [3] PRMT5 inhibition by this compound disrupts DNA damage repair, sensitizing tumors to TMZ chemotherapy [3].

Experimental Methodology for Key Studies

The data in the table above were generated through standardized in vivo protocols. Here is a detailed look at the methodologies.

A375 Melanoma Xenograft Study [1] [2]
  • Cell Line & Animals: The study used mice harboring A375 tumor cells, a human melanoma cell line [1].
  • Dosing Protocol: this compound was administered orally at a dose of 20 mg/kg, once per day (QD) for a duration of 28 days [1].
  • Efficacy Assessment: Tumor growth was monitored and measured over the treatment period. The study concluded that this compound significantly inhibited tumor growth compared to the control [1].
Patient-Derived Glioblastoma Xenograft Study [3]
  • Tumor Models: The research utilized patient-derived primary glioblastoma neurospheres (GBMNS),
  • Dosing Protocol: this compound was used in combination with the standard chemotherapeutic agent Temozolomide (TMZ).
  • Efficacy Assessment: The antitumor effect was evaluated in intracranial mouse xenograft models, which more accurately mimic the human disease. Researchers measured tumor growth and, critically, survival time of the treated mice [3].
  • Mechanism Investigation: The study performed extensive analysis to understand the combination's mechanism, including:
    • Cell viability assays (CellTiter-Glo)
    • Apoptosis measurement (Caspase-Glo 3/7 assay)
    • Cell cycle analysis (Propidium Iodide staining and flow cytometry)
    • DNA damage assessment (H2AX foci visualization and comet assay)
    • Transcriptomic studies (RNA-sequencing) [3]

Mechanism of Action: How this compound Exerts Antitumor Effects

This compound is a potent, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1] [2]. It inhibits PRMT5 enzymatic activity with an IC50 of 22 ± 3 nM in vitro and 25 ± 1 nM in cells [4] [2]. The following diagram illustrates how inhibiting PRMT5 leads to antitumor effects, particularly in sensitizing tumors to chemotherapy.

G LLY283 This compound Inhibition PRMT5 PRMT5 Enzyme LLY283->PRMT5 Inhibits Substrates Methylation of Histone/Non-Histone Proteins PRMT5->Substrates Catalyzes DDR DNA Damage Repair (HR) Substrates->DDR Promotes DNADamage Accumulated DNA Damage DDR->DNADamage Repairs Chemo Chemotherapy (e.g., TMZ) Chemo->DNADamage Induces Apoptosis Tumor Cell Death DNADamage->Apoptosis Leads to

The primary mechanism behind the efficacy seen in glioblastoma models is that this compound-mediated PRMT5 inhibition blocks Homologous Recombination (HR) repair [3]. This prevents cancer cells from fixing the DNA damage induced by chemotherapies like TMZ, leading to overwhelming DNA damage and programmed cell death (apoptosis) [3].

Conclusion and Research Context

Based on the available data:

  • Single-agent activity of this compound has been confirmed in a melanoma (A375) xenograft model [1] [2].
  • Its most promising application may be in combination therapy. In aggressive glioblastoma models, this compound significantly sensitized tumors to standard chemotherapy by disrupting DNA repair pathways, leading to enhanced tumor control and prolonged survival [3].
  • This effect is consistent with other research findings. For instance, a separate study in ovarian cancer showed that PRMT5 inhibition enhances cisplatin sensitivity by a similar mechanism of disrupting DNA damage repair [5].

References

LLY-283 efficacy across different cancer cell types

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of LLY-283 Across Cancer Models

Cancer Type / Model Experimental Context Key Efficacy Findings Citation
Broad Panel of Cell Lines In vitro (Cell proliferation assay) Potent anti-proliferative activity (IC50) in numerous cell lines: A2058 melanoma (13 nM), A375 melanoma (32-46 nM), ARH77 leukemia (10 nM), Daudi lymphoma (17 nM), MV4-11 leukemia (16 nM) [1]. [1]
Glioblastoma (GBM) In vitro & In vivo (Patient-derived cells & mouse xenografts) Inhibits GBM stem cell growth and self-renewal; brain-penetrant; extends survival in orthotopic mouse models [2]. Sensitizes GBM to radiation and standard chemotherapy (Temozolomide) [3] [4]. [2] [3] [4]
A375 Melanoma In vivo (Mouse xenograft) Oral administration (20 mg/kg, daily) significantly inhibits tumor growth over 28 days [1] [5] [6]. [1] [5] [6]
Auditory Cells In vitro (Cell model) Protects against cisplatin-induced ototoxicity (hearing damage), highlighting a potential non-cancer application [7]. [7]

Detailed Experimental Data and Protocols

For researchers looking to replicate or understand these studies, here are the methodologies used in the key experiments.

In Vitro Anti-proliferation Assay (Multiple Cancer Cell Lines)
  • Cell Lines Used: A2058, A375, ARH-77, Daudi, MV4-11, and many others [1].
  • Protocol: Cells were treated with this compound for 7 days. Cell viability and proliferation were measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells. The IC50 values were calculated from the resulting dose-response curves [1].
  • Key Reagent: CellTiter-Glo Assay (Promega) [1].
In Vivo Efficacy Study (A375 Melanoma Xenograft)
  • Animal Model: Mice bearing A375 tumors [1] [5] [6].
  • Dosing Regimen: this compound was administered orally (p.o.) at 20 mg/kg, once daily (QD) for 28 days [1] [6].
  • Key Measurement: Tumor volume was monitored over time and compared to the control group to determine the significant growth inhibition [1] [5] [6].
Clonogenic Survival Assay (Radiosensitization Studies)
  • Purpose: To measure the ability of a single cell to proliferate and form a colony after combined treatment with radiation and this compound, indicating radiosensitization [3].
  • Protocol:
    • Tumor cells (e.g., U251 glioblastoma, MDA-MB-231 breast cancer) were seeded at clonal density.
    • Cells were treated with this compound or vehicle (DMSO) for 1 hour.
    • Cells were irradiated.
    • 24 hours post-radiation, the drug was rinsed off and replaced with fresh media.
    • Colonies (defined as ≥50 cells) were counted 10-21 days later after staining with crystal violet.
    • The survival fraction was calculated and plotted to generate radiation survival curves [3].
Temozolomide (TMZ) Combination Study in GBM
  • Cell Models: Patient-derived primary glioblastoma neurospheres (GBMNS) [4].
  • Viability and Apoptosis Protocol:
    • Cell Viability: Measured using the CellTiter-Glo Assay after treatment with this compound, TMZ, or their combination [4].
    • Apoptosis: Caspase 3/7 activity was assessed using the Caspase-Glo 3/7 Assay System 48 hours post-treatment [4].
  • DNA Damage Analysis:
    • Comet Assay: Used to detect DNA strand breaks in cells after combination treatment [4].
    • γH2AX Foci Staining: Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, was performed to quantify DNA damage [3] [4].

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by potently and selectively inhibiting PRMT5. The diagrams below illustrate its mechanism and downstream consequences.

G LLY283 This compound PRMT5 PRMT5 Enzyme LLY283->PRMT5 Inhibits Substrates Histone/Non-Histone Substrates PRMT5->Substrates Methylates SAM S-adenosylmethionine (SAM) SAM->PRMT5 Co-factor sDMA sDMA Marks Substrates->sDMA Splicing Proper RNA Splicing sDMA->Splicing DDR Functional DNA Damage Response (DDR) sDMA->DDR CellDeath Cell Death & Tumor Growth Inhibition Splicing->CellDeath Disrupts DDR->CellDeath Impairs

Diagram 1: Mechanism of this compound as a PRMT5 Inhibitor. this compound is a S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding site on the PRMT5 enzyme, blocking its methyltransferase activity. This inhibition leads to a global reduction of symmetric dimethylarginine (sDMA) marks on histone and non-histone proteins. The loss of these marks disrupts key cellular processes, including proper RNA splicing and an effective DNA Damage Response (DDR), ultimately leading to cancer cell death [5] [6] [2].

G LLY283 This compound Treatment PRMT5Inhib PRMT5 Inhibition LLY283->PRMT5Inhib DisruptedSplicing Disrupted Splicing of DDR Genes PRMT5Inhib->DisruptedSplicing DSB DNA Double-Strand Break (e.g., by Radiation or TMZ) PersistentDamage Persistent DNA Damage DSB->PersistentDamage Repair Fails ImpairedHR Impaired Homologous Recombination (HR) Repair DisruptedSplicing->ImpairedHR ImpairedHR->PersistentDamage Sensitization Therapy Sensitization PersistentDamage->Sensitization

Diagram 2: Pathway of Therapy Sensitization by this compound. PRMT5 inhibition by this compound causes widespread disruption of RNA splicing, particularly affecting genes involved in the DNA Damage Response (DDR), such as those required for Homologous Recombination (HR) repair. When cancer cells are subsequently exposed to DNA-damaging agents like radiation or Temozolomide (TMZ), they are unable to efficiently repair the damage. This leads to an accumulation of lethal DNA double-strand breaks and enhanced cancer cell death, explaining the observed radiosensitization and chemosensitization effects [3] [4] [2].

Key Research Considerations

  • Brain Penetrance: A critical feature of this compound is its demonstrated brain-penetrant property, making it a particularly compelling candidate for treating brain tumors like glioblastoma [2].
  • Therapeutic Synergy: The most potent application of this compound may be in combination regimens with established DNA-damaging therapies (radiation, Temozolomide), as it directly impairs the cancer cell's ability to recover from such insults [3] [4].
  • Research Status: It is important to note that the data presented here are from preclinical research. This compound is characterized as a "chemical probe" for research use, and its efficacy and safety in humans have not been established [1].

References

comparison of PRMT5 inhibitors in glioblastoma stem cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Concepts

The efficacy of different PRMT5 inhibitors can be understood through their mechanisms and the concept of synthetic lethality.

g cluster_legend Inhibitor Action MTAP_Status Tumor MTAP Status MTA MTA Accumulation MTAP_Status->MTA MTAP Deleted PRMT5_Activity Basal PRMT5 Activity MTA->PRMT5_Activity Partially Inhibits Vulnerability Vulnerability PRMT5_Activity->Vulnerability Reduced Inhibitor_Type Inhibitor Type Therapeutic_Effect Therapeutic Effect & Toxicity Inhibitor_Type->Therapeutic_Effect FirstGen First-Generation Inhibitors (e.g., LLY-283, GSK591) SecondGen MTA-Cooperative Inhibitors (e.g., TNG908, TNG462) Vulnerability->Inhibitor_Type Targets

Synthetic Lethality with MTAP Deletion: Approximately 10-15% of all human cancers, including a subset of GBMs, have a co-deletion of the CDKN2A and MTAP genes [1]. MTAP loss causes the metabolite MTA to accumulate, which partially inhibits PRMT5. This makes cancer cells uniquely dependent on the remaining PRMT5 activity, creating a vulnerability [2] [1]. Second-generation "MTA-cooperative" inhibitors are designed to selectively target and kill only these MTAP-deleted tumor cells while sparing healthy ones, a strategy that aims to improve the therapeutic window [2] [1].

Experimental Data and Methodologies

For researchers, here is a summary of key experimental models and readouts used in these studies.

Experimental Aspect Commonly Used Protocols & Models
In Vitro Models Patient-derived GBM stem cell (GSC) cultures grown adherently or as neurospheres [3] [4]. Normal human astrocytes (NHA) or fetal neural stem cells (HFNS) as controls [3].
Viability & Potency Assays Dose-response curves over 7-12 days to determine half-maximal growth inhibitory (GI50) or effective (EC50) concentrations [3] [5]. Real-time live-cell imaging to monitor confluence or Alamar Blue assay for spheres [3].
Stemness & Clonogenicity Limiting Dilution Assay (LDA): To quantify the impact on sphere-forming capacity (SFC), a key hallmark of cancer stem cells [3].
Target Engagement Western Blot: Measurement of symmetric dimethylarginine (SDMA) levels on classic PRMT5 targets (e.g., Sm B/B' protein) to confirm enzymatic inhibition [3] [5].
In Vivo Models Orthotopic Patient-Derived Xenografts (PDX): Immunocompromised mice implanted with patient GBM cells intracranially to assess survival benefit and drug brain penetration [6] [2].
Mechanistic Studies RNA-Sequencing: To identify disrupted biological pathways, most consistently showing widespread disruption of RNA splicing and cell cycle gene products [6] [3].

Interpretation Guide for Researchers

When planning experiments or evaluating data, consider these critical factors:

  • Genetic Context is Crucial: The efficacy of PRMT5 inhibition is highly dependent on the tumor's genetic background.

    • First-generation inhibitors like this compound show broad activity but with noted subtype preferences (e.g., proneural GBM) [6] [3].
    • Second-generation inhibitors are primarily effective in models with MTAP deletion [2] [1].
    • In Diffuse Midline Glioma (DMG), sensitivity to first-generation inhibitors (this compound, GSK591) is strongly associated with wild-type TP53 and mutant ACVR1 status [5].
  • Beyond Viability: A comprehensive assessment should look beyond cell death. PRMT5 inhibition can induce growth arrest rather than outright apoptosis [5], and successfully targets cancer stemness properties, reducing self-renewal and clonogenicity [6] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

342.13280507 g/mol

Monoisotopic Mass

342.13280507 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Dates

Last modified: 08-15-2023
1. SGC. LLY-283 A Chemical Probe For PRMT5. Accessed on 05/04/2017. Modified on 05/04/2017. thesgc.org, http://www.thesgc.org/chemical-probes/LLY-283

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